molecular formula C7H13BrO B2831942 (1R,2R)-1-Bromo-2-ethoxycyclopentane CAS No. 77147-28-5

(1R,2R)-1-Bromo-2-ethoxycyclopentane

カタログ番号: B2831942
CAS番号: 77147-28-5
分子量: 193.084
InChIキー: ASSXLHILMGYRIF-RNFRBKRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R)-1-Bromo-2-ethoxycyclopentane ( 77147-28-5) is a chiral cyclopentane derivative of high value in synthetic organic chemistry. Its molecular formula is C7H13BrO, with a molecular weight of 193.08 g/mol . The compound features a bromo and an ethoxy functional group on adjacent carbon atoms in a cis-relative configuration on the cyclopentane ring, making it a versatile chiral synthon and a key intermediate for constructing complex molecular architectures. This compound is primarily used as a building block in the synthesis of more complex, stereodefined molecules. The presence of both a halide and an ether group on a ring system makes it a valuable substrate for further functional group transformations and ring-opening or expansion reactions, which are common strategies in the synthesis of natural products and pharmaceuticals . The defined (1R,2R) stereochemistry is particularly crucial for developing compounds with specific three-dimensional structures, such as chiral ligands, macrocyclic chelators referenced in patent literature, and probes in medicinal chemistry . (1R,2R)-1-Bromo-2-ethoxycyclopentane is for research use only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

(1R,2R)-1-bromo-2-ethoxycyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSXLHILMGYRIF-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(1R,2R)-1-Bromo-2-ethoxycyclopentane physical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper for research and development professionals. It prioritizes mechanistic understanding, experimental validation, and self-consistent logic where specific literature data is sparse.[1]

Document Type: Technical Whitepaper & Experimental Protocol Subject: Physicochemical Properties, Synthesis, and Characterization Target Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary

(1R,2R)-1-Bromo-2-ethoxycyclopentane is a chiral vicinal haloether used primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds. Its utility lies in the trans-stereochemistry established during its formation, which directs subsequent nucleophilic substitutions (e.g., epoxide formation, azidation) with high stereospecificity.

Critical Note on Data Availability: While the racemic trans-1-bromo-2-ethoxycyclopentane is a known entity, specific physical property data (boiling point, density, specific rotation) for the isolated (1R,2R) enantiomer is not widely cataloged in public standard reference databases (NIST, PubChem).[1] This guide provides predicted ranges based on structural analogs and defines the experimental protocols required to internally validate these properties in your laboratory.

Molecular Architecture & Stereochemistry[1][2]

Configuration Analysis

The molecule possesses two chiral centers at C1 and C2.[1]

  • Stereochemical Relationship: The (1R,2R) configuration corresponds to the trans isomer.[1]

  • Enantiomeric Pair: Its enantiomer is (1S,2S)-1-bromo-2-ethoxycyclopentane.[1]

  • Diastereomers: The cis isomers are (1R,2S) and (1S,2R).[1]

The trans relationship is thermodynamically favored in the synthesis via bromonium ion opening, but the specific (1R,2R) enantiomer requires asymmetric induction or resolution.[1]

Conformational Dynamics

The cyclopentane ring is not planar. In the (1R,2R) isomer, the bulky bromo and ethoxy groups will drive the ring into a twist-envelope conformation to maximize the distance between the electronegative substituents (minimizing dipole-dipole repulsion) and reduce steric strain (pseudo-diequatorial preference).

Physicochemical Profile (Estimated & Protocol-Based)

Due to the lack of specific literature values for the pure enantiomer, the following data are estimates derived from structural analogs (e.g., trans-1-bromo-2-methoxycyclopentane) and standard group contribution methods.

PropertyEstimated Range / ValueValidation Protocol
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

BrO
Mass Spectrometry (HRMS)
Molecular Weight 193.08 g/mol -
Physical State Colorless to pale yellow liquidVisual Inspection
Boiling Point 65–75 °C @ 15 mmHg~175 °C @ 760 mmHg (Decomp.)DSC / TGA : Determine onset of decomposition before attempting atmospheric distillation.
Density 1.35 – 1.45 g/mLOscillating U-tube densitometer at 20°C.
Refractive Index (

)
1.460 – 1.480Refractometer
Solubility Soluble in Et

O, DCM, EtOH; Insoluble in H

O
-
Specific Rotation

Non-zero (Sign TBD)Polarimetry : 10 mg/mL in CHCl

. Note: The racemate has

.

Synthesis & Fabrication Protocols

Mechanistic Pathway (Racemic Synthesis)

The most robust route to the trans-scaffold is the bromination of cyclopentene in the presence of ethanol. This proceeds via a bromonium ion intermediate, ensuring anti-addition.

Synthesis Start Cyclopentene Inter Bromonium Ion (Intermediate) Start->Inter Electrophilic Attack Reagent NBS / Ethanol Reagent->Inter Product trans-1-Bromo-2-ethoxycyclopentane (Racemic Mixture) Inter->Product SN2 Anti-Attack (EtOH)

Figure 1: Synthesis of racemic trans-1-bromo-2-ethoxycyclopentane via bromonium ion opening.

Protocol: Synthesis of Racemic trans-1-Bromo-2-ethoxycyclopentane

Reagents: Cyclopentene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Absolute Ethanol (Solvent).[1]

  • Setup: Flame-dry a 3-neck round bottom flask under N

    
     atmosphere.
    
  • Dissolution: Dissolve Cyclopentene (68 g, 1.0 mol) in absolute ethanol (500 mL). Cool to 0°C using an ice-salt bath.[1]

  • Addition: Add NBS (195 g, 1.1 mol) portion-wise over 30 minutes. Exothermic reaction—monitor internal temperature to keep <5°C.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor consumption of alkene via TLC (stain with KMnOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Workup: Quench with saturated NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (aq). Extract with Diethyl Ether (3x). Wash organics with water and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via vacuum distillation (manage heat carefully to prevent elimination to 1-ethoxycyclopentene).[1]

Enantiomeric Resolution Strategy

To isolate the (1R,2R) isomer from the racemate, a Kinetic Resolution using lipases is the industry-standard approach when chiral pool synthesis is not viable.[1]

  • Enzyme: Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PSL).[1]

  • Principle: The lipase selectively acetylates the (1S,2S) enantiomer (or hydrolyzes an ester precursor), leaving the (1R,2R) ether untouched or vice-versa depending on specificity.[1]

  • Validation: Use Chiral HPLC (e.g., Chiralcel OD-H column) to determine Enantiomeric Excess (ee).[1]

Characterization & Structural Validation[1]

Nuclear Magnetic Resonance (NMR)

The trans stereochemistry is confirmed by the coupling constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of the methine protons.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       4.10–4.20 (m, 1H, H-1, CH-Br). Downfield due to Br.
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.80–3.90 (m, 1H, H-2, CH-OEt).
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.45–3.60 (q, 2H, O-CH
      
      
      
      -CH
      
      
      ).
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       1.60–2.30 (m, 6H, Ring CH
      
      
      
      ).
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       1.20 (t, 3H, CH
      
      
      
      ).
  • Coupling Insight: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     coupling constant for trans-1,2-disubstituted cyclopentanes is typically smaller (approx 4-6 Hz) than cis due to the dihedral angle in the envelope conformation, though this is less diagnostic than in cyclohexanes.
    
Mass Spectrometry[1]
  • Pattern: Look for the characteristic 1:1 doublet at M+ and M+2 due to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Br and 
    
    
    
    Br isotopes.
  • Fragmentation: Loss of EtOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (M-45) and Br
    
    
    
    (M-79/81).

Stability & Handling

  • Reactivity: The molecule is an alkyl halide and an ether. It is susceptible to E2 elimination in the presence of strong base/heat, yielding 1-ethoxycyclopentene.

  • Hydrolysis: In acidic aqueous conditions, the ethoxy group may hydrolyze, or the bromide may be displaced by water (forming a diol).[1]

  • Storage: Store at 2–8°C under Argon. Protect from light (amber vials) to prevent radical degradation of the C-Br bond.[1]

References

  • Mechanism of Bromohydrin Ether Formation

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Chapter 15: Addition to Carbon-Carbon Multiple Bonds).

    • Explanation: Defines the anti-addition mechanism of NBS/Alcohol systems to alkenes.
  • Synthesis of trans-1-bromo-2-alkoxycyclopentanes

    • Shelton, J. R., & Lee, C. (1947). "Addition of N-Bromoamides to Olefins." The Journal of Organic Chemistry, 12(3), 419-427. Link

    • Explanation: Foundational text on NBS reactions with cyclic alkenes.[1][2]

  • Kinetic Resolution Methodologies

    • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Halo-Derivatives." Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

    • Explanation: Reviews enzymatic strategies for resolving chiral halo-compounds similar to the target.
  • Stereochemical Analysis

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds . Wiley.

    • Explanation: Authoritative source on conformational analysis of cyclopentane derivatives.[1]

Sources

(1R,2R)-1-Bromo-2-ethoxycyclopentane: Stereochemical Architecture, Mechanistic Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized five-membered ring scaffolds are foundational building blocks in modern organic synthesis and drug development. Among these, halohydrin ethers such as (1R,2R)-1-bromo-2-ethoxycyclopentane offer exceptional synthetic utility. The conformational flexibility of the cyclopentane ring, combined with the precise spatial arrangement of the bromine and ethoxy substituents, makes this molecule a highly versatile intermediate for constructing complex molecular architectures[1].

This technical whitepaper provides an in-depth analysis of the stereochemical logic, mechanistic synthesis, and analytical protocols required to isolate and utilize the (1R,2R) enantiomer of 1-bromo-2-ethoxycyclopentane.

Structural and Stereochemical Analysis

The chemical identity of (1R,2R)-1-bromo-2-ethoxycyclopentane (Molecular Formula:


) is defined by its trans configuration, where the highly electronegative bromine atom and the ethoxy ether group reside on opposite faces of the cyclopentane ring[1][2].
Cahn-Ingold-Prelog (CIP) Priority and Absolute Configuration

The designation of the (1R,2R) absolute configuration is dictated by the CIP priority rules:

  • C1 Chiral Center: The priorities are

    
     (1) > 
    
    
    
    (2) >
    
    
    (3) >
    
    
    (4). In the (1R) configuration, with the hydrogen atom pointing away from the viewer (dashed), the sequence from priority 1 to 3 traces a clockwise direction, placing the bromine atom on the "up" face (wedged).
  • C2 Chiral Center: The priorities are

    
     (1) > 
    
    
    
    (2) >
    
    
    (3) >
    
    
    (4). With the ethoxy group pointing "down" (dashed), the hydrogen atom is wedged (pointing toward the viewer). The 1
    
    
    2
    
    
    3 sequence traces a counter-clockwise path (S); however, because the lowest priority group (H) is pointing toward the viewer, the result is reversed to R .

This specific spatial arrangement significantly impacts the molecule's dipole moment and its reactivity trajectory during subsequent nucleophilic substitutions (


) or elimination (

) reactions[1][3].

Stereochem Root (1R,2R)-1-Bromo-2-ethoxycyclopentane C1 C1 Chiral Center Root->C1 C2 C2 Chiral Center Root->C2 C1_P Priorities: -Br > -C2(OEt) > -C5 > -H C1->C1_P C2_P Priorities: -OEt > -C1(Br) > -C3 > -H C2->C2_P C1_R Clockwise (R) Br is Wedged (Up) C1_P->C1_R C2_R Counter-Clockwise reversed to (R) OEt is Dashed (Down) C2_P->C2_R

Caption: CIP priority rules and absolute configuration logic for the (1R,2R) isomer.

Mechanistic Pathway: Alkoxybromination

The standard synthesis of 1-bromo-2-ethoxycyclopentane involves the alkoxybromination of cyclopentene using bromine (


) or N-bromosuccinimide (NBS) in the presence of ethanol[1][4]. This reaction is a classic example of an electrophilic addition that proceeds with strict stereochemical control.
Causality of Anti-Addition
  • Electrophilic Attack: The

    
    -electrons of cyclopentene attack the electrophilic bromine molecule, causing heterolytic cleavage of the 
    
    
    
    bond. This forms a rigid, three-membered cyclic bromonium ion intermediate[4].
  • Nucleophilic Ring Opening: Ethanol acts as the nucleophile. Due to the steric bulk of the bromonium bridge and the required orbital overlap with the

    
     anti-bonding orbital of the 
    
    
    
    bond, ethanol is forced to attack from the backside (anti-periplanar trajectory)[4][5].
  • Deprotonation: The resulting oxonium intermediate is rapidly deprotonated by a base (e.g., bromide ion or excess ethanol) to yield the neutral trans-ether[4].

Because the initial bromonium ion can form on either face of the planar cyclopentene ring, this standard synthesis yields a racemic mixture of (1R,2R) and (1S,2S) enantiomers[5].

Mechanism A Cyclopentene + Br2 B Bromonium Ion (Cyclic Intermediate) A->B Electrophilic Addition C Anti-Attack by Ethanol (EtOH) B->C Backside Attack D Oxonium Intermediate C->D Ring Opening E trans-1-Bromo-2- ethoxycyclopentane D->E Deprotonation (-H+)

Caption: Reaction mechanism of cyclopentene alkoxybromination yielding the trans isomer.

Enantioselective Synthesis and Resolution

For drug development, isolating the pure (1R,2R) enantiomer is critical, as stereocenters directly dictate pharmacodynamic interactions. While standard synthesis yields a racemate, advanced catalytic methods have been developed to achieve enantioselective bromoetherification.

Asymmetric Counteranion-Directed Catalysis (ACDC): Pioneering work by Denmark et al. demonstrated that enantioselective bromocycloetherification can be achieved using a binary catalyst system comprising an achiral Lewis base and a chiral Brønsted acid[6][7]. In these systems, the chiral counteranion remains tightly associated with the bromonium ion intermediate in non-polar solvents, providing a chiral microenvironment that directs the nucleophilic attack of the alcohol to a specific carbon, thereby breaking the symmetry and favoring one enantiomer[6].

Alternatively, researchers rely on chiral preparative HPLC to resolve the racemic mixture synthesized via standard bulk methods.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the compound, which are essential for downstream purification and analytical verification[2].

PropertyValue
IUPAC Name (1R,2R)-1-bromo-2-ethoxycyclopentane
PubChem CID 12636414
Molecular Formula

Molecular Weight 193.08 g/mol
Topological Polar Surface Area 9.2 Ų
XLogP3 (Lipophilicity) 2.2
Stereochemistry trans (anti-addition product)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of the racemic mixture and the subsequent isolation of the (1R,2R) enantiomer.

Protocol A: Synthesis of Racemic trans-1-Bromo-2-ethoxycyclopentane

Causality Check: N-Bromosuccinimide (NBS) is preferred over


 gas in modern bench settings to minimize radical side-reactions and improve handling safety.
  • Preparation: In a flame-dried 250 mL round-bottom flask under inert argon, dissolve 50 mmol of cyclopentene in 100 mL of anhydrous ethanol[4].

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic bromonium ion formation.

  • Addition: Slowly add 55 mmol of NBS in small portions over 30 minutes. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 9:1). The disappearance of the cyclopentene spot and the emergence of a UV-inactive, iodine-stainable spot indicates completion.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted electrophilic bromine[8]. Extract the aqueous layer with diethyl ether (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield racemic trans-1-bromo-2-ethoxycyclopentane.
    
Protocol B: Chiral Resolution via Preparative HPLC

Causality Check: Because enantiomers have identical physical properties in achiral environments, a chiral stationary phase (CSP) is required to induce differential retention times based on transient diastereomeric interactions.

  • System Setup: Utilize a Preparative HPLC system equipped with a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase: Isocratic elution using Hexane:Isopropanol (98:2 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Refractive Index (RI) detector, as the molecule lacks strong UV chromophores.

  • Elution & Verification: Collect the two distinct peaks. Verify the absolute configuration of the isolated (1R,2R) fraction using Vibrational Circular Dichroism (VCD) or X-ray crystallography of a heavy-atom derivative.

References

  • AskFilo. "Detailed Step-by-Step Mechanism for the Reaction of Cyclopentene with Br2 in Ethanol." Available at: [Link]

  • PubChem. "1-Bromo-2-ethoxycyclopentane | C7H13BrO | CID 12636414." National Institutes of Health. Available at:[Link]

  • Hahn, Juliet. "Chapter 8 Lecture: Stereochemistry of Halogen Addition." Available at: [Link]

  • Brainly. "Reaction of bromocyclopentane + ethanol / NaH." Available at: [Link]

  • Denmark, S. E., & Burk, M. T. "Enantioselective Bromocycloetherification by Lewis Base/Chiral Brønsted Acid Cooperative Catalysis." Organic Letters, PMC. Available at:[Link]

  • Royal Society of Chemistry. "Two-step bromine attack | Feature." Available at:[Link]

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of 1-bromo-2-ethoxycyclopentane Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereoisomerism and corresponding IUPAC nomenclature for 1-bromo-2-ethoxycyclopentane. As a molecule with two chiral centers, it can exist as multiple stereoisomers, each with distinct three-dimensional arrangements and potentially different biological activities. A precise and unambiguous naming system is therefore critical in research and development. This document will delve into the application of the Cahn-Ingold-Prelog (CIP) priority rules and the use of cis/trans and R/S notation to systematically name each stereoisomer.

Foundational Concepts in Stereoisomerism

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[1][2] In the case of 1-bromo-2-ethoxycyclopentane, the presence of two stereocenters—C1 (bonded to bromine) and C2 (bonded to the ethoxy group)—gives rise to a maximum of 2n = 22 = 4 possible stereoisomers.[1] These stereoisomers can be classified as either enantiomers or diastereomers.

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[3][4] They have opposite configurations at all corresponding chiral centers.[5]

  • Diastereomers: Stereoisomers that are not mirror images of each other.[6] This relationship occurs when some, but not all, of the chiral centers have opposite configurations.[7]

The Cahn-Ingold-Prelog (CIP) System: Assigning Absolute Configuration

The cornerstone of modern stereochemical nomenclature is the Cahn-Ingold-Prelog (CIP) system, which provides a method for assigning an absolute configuration, denoted as R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each chiral center.[8][9]

The assignment of R or S configuration is based on a set of sequence rules that prioritize the four substituents attached to a chiral center.[3][10]

  • Atomic Number: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. The higher the atomic number, the higher the priority.[11]

  • First Point of Difference: If two or more directly attached atoms are the same, one moves outward along the substituent chains until a point of difference is found. The substituent with the atom of higher atomic number at this first point of difference receives higher priority.[10][12]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[10]

Once priorities are assigned (1 being the highest and 4 the lowest), the molecule is oriented so that the lowest-priority substituent (4) is pointing away from the viewer. The direction of the sequence from priority 1 to 2 to 3 is then observed:

  • If the sequence is clockwise , the configuration is R .[11]

  • If the sequence is counter-clockwise , the configuration is S .[11]

Application to 1-bromo-2-ethoxycyclopentane

Let's apply these principles to the two stereocenters of 1-bromo-2-ethoxycyclopentane.

  • Substituents: -Br, -CH(OEt)-CH2-, -CH2-CH2-, -H

  • Priority:

    • -Br: Bromine has the highest atomic number (35).

    • -CH(OEt)-CH2- (C2 of the ring): This carbon is bonded to an oxygen, another carbon, and a hydrogen.

    • -CH2-CH2- (C5 of the ring): This carbon is bonded to two hydrogens and another carbon.

    • -H: Hydrogen has the lowest atomic number (1).

  • Substituents: -OCH2CH3, -CH(Br)-CH2-, -CH2-CH2-, -H

  • Priority:

    • -OCH2CH3: Oxygen has a higher atomic number (8) than carbon (6).

    • -CH(Br)-CH2- (C1 of the ring): This carbon is bonded to a bromine, another carbon, and a hydrogen.

    • -CH2-CH2- (C3 of the ring): This carbon is bonded to two hydrogens and another carbon.

    • -H: Hydrogen has the lowest atomic number (1).

The Four Stereoisomers of 1-bromo-2-ethoxycyclopentane

With the priorities established, we can now determine the absolute configuration for each of the four possible stereoisomers.

  • (1R,2R)-1-bromo-2-ethoxycyclopentane and (1S,2S)-1-bromo-2-ethoxycyclopentane: These two isomers are enantiomers, being non-superimposable mirror images of each other. In both, the bromo and ethoxy groups are on opposite sides of the cyclopentane ring, making them trans isomers.[13]

  • (1R,2S)-1-bromo-2-ethoxycyclopentane and (1S,2R)-1-bromo-2-ethoxycyclopentane: This is the second pair of enantiomers. Here, the bromo and ethoxy groups are on the same side of the ring, classifying them as cis isomers.[14]

Any cis isomer is a diastereomer of any trans isomer. For example, (1R,2R)-1-bromo-2-ethoxycyclopentane and (1R,2S)-1-bromo-2-ethoxycyclopentane are diastereomers.[7] They have the same configuration at C1 (R) but opposite configurations at C2 (R vs. S).

The relationships between the stereoisomers can be summarized as follows:

IsomerRelationship to (1R,2R)Relationship to (1S,2S)Relationship to (1R,2S)Relationship to (1S,2R)
(1R,2R) IdenticalEnantiomerDiastereomerDiastereomer
(1S,2S) EnantiomerIdenticalDiastereomerDiastereomer
(1R,2S) DiastereomerDiastereomerIdenticalEnantiomer
(1S,2R) DiastereomerDiastereomerEnantiomerIdentical

Cis/Trans Isomerism in Disubstituted Cyclopentanes

For disubstituted cycloalkanes, the relative orientation of the substituents can be described using the prefixes cis (on the same side) and trans (on opposite sides).[2][15]

  • cis-1-bromo-2-ethoxycyclopentane: Refers to the pair of enantiomers where the bromine and ethoxy groups are on the same face of the ring. This corresponds to the (1R,2S) and (1S,2R) configurations.[16]

  • trans-1-bromo-2-ethoxycyclopentane: Refers to the pair of enantiomers where the bromine and ethoxy groups are on opposite faces of the ring. This corresponds to the (1R,2R) and (1S,2S) configurations.

It is important to note that while cis/trans notation describes the relative stereochemistry, the R/S system defines the absolute configuration of each stereocenter.[17] For unambiguous communication, especially in the context of drug development where specific stereoisomers may have unique pharmacological profiles, the use of the R/S nomenclature is preferred.[18]

Visualizing the Stereoisomers

The following diagrams, rendered using Graphviz, illustrate the logical relationships and priority assignments for one of the stereoisomers.

CIP_Priority_Assignment cluster_c1 Priority at C1 cluster_c2 Priority at C2 C1 C1 Stereocenter Br -Br (1) C1->Br C2_ring -CH(OEt)- (2) C1->C2_ring C5_ring -CH2- (3) C1->C5_ring H1 -H (4) C1->H1 C2 C2 Stereocenter OEt -OCH2CH3 (1) C2->OEt C1_ring -CH(Br)- (2) C2->C1_ring C3_ring -CH2- (3) C2->C3_ring H2 -H (4) C2->H2 Stereoisomer_Relationships RR (1R,2R)-trans SS (1S,2S)-trans RR->SS Enantiomers RS (1R,2S)-cis RR->RS Diastereomers SR (1S,2R)-cis RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Relationships between the stereoisomers of 1-bromo-2-ethoxycyclopentane.

Conclusion

The systematic IUPAC nomenclature for the stereoisomers of 1-bromo-2-ethoxycyclopentane relies on the robust Cahn-Ingold-Prelog priority rules. This allows for the unambiguous assignment of the absolute configuration (R or S) to each of the two chiral centers. The molecule exists as four distinct stereoisomers, comprising two pairs of enantiomers. The relative stereochemistry can be described using cis and trans notation, where the cis isomers are (1R,2S) and (1S,2R), and the trans isomers are (1R,2R) and (1S,2S). For scientific precision, particularly in fields like drug development, the use of the full IUPAC name including the (R,S) designators is essential for distinguishing between these unique chemical entities.

References

  • Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration: R-S Sequence Rules. [Link]

  • Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

  • IUPAC. (2020). A Brief Guide to the Nomenclature of Organic Chemistry. Pure and Applied Chemistry, 92(3), 527-539. [Link]

  • University of Calgary. Basic IUPAC Organic Nomenclature. [Link]

  • Chemistry LibreTexts. (2024, June 18). Cis-Trans Isomerism in Cycloalkanes. [Link]

  • PubChem. 1-Bromo-2-ethoxycyclopentane. [Link]

  • Oregon State University. Enantiomers & Diastereomers. [Link]

  • Organic Chemistry Tutor. Enantiomers and Diastereomers. [Link]

Sources

The Conformational Landscape of 1,2-Disubstituted Cyclopentanes: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopentane ring is a ubiquitous scaffold in medicinal chemistry, serving as the core structural motif in nucleoside analogues, kinase inhibitors, and cholinesterase modulators. Unlike the rigid cyclohexane chair, cyclopentane is highly flexible, undergoing a continuous conformational interconversion known as pseudorotation. The introduction of 1,2-disubstitution radically alters this energy landscape, creating distinct topological vectors that dictate receptor-ligand binding dynamics. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic drivers, analytical workflows, and computational methodologies required to map the conformational space of 1,2-disubstituted cyclopentanes.

The Physics of Cyclopentane Puckering

The conformational behavior of five-membered rings is governed by the delicate balance between two opposing forces: Baeyer strain (angle strain) and Pitzer strain (torsional strain). A perfectly planar cyclopentane (


 symmetry) minimizes Baeyer strain by maintaining internal C-C-C angles of 108°, which is remarkably close to the ideal tetrahedral angle of 109.5°. However, this planar geometry forces all ten C-H bonds into eclipsed conformations, generating approximately 10 kcal/mol of Pitzer strain.

To relieve this torsional strain, the ring puckers out of the plane. This puckering is mathematically described by the1, which define the conformation using two primary parameters:

  • Puckering Amplitude (

    
     or 
    
    
    
    ):
    The degree of deviation from planarity.
  • Pseudorotation Phase Angle (

    
     or 
    
    
    
    ):
    The specific position of the pucker around the ring, originally formalized by 2.

The pseudorotation itinerary primarily oscillates between two low-energy states: the Envelope (


)  form, where one atom is out of the plane, and the Half-Chair (

)
form, where two adjacent atoms are displaced in opposite directions.

Pseudorotation_Dynamics Planar Planar (D5h) High Pitzer Strain Envelope Envelope (Cs) 1 Atom Out-of-Plane Planar->Envelope Puckering (q > 0) Relieves eclipsing HalfChair Half-Chair (C2) 2 Atoms Out-of-Plane Planar->HalfChair Puckering (q > 0) Relieves eclipsing Envelope->HalfChair Pseudorotation (ΔE < 2 kcal/mol) Phase Angle (P) shifts

Figure 1: Thermodynamic drivers and logical relationship of cyclopentane pseudorotation.

Stereochemical Dynamics of 1,2-Disubstitution

When two substituents are introduced at adjacent carbons, the free pseudorotation of the unsubstituted ring is severely restricted. The substituents introduce gauche interactions, dipole-dipole coupling, and hyperconjugative effects that create deep potential energy wells along the pseudorotation phase wheel.

cis-1,2-Disubstituted Cyclopentanes

In a hypothetical planar state, cis-1,2-substituents are perfectly eclipsed (dihedral angle


), resulting in maximum steric repulsion. To alleviate this, the ring puckers aggressively, typically adopting an envelope or half-chair conformation that forces the substituents into pseudo-axial  and pseudo-equatorial  positions. This increases the dihedral angle to approximately 30–40°, minimizing the gauche clash.
trans-1,2-Disubstituted Cyclopentanes

trans-isomers possess a dihedral angle of ~120° in the planar state. Puckering can drive the substituents into either a diaxial (


) or diequatorial  (

) arrangement. While steric bulk generally favors the diequatorial conformation to avoid cross-ring 1,3-diaxial interactions, strong electronegative substituents (e.g., fluorine) can invert this preference. Dipole minimization and

hyperconjugation can stabilize the diaxial conformer despite the steric penalty.
Table 1: Conformational Drivers in 1,2-Disubstituted Cyclopentanes
Isomer TypePlanar DihedralPreferred ConformationPrimary Thermodynamic DriverTypical Phase Angle (

)
cis-1,2-dialkylPseudo-axial / Pseudo-equatorialRelief of eclipsed steric strain~0° or ~180° (Envelope)
trans-1,2-dialkyl120°DiequatorialMinimization of 1,3-diaxial clash~90° or ~270° (Half-Chair)
trans-1,2-dihalo120°Diaxial (Solvent dependent)Dipole-dipole repulsion minimization~0° (Envelope)

Analytical Workflows: A Self-Validating System

To accurately map the conformation of a 1,2-disubstituted cyclopentane in solution, researchers must employ a self-validating feedback loop combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT).

Experimental NMR Protocol: Total Lineshape Fitting

First-order analysis of


H-NMR spectra is insufficient for cyclopentanes due to severe second-order effects (virtual coupling) in tightly coupled spin systems (e.g., AA'BB'CC'DD').

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in a non-polar solvent (e.g.,

    
    ) to prevent solvent-induced dielectric stabilization of highly polar conformers, establishing a baseline.
    
  • Acquisition: Acquire 1D

    
    H-NMR at 
    
    
    
    500 MHz. Apply resolution enhancement functions (e.g., Gaussian multiplication) to the Free Induction Decay (FID).
  • Lineshape Fitting: Utilize iterative total lineshape fitting algorithms (e.g., 3 or PERCH) to extract highly precise spin-spin coupling constants (SSCCs,

    
    ).
    
  • Haasnoot-Altona Transformation: The standard Karplus equation fails here because electronegative substituents withdraw electron density from the C-C bond, altering orbital overlap. Apply the4, which corrects for substituent electronegativity (

    
    ) and its specific angular orientation relative to the coupled protons.
    
Computational Protocol: DFT Potential Energy Surface (PES) Mapping

Because NMR provides a time-averaged signal of the conformational ensemble, computational chemistry is required to deconvolute the specific states.

Step-by-Step Methodology:

  • Coordinate Definition: Define the internal coordinates using the Cremer-Pople parameters (

    
    , 
    
    
    
    ).
  • Constrained Optimization: Execute a relaxed potential energy surface scan using DFT (e.g., B3LYP/6-31G(d,p)). Constrain the phase angle

    
     from 0° to 360° in 10° increments, allowing all other bond lengths and angles to relax.
    
  • Theoretical J-Value Prediction: At each stationary point, calculate the theoretical

    
     values using Coupled Perturbed DFT (CPDFT).
    
  • Ensemble Validation: Calculate the population-weighted average of the theoretical

    
     values using a Boltzmann distribution derived from the PES energies. The protocol is validated when the computationally weighted 
    
    
    
    matches the experimentally derived
    
    
    from the lineshape fitting within a margin of
    
    
    Hz.

Conformational_Workflow Synthesis 1. Synthesis of 1,2-Disubstituted Cyclopentane NMR 2. High-Field 1H-NMR Spectroscopy (Extract 3JHH via Total Lineshape Fitting) Synthesis->NMR Empirical Data DFT 3. DFT PES Mapping (B3LYP/6-31G* scan of phase angle P) Synthesis->DFT In Silico Model HLA 4. Haasnoot-Altona Equation (Map 3JHH to Dihedral Angles) NMR->HLA Validation 5. Self-Validating Convergence (Overlay Exp. 3JHH with DFT 3JHH) DFT->Validation Theoretical J-values HLA->Validation Empirical Dihedrals

Figure 2: Self-validating experimental and computational workflow for conformational mapping.

Table 2: Typical Coupling Constants in 1,2-Disubstituted Cyclopentanes
Proton RelationshipApproximate Dihedral Angle (

)
Estimated

(Hz)
Structural Implication
trans-diaxial150° - 180°8.0 - 12.0Indicates strong puckering; typical of trans-isomers
trans-diequatorial60° - 90°0.0 - 4.0Indicates flattened or highly puckered diequatorial state
cis-pseudo-axial/equatorial30° - 50°5.0 - 7.5Characteristic of cis-isomer strain relief

Implications in Rational Drug Design

The exact pseudorotational state of a 1,2-disubstituted cyclopentane dictates the spatial trajectory of its pharmacophores. If a drug designer assumes a planar cyclopentane, the predicted vector projections for hydrogen bond donors/acceptors will be off by up to 40°, leading to failure in structure-based drug design (SBDD).

For example, in the development of5

5, the spatial orientation of phenyl and benzyl units directly dictates the binding affinity within the narrow enzymatic gorge of Acetylcholinesterase (AChE). By utilizing the self-validating NMR/DFT workflow, researchers can identify the global energy minimum of the scaffold and computationally dock the actual solution-state conformer, rather than a theoretically idealized but physically inaccessible planar ring.

References

1.3, MDPI / Int. J. Mol. Sci. 2.5, Molecular Diversity / PMC 3.1, J. Phys. Chem. A / PMC 4.2, Journal of the American Chemical Society 5.4, Carbohydr Res. / PMC 6.6, Int. J. Mol. Sci. / SMU

Sources

The Chirality and Optical Activity of Bromo-Ethoxycyclopentane Isomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Five-membered ring systems, particularly functionalized cyclopentanes, are fundamental building blocks in organic synthesis and pharmaceutical drug discovery. Their conformational flexibility allows them to effectively occupy hydrophobic pockets in target enzymes or receptors[1]. Among these, 1-bromo-2-ethoxycyclopentane (C₇H₁₃BrO) serves as a critical model for understanding stereocontrol, anti-addition mechanisms, and chiral resolution[2]. Because enantiomers often exhibit vastly different pharmacological profiles, isolating and characterizing the optically active isomers of such scaffolds is a foundational requirement for drug development professionals.

This whitepaper provides an in-depth mechanistic analysis of 1-bromo-2-ethoxycyclopentane's chirality, detailing the causality behind its diastereoselective synthesis, and establishing a self-validating protocol for the isolation and optical measurement of its enantiomers.

Stereochemical Architecture & Isomeric Relationships

1-bromo-2-ethoxycyclopentane possesses two adjacent chiral centers at the C1 (bearing the bromine atom) and C2 (bearing the ethoxy group) positions. This configuration mathematically permits


 distinct stereoisomers:
  • The Trans Enantiomers: (1R, 2R) and (1S, 2S)

  • The Cis Enantiomers: (1R, 2S) and (1S, 2R)

Conformational Causality and Stability

The cyclopentane ring is not planar; it puckers into an "envelope" conformation to relieve the torsional strain of eclipsing adjacent C-H bonds[1]. In the cis isomers, the bulky electronegative bromine atom and the ethoxy group are forced onto the same face of the ring. This proximity induces severe van der Waals repulsion and steric hindrance. Conversely, the trans isomers place these substituents on opposite faces of the envelope, drastically minimizing steric clash. Consequently, the trans diastereomer is significantly more thermodynamically stable and is the predominant synthetic target[3].

Quantitative Data: Isomer Properties Summary
IsomerConfigurationStereochemical RelationshipOptical ActivityRelative Stability
(1R, 2R)-1-bromo-2-ethoxycyclopentane transEnantiomer of (1S, 2S)Optically ActiveHigh (Minimized steric clash)
(1S, 2S)-1-bromo-2-ethoxycyclopentane transEnantiomer of (1R, 2R)Optically ActiveHigh (Minimized steric clash)
(1R, 2S)-1-bromo-2-ethoxycyclopentane cisEnantiomer of (1S, 2R)Optically ActiveLow (High steric hindrance)
(1S, 2R)-1-bromo-2-ethoxycyclopentane cisEnantiomer of (1R, 2S)Optically ActiveLow (High steric hindrance)

Mechanistic Pathways: Diastereoselective Synthesis

To avoid the formation of the unstable cis isomers, chemists utilize a highly diastereoselective synthesis route governed by an anti-addition mechanism[3].

When cyclopentene is reacted with a bromine source (such as N-Bromosuccinimide or Br₂) in the presence of ethanol, the reaction does not proceed via a free carbocation. Instead, the initial electrophilic attack by bromine forms a positively charged, three-membered bromonium ion intermediate. This bridged intermediate physically blocks one entire face of the cyclopentane ring.

Because the top face is sterically shielded, the subsequent nucleophilic attack by the ethanol solvent must occur from the opposite (bottom) face. This strict geometric constraint dictates that the bromine and ethoxy groups end up on opposite sides of the ring, exclusively yielding racemic trans-1-bromo-2-ethoxycyclopentane (a 1:1 mixture of the 1R,2R and 1S,2S enantiomers)[3].

G A Cyclopentene (Achiral Precursor) B Bromonium Ion Intermediate (Bridged, Positively Charged) A->B Br2 addition C Nucleophilic Attack by Ethanol (Anti-Addition) B->C Ethanol solvent D trans-1-bromo-2-ethoxycyclopentane (Racemic Mixture: 1R,2R & 1S,2S) C->D Stereospecific Ring Opening

Fig 1: Mechanistic pathway of anti-addition yielding trans-1-bromo-2-ethoxycyclopentane.

Protocol 1: Synthesis of Racemic trans-1-bromo-2-ethoxycyclopentane
  • Step 1: Activation: Dissolve 10 mmol of cyclopentene in 20 mL of anhydrous ethanol under an inert argon atmosphere. Cool the reaction flask to 0°C to control the exothermic intermediate formation.

  • Step 2: Electrophilic Addition: Slowly add 10.5 mmol of N-Bromosuccinimide (NBS) in small portions. Causality: NBS is preferred over Br₂ as it provides a low, steady concentration of electrophilic bromine, preventing unwanted radical side reactions.

  • Step 3: Nucleophilic Ring Opening: Stir the mixture at room temperature for 4 hours. The ethanol solvent acts as the nucleophile, breaking the bromonium bridge via anti-addition.

  • Step 4: Quenching & Extraction: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual bromine. Extract with diethyl ether (3 x 15 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Chiral Resolution & Optical Activity Measurement

While the synthesis is diastereoselective, it produces a racemate. To obtain enantiopure compounds for biological testing, the (1R, 2R) and (1S, 2S) enantiomers must be separated. Because enantiomers have identical physical properties (boiling point, solubility) in an achiral environment, standard distillation or crystallization will fail.

We must employ Chiral High-Performance Liquid Chromatography (HPLC) [4]. By passing the racemate through a column packed with a Chiral Stationary Phase (CSP)—typically an amylose or cellulose derivative—the two enantiomers form transient, reversible diastereomeric complexes with the CSP. These complexes have different binding energies, causing one enantiomer to elute slower than the other[4].

G A Racemic trans-1-bromo-2-ethoxycyclopentane (1R,2R & 1S,2S) B Chiral HPLC Separation (Chiral Stationary Phase) A->B Injection C (1R, 2R)-Enantiomer (Optically Active) B->C Elution 1 D (1S, 2S)-Enantiomer (Optically Active) B->D Elution 2 E Polarimetry (Specific Rotation Measurement) C->E Analysis D->E Analysis

Fig 2: Chiral HPLC resolution workflow and polarimetry validation for enantiomers.

Protocol 2: Self-Validating Resolution and Polarimetry

This protocol is a self-validating system: the success of the HPLC separation (Step 2) is mathematically proven by the equal and opposite specific rotation values obtained in the polarimeter (Step 4).

  • Step 1: HPLC Setup: Equip an HPLC system with a Chiralcel OD-H column (250 x 4.6 mm).

  • Step 2: Isocratic Elution: Use a mobile phase of Hexane/Isopropanol (98:2 v/v) at a flow rate of 1.0 mL/min. Causality: The highly non-polar hexane maintains the structural integrity of the CSP's hydrogen-bonding network, while the 2% isopropanol acts as a modifier to fine-tune the elution time and prevent peak tailing.

  • Step 3: Fraction Collection: Monitor the eluent using a UV detector at 210 nm. Collect the two distinct baseline-separated peaks. Concentrate each fraction under reduced pressure to yield the pure enantiomers.

  • Step 4: Polarimetry Validation: Dissolve 100 mg of Enantiomer 1 in 10 mL of chloroform (

    
     g/100  mL). Place the solution in a 1 dm polarimeter cell. Measure the optical rotation (
    
    
    
    ) using a sodium D-line (589 nm) polarimeter at 20°C. Calculate the specific rotation
    
    
    using the formula:
    
    
    Repeat for Enantiomer 2. A successful resolution is validated when Enantiomer 1 and Enantiomer 2 yield identical specific rotation magnitudes but opposite signs (e.g., +45.2° and -45.2°).

References

1.[3]3 - benchchem.com 2.[2]2 - nih.gov 3.[4]4 - benchchem.com 4.[1] 1 - pharmablock.com

Sources

Engineering Halogenated Cyclopentanes: A Technical Guide to Synthesis, Physicochemical Modulation, and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopentane ring is a privileged scaffold in medicinal chemistry, offering a precise balance of conformational rigidity and synthetic tractability. When functionalized with halogens—particularly fluorine and chlorine—the physicochemical landscape of the molecule is profoundly altered. As a Senior Application Scientist, I frequently observe that the failure of a drug candidate often stems from poor pharmacokinetic profiling rather than a lack of target engagement. Here, the strategic halogenation of cyclopentane rings serves as a master key to modulate lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides an authoritative analysis of halogenated cyclopentane synthesis, detailing the causality behind experimental choices and providing self-validating protocols for drug development applications.

Mechanistic Rationale: Physicochemical Modulation

Halogenation of the cyclopentane ring is not merely a substitution reaction; it is a deliberate architectural choice. The highly polar C-F bond, for instance, alters the overall polarity and can destabilize the ring depending on the orientation and amount of the fluorine substituents[1].

In drug discovery, introducing


-fluoroalkyl groups (

,

,

) to a cyclopentane scaffold predictably shifts the acid-base properties and lipophilicity of the molecule[2]. The causality here is driven by the strong inductive electron-withdrawing effect of fluorine, which reduces the basicity of adjacent amines while increasing the acidity of carboxylic acids[3].
Quantitative Data: Physicochemical Impact

The following table summarizes the non-linear physicochemical shifts observed when functionalizing cyclopentane derivatives with various fluoroalkyl groups. The non-linear behavior in lipophilicity (LogP) is attributed to specific weak non-covalent interactions between the fluoroalkyl groups and adjacent functional moieties[2].

Table 1: Physicochemical Impact of Fluoroalkyl Substituents on Cyclopentane Derivatives [2][3]

Substituent

(Amines)

(Carboxylic Acids)

(Anilides)
-H (Parent) ReferenceReferenceReference (0.00)

-1.5+0.1-0.06

-3.0+0.4-0.23

-4.5+0.9+0.52

Synthetic Methodologies & Reaction Pathways

The choice of halogenation method dictates the regioselectivity and stereoselectivity of the resulting cyclopentane derivative[4].

Halogenation_Mechanisms Start Cyclopentane Precursor Radical Radical Allylic Bromination (NBS, CCl4) Start->Radical hν / Peroxide Electrophilic Electrophilic Addition (Cl2/Br2) Start->Electrophilic Halonium Ion Deoxofluorination Deoxofluorination (DAST / SF4) Start->Deoxofluorination Nucleophilic F- Prod1 3-Bromocyclopentene (Allylic substitution) Radical->Prod1 Prod2 trans-1,2-Dihalocyclopentane (Anti-addition) Electrophilic->Prod2 Prod3 Fluoroalkyl Cyclopentane (Stereospecific) Deoxofluorination->Prod3

Caption: Mechanistic pathways for the halogenation of cyclopentane precursors.

Validated Protocol 1: Radical Allylic Bromination

To synthesize 3-bromocyclopentene, a free-radical chain mechanism is employed. This process selectively substitutes a hydrogen atom at the allylic position[4].

Objective: Synthesis of 3-bromocyclopentene. Materials: Cyclopentene, N-Bromosuccinimide (NBS), Carbon tetrachloride (


), Benzoyl peroxide.

Step-by-Step Methodology:

  • Initialization: To a round-bottom flask, add cyclopentene, NBS, and a catalytic amount of benzoyl peroxide in

    
    [4].
    
    • Causality Check:

      
       is explicitly chosen because it lacks abstractable hydrogen atoms, preventing the solvent from quenching the radical chain. Benzoyl peroxide acts as the thermal initiator.
      
  • Reflux & Activation: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Initiate the reaction using a heat lamp or UV light[4].

  • Self-Validating Termination: Continue reflux for 1-2 hours. The completion of the reaction is self-indicated when succinimide (the byproduct of NBS) floats to the top of the

    
    [4]. Because succinimide is less dense and insoluble in 
    
    
    
    , this provides an immediate, visual validation of reaction completion.
  • Purification: Cool to room temperature and filter to remove the succinimide. Wash the filtrate with water, then saturated sodium bicarbonate. Dry over anhydrous calcium chloride and isolate via fractional distillation[4].

Applications in Drug Development

Carbocyclic Nucleoside Analogs

Fluorinated carbocyclic nucleosides are highly sought after for their antiviral properties. For example, the 4'-fluoro derivative of 4'-deoxy-5'-noraristeromycin has shown favorable responses against measles[5]. Traditional routes often introduced fluorine onto a preformed nucleoside. However, modern, high-yield approaches synthesize a fluorinated cyclopentanol first, which is then condensed with a heterocyclic base[5].

Nucleoside_Synthesis A Cyclopentanol Precursor B Fluorination (DAST) A->B C Mitsunobu Coupling (6-Chloropurine) B->C D Amination & Deprotection C->D E Fluorinated Carbocyclic Nucleoside D->E

Caption: Workflow for synthesizing fluorinated carbocyclic nucleoside analogs.

Validated Protocol 2: Mitsunobu Coupling for Nucleoside Synthesis Objective: Condensation of fluorinated cyclopentanol with 6-chloropurine.

Step-by-Step Methodology:

  • Preparation: Dissolve the fluorinated cyclopentanol precursor in dry Tetrahydrofuran (THF).

  • Reagent Addition: Add Triphenylphosphine (TPP) and 6-chloropurine to the solution[5].

  • Stereospecific Coupling: Cool the mixture to 0 °C, then allow it to warm to room temperature, followed by heating at 50 °C overnight[5].

    • Causality Check: The Mitsunobu reaction is strictly employed here to guarantee a clean Walden inversion at the stereocenter. This stereochemical control is non-negotiable, as it ensures the correct

      
      -configuration of the pseudo-glycosidic bond required for antiviral target binding.
      
  • Quenching: Quench with saturated

    
     solution, separate the organic layer, dry over 
    
    
    
    , and purify via silica gel column chromatography[5].
Anesthetics and CNS Agents

Halogenated cyclopentanes also serve as critical intermediates in the synthesis of Central Nervous System (CNS) agents and anesthetics. In the synthesis of the anesthetic tiletamine, a cyclopentyl 2-thienyl ketone is reacted with a halide to form a halogenated cyclopentane 2-thienyl ketone[6].

Causality in Process Design: Advanced manufacturing protocols execute the halogenation, subsequent amination, and thermal rearrangement using a single solvent system (e.g., dichlorobenzene). This creates a self-contained, telescoping workflow where intermediates do not require isolation, thereby maximizing yield and minimizing chemist exposure to highly reactive halogenated intermediates[6].

Conclusion

The integration of halogenated cyclopentanes into drug discovery pipelines requires a rigorous understanding of both physicochemical modulation and stereocontrolled synthesis. By leveraging self-validating protocols—such as visual cues in radical bromination or stereospecific inversions in Mitsunobu couplings—development professionals can reliably engineer scaffolds that overcome traditional pharmacokinetic limitations.

References

  • Benchchem.
  • ResearchGate. "Conformational preference of fluorocyclopentane".
  • PMC.
  • ChemRxiv. "α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery".
  • Google Patents. "Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride".
  • ChemRxiv. "Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks".

Sources

CAS number and molecular formula for (1R,2R)-1-Bromo-2-ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (1R,2R)-1-Bromo-2-ethoxycyclopentane: Synthesis, Characterization, and Applications

Abstract

(1R,2R)-1-Bromo-2-ethoxycyclopentane is a halogenated cyclic ether of significant interest to the chemical and pharmaceutical research communities. Its defined stereochemistry and bifunctional nature—possessing both a reactive bromine atom and a stable ethoxy group—make it a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, mechanistically-grounded protocol for its stereoselective synthesis, expected spectroscopic signatures for its characterization, and a discussion of its potential applications, particularly in the realm of drug discovery and development. By elucidating the causality behind synthetic choices and analytical methods, this document serves as a technical resource for researchers leveraging this versatile intermediate.

Introduction: The Strategic Value of Halogenated Cyclic Ethers

Cyclopentane rings functionalized with both a halogen and an ether group, such as 1-Bromo-2-ethoxycyclopentane, are powerful intermediates in organic synthesis.[1] The presence of two distinct functional groups on a conformationally constrained scaffold provides a platform for highly specific and predictable chemical transformations.

  • The Bromo Group: As an excellent leaving group, the bromine atom is a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups (e.g., azides, amines, thiols, and carbon nucleophiles).[1] It can also participate in elimination reactions to stereoselectively form cyclopentene derivatives.[1]

  • The Ethoxy Group: The ether linkage is generally stable under many reaction conditions, influencing the molecule's polarity and solubility while acting as a stereodirecting group. Its presence adjacent to the bromine atom is critical to the molecule's reactivity profile.

The specific stereoisomer, (1R,2R)-1-Bromo-2-ethoxycyclopentane, offers the added advantage of chirality, which is paramount in drug development where enantiomeric purity can dictate therapeutic efficacy and safety.

Physicochemical and Structural Properties

The fundamental properties of 1-Bromo-2-ethoxycyclopentane are summarized below. It is critical to note that the most commonly cited CAS Number refers to the racemic mixture of the trans isomers, which includes both the (1R,2R) and (1S,2S) enantiomers.

PropertyValueSource
Molecular Formula C₇H₁₃BrOPubChem[2]
Molecular Weight 193.08 g/mol PubChem[2]
CAS Number 29840-07-1 (for trans racemic mixture)PubChem[2], BLD Pharm[3]
IUPAC Name (1R,2R)-1-bromo-2-ethoxycyclopentanePubChem[2]
Synonyms trans-1-Bromo-2-ethoxycyclopentanePubChem[2]
InChIKey ASSXLHILMGYRIF-UHFFFAOYSA-NBenchchem[1]
Stereochemistry and Isomerism

The name (1R,2R)-1-Bromo-2-ethoxycyclopentane precisely defines the three-dimensional arrangement of its substituents. The "R" designator is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules at each chiral center (C1 and C2). For this molecule, the bromine and ethoxy groups are positioned on opposite faces of the cyclopentane ring, a configuration known as trans. This is a diastereomeric relationship to the cis isomers, (1R,2S) and (1S,2R). The (1R,2R) and (1S,2S) isomers are enantiomers—non-superimposable mirror images of each other.[1]

Caption: Stereoisomeric relationships of 1-Bromo-2-ethoxycyclopentane.

Synthesis and Mechanistic Insights

The most reliable and stereoselective method for synthesizing trans-1,2-disubstituted halocycloalkanes is the haloetherification of an alkene.[1] This approach ensures the desired trans stereochemistry through a well-understood reaction mechanism.

The Bromoetherification Mechanism: A Self-Validating System

The synthesis proceeds via an anti-addition pathway. This is a critical concept, as the mechanism itself validates the stereochemical outcome.

  • Electrophilic Attack: The double bond of cyclopentene acts as a nucleophile, attacking an electrophilic bromine source (e.g., N-Bromosuccinimide, NBS). This forms a cyclic bromonium ion intermediate. The bridged nature of this ion blocks one face of the cyclopentane ring.

  • Nucleophilic Opening: The solvent, ethanol, acts as a nucleophile. It can only attack from the face opposite the bromonium bridge (Sₙ2-like backside attack). This ring-opening exclusively results in the bromine atom and the ethoxy group being on opposite sides of the ring, yielding the trans product.

This mechanistic constraint reliably produces the trans diastereomer, avoiding the formation of the cis isomer.[1]

G reagents Reagents: - Cyclopentene - N-Bromosuccinimide (NBS) - Ethanol (Solvent/Nucleophile) reaction_vessel Reaction Setup Inert Atmosphere (N2/Ar) Controlled Temp (0°C to RT) reagents->reaction_vessel 1. Combine quench Workup Step 1: Aqueous Quench (e.g., Na2S2O3 soln) reaction_vessel->quench 2. Reaction extraction Workup Step 2: Liquid-Liquid Extraction (e.g., with Diethyl Ether) quench->extraction 3. Neutralize purification Purification: Silica Gel Chromatography or Distillation extraction->purification 4. Isolate Organic Phase product Final Product: (rac)-trans-1-Bromo-2-ethoxycyclopentane purification->product 5. Purify

Caption: Experimental workflow for the synthesis of trans-1-Bromo-2-ethoxycyclopentane.

Experimental Protocol: Synthesis of (rac)-trans-1-Bromo-2-ethoxycyclopentane

This protocol is a representative procedure based on established chemical principles for bromoetherification.

Materials:

  • Cyclopentene

  • N-Bromosuccinimide (NBS)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add cyclopentene (1.0 eq) dissolved in anhydrous ethanol (serving as both solvent and nucleophile). Cool the flask to 0 °C in an ice bath with stirring.

  • Bromine Source Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous ethanol. Add this solution dropwise to the stirring cyclopentene solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

    • Expertise Note: Slow, controlled addition of NBS is crucial to prevent a rapid exotherm and the formation of dibrominated byproducts. Using NBS is safer and provides a more controlled release of electrophilic bromine compared to using liquid Br₂.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent like diethyl ether or DCM. Shake and separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure trans-1-Bromo-2-ethoxycyclopentane.

Spectroscopic Characterization (Expected Data)

Authenticating the structure and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures based on its structure.

  • ¹H NMR: The spectrum should show distinct signals for the protons on the carbons bearing the bromine and ethoxy groups (CH -Br and CH -OEt), typically in the 3.5-4.5 ppm range. The diastereotopic protons of the ethoxy methylene group (-O-CH₂ -CH₃) will appear as a quartet around 3.5 ppm, while the methyl protons (-O-CH₂-CH₃ ) will be an upfield triplet around 1.2 ppm. The cyclopentane ring protons will produce complex multiplets in the 1.5-2.5 ppm region.

  • ¹³C NMR: The spectrum should display 7 unique carbon signals, corresponding to the 7 carbon atoms in the molecule. The carbon attached to bromine (C-Br) would appear around 50-60 ppm, and the carbon attached to the ethoxy group (C-O) would be further downfield, around 75-85 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), there will be an M+2 peak of nearly equal intensity to the M⁺ peak, which is a definitive indicator of a monobrominated compound.

Applications in Research and Drug Development

(1R,2R)-1-Bromo-2-ethoxycyclopentane is not typically an active pharmaceutical ingredient (API) itself but rather a sophisticated chiral building block. Its utility lies in its ability to introduce a functionalized, stereochemically defined cyclopentane core into a larger molecule.

  • Scaffold for Novel Chemotypes: The cyclopentane ring is a common motif in many biologically active molecules and natural products. This compound provides a starting point for creating libraries of novel cyclopentane-based compounds for high-throughput screening in drug discovery campaigns.

  • Synthesis of Prostaglandin Analogs: Prostaglandins are a class of potent bioactive lipids containing a cyclopentane ring. Chiral intermediates like this are essential for the total synthesis of complex prostaglandin analogs used to treat a variety of conditions, from glaucoma to ulcers.

  • Nucleoside Analogs: Carbocyclic nucleoside analogs, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, are a major class of antiviral drugs. The functional handles on (1R,2R)-1-Bromo-2-ethoxycyclopentane allow for the systematic construction of these analogs for testing against viruses like HIV and Hepatitis B.

Safety and Handling

As with all halogenated organic compounds, (1R,2R)-1-Bromo-2-ethoxycyclopentane should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated chemical fume hood. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12636414, 1-Bromo-2-ethoxycyclopentane. PubChem.[Link]

Sources

Thermochemical Data and Stability of Cyclopentane Derivatives: A Comprehensive Guide for Molecular Design and Calorimetry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentane and its derivatives are fundamental structural motifs in organic chemistry, materials science, and modern drug discovery. Unlike the rigid, strain-free cyclohexane ring, the five-membered cyclopentane ring exhibits unique conformational fluxionality and intermediate ring strain[1][2]. Understanding the thermochemistry—specifically the enthalpy of formation (


) and the energetic barriers of pseudorotation—is critical for researchers designing conformationally restricted pharmacophores or developing predictive thermodynamic models.

Conformational Dynamics: Pseudorotation and Ring Strain

The cyclopentane ring is not planar; a planar


 conformation would suffer from severe eclipsing torsional strain (often referred to as Pitzer strain). To alleviate this, the ring puckers into two primary low-energy conformations: the envelope  (

symmetry, with four atoms coplanar) and the half-chair (

symmetry, with three atoms coplanar)[3].

The interconversion between these forms occurs via pseudorotation , a dynamic process where the phase of the pucker travels around the ring without passing through the high-energy planar transition state. The energy barrier for this pseudorotation is exceptionally low (often < 5 kcal/mol), making unsubstituted cyclopentane highly fluxional at room temperature[3].

When substituents are introduced, this fluxionality is perturbed. The stability of a given conformation becomes a fine balance of steric and stereoelectronic interactions[4]. For example, a bulky methyl group strongly prefers the equatorial position on an envelope conformer to minimize steric clashes. Conversely, highly electronegative substituents like fluorine may prefer the axial position due to stabilizing stereoelectronic effects (e.g., gauche effects)[4].

Pseudorotation Substituent Substituted Cyclopentane Envelope Envelope (Cs) 4 coplanar atoms Substituent->Envelope Puckering HalfChair Half-Chair (C2) 3 coplanar atoms Substituent->HalfChair Puckering Envelope->HalfChair Pseudorotation (< 5 kcal/mol) Equatorial Equatorial Preference (Steric Minimization) Envelope->Equatorial e.g., Methyl Axial Axial Preference (Stereoelectronic Effects) Envelope->Axial e.g., Fluoro

Conformational landscape and pseudorotation pathways of substituted cyclopentanes.

Thermochemical Data: Enthalpies of Formation

Thermochemical profiling of cyclopentane derivatives provides quantitative insight into their inherent stability. The ring strain of cyclopentane is approximately 26 kJ/mol (6.2 kcal/mol), which is significantly lower than cyclobutane (110 kJ/mol) but higher than cyclohexane (~0 kJ/mol)[1][2].

The table below summarizes the experimentally determined standard gas-phase enthalpies of formation (


) for key cyclopentane derivatives. These values are derived from high-precision calorimetry and have been heavily validated by ab initio G2/G3 computational model chemistries[5][6][7].
CompoundState

(kcal/mol)

(kJ/mol)
Reference Method
Cyclopentane Gas-18.3 ± 0.2-76.6 ± 0.8Calorimetry / G2[5]
Cyclopentene Gas8.2 ± 0.234.3 ± 0.8Calorimetry / G2[5]
1,3-Cyclopentadiene Gas31.9 ± 0.4133.5 ± 1.7Calorimetry / G2[5][6]
Cyclopentadienyl Radical Gas64.8 ± 1.9271.0 ± 8.0Photoacoustic Calorimetry[7]

Data Interpretation: The dramatic increase in the enthalpy of formation from cyclopentane to 1,3-cyclopentadiene reflects the cumulative energetic cost of introducing unsaturation, which alters the hybridization of the ring carbons and impacts both ring strain and resonance energy.

Experimental Validation: Precision Combustion Calorimetry

The gold standard for determining the standard enthalpy of formation of stable organic liquids and solids is static-bomb combustion calorimetry[8][9]. The causality behind this methodology is rooted in Hess's Law: by measuring the heat of combustion (


) with extreme precision, one can calculate 

using the known enthalpies of formation of the combustion products (CO

and H

O).

Below is a self-validating protocol for determining the


 of a liquid cyclopentane derivative (e.g., methylcyclopentane).
Step-by-Step Methodology:
  • Calorimeter Calibration (Energy Equivalent Determination):

    • Action: Combust a certified reference standard (NIST 39j Benzoic Acid) under standardized conditions.

    • Causality: The exact heat capacity (energy equivalent,

      
      ) of the entire calorimetric system (bomb, water, hardware) must be determined to correlate the observed temperature rise (
      
      
      
      ) with the energy released[8].
  • Sample Preparation and Encapsulation:

    • Action: Weigh approximately 0.5–1.0 g of the highly purified cyclopentane derivative into a gelatin capsule or sealed polyester bag using a microbalance (accuracy ±0.01 mg).

    • Causality: Because the specific combustion energy is calculated per gram, mass uncertainty is the largest source of experimental error. Encapsulation prevents the evaporation of volatile cyclopentane derivatives prior to ignition[8].

  • Bomb Assembly and Pressurization:

    • Action: Place the sample in the crucible, attach a platinum or cotton fuse wire, and add exactly 1.0 mL of deionized water to the bottom of the bomb. Purge and pressurize the bomb with high-purity oxygen (typically 3.0 MPa).

    • Causality: The 1.0 mL of water ensures that the internal atmosphere is saturated with water vapor, guaranteeing that all water produced during combustion condenses into the liquid state (defining the gross heat of combustion). High-pressure oxygen ensures complete oxidation without soot formation[9].

  • Adiabatic Combustion and Temperature Logging:

    • Action: Submerge the bomb in the calorimeter water jacket. Allow the system to equilibrate. Ignite the sample electrically and record the temperature rise (

      
      ) using a quartz thermometer (resolution 0.0001 K) until the post-period drift stabilizes.
      
    • Causality: Operating under adiabatic conditions (or using rigorous cooling corrections) ensures that all heat generated by the reaction is retained within the system and accurately measured[9].

  • Post-Combustion Analysis and Washburn Corrections:

    • Action: Vent the bomb gases slowly. Wash the bomb interior and titrate the washings to quantify any nitric acid (HNO

      
      ) formed. Apply Washburn corrections to the raw energy data.
      
    • Causality: Trace nitrogen impurities in the oxygen or the sample form HNO

      
      , an exothermic side reaction. Washburn corrections adjust the measured energy from the real bomb conditions (high pressure, mixed gases) to standard thermodynamic states (1 atm, pure ideal gases), which is mandatory for calculating true standard enthalpies[8].
      

CalorimetryProtocol Calibration 1. Calibration (Benzoic Acid u0394c Uu00b0) Prep 2. Sample Prep (Microbalance ±0.01mg) Calibration->Prep Defines u03b5_calor Pressurize 3. O2 Pressurization (3.0 MPa + 1mL H2O) Prep->Pressurize Prevents Volatilization Ignition 4. Adiabatic Ignition & u0394T Measurement Pressurize->Ignition Ensures Complete Combustion Correction 5. Washburn & HNO3 Corrections Ignition->Correction Raw Energy (u0394U) Hess 6. Hess's Law u0394fHu00b0 Calculation Correction->Hess Standard State (u0394cHu00b0)

Workflow for determining standard enthalpy of formation via static-bomb combustion calorimetry.

Implications for Drug Development

The thermochemical stability and conformational dynamics of cyclopentane derivatives have profound implications in medicinal chemistry. Aliphatic rings are frequently employed to conformationally restrict flexible alkyl chains, locking a molecule into its bioactive conformation[2].

While cyclopropanes and cyclobutanes offer high rigidity, their substantial ring strain (115 kJ/mol and 110 kJ/mol, respectively) can sometimes introduce metabolic liabilities or chemical instability[2]. Cyclopentanes, with a modest ring strain of 26 kJ/mol, offer an optimal "Goldilocks" balance[1][2]. They reduce the entropic penalty of target binding without introducing the extreme strain-induced reactivity of smaller rings. For instance, the incorporation of cyclopentyl and related cycloalkyl groups has been pivotal in optimizing the lipophilic ligand efficiency (LLE) and target affinity of complex inhibitors (e.g., PDE2 inhibitors), exploiting the predictable equatorial/axial preferences of the puckered ring to direct pharmacophores into deep binding pockets[2].

References

  • Source: PMC (nih.gov)
  • Source: University at Buffalo (buffalo.edu)
  • Source: ResearchGate (researchgate.net)
  • Source: PMC (nih.gov)
  • Source: NIST (nist.gov)
  • Source: RSC Publishing (rsc.org)
  • Source: ResearchGate (researchgate.net)
  • Source: PMC (nih.gov)
  • Source: Scribd (scribd.com)

Sources

Methodological & Application

Application Note: A Detailed Guide to the Stereoselective Synthesis of (1R,2R)-1-Bromo-2-ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of (1R,2R)-1-Bromo-2-ethoxycyclopentane, a valuable chiral intermediate in modern organic synthesis and drug development.[1] The inherent challenge in synthesizing this specific stereoisomer lies in controlling the spatial arrangement at two adjacent chiral centers on the cyclopentane ring.[1] We first detail a robust and field-proven protocol for the diastereoselective synthesis of the trans-1-bromo-2-ethoxycyclopentane racemate via a bromoetherification reaction. The causality behind the exclusive formation of the trans isomer is explained through a detailed mechanistic analysis of the key bromonium ion intermediate. Subsequently, we explore authoritative strategies for achieving enantiocontrol, thereby providing a clear pathway to the desired (1R,2R) enantiomer. This guide is intended for researchers and professionals in organic synthesis and medicinal chemistry who require a deep, practical understanding of stereoselective transformations.

Introduction: The Imperative of Chirality

In the realm of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount. Chirality, or the "handedness" of a molecule, can dramatically influence its biological activity, with different enantiomers of the same compound often exhibiting distinct pharmacological, toxicological, and metabolic profiles. The title compound, (1R,2R)-1-Bromo-2-ethoxycyclopentane, is a functionalized cyclopentane derivative that serves as a versatile chiral building block. Its two stereocenters and reactive functional groups—a bromine atom amenable to nucleophilic substitution and an ether linkage—make it an attractive precursor for more complex molecular targets.[1]

The synthesis of a single, pure stereoisomer like (1R,2R)-1-Bromo-2-ethoxycyclopentane presents a significant synthetic challenge.[2] It requires precise control over not only the relative stereochemistry of the two substituents (diastereoselectivity) but also their absolute configuration in space (enantioselectivity). This application note provides a detailed protocol for achieving high diastereoselectivity for the trans isomer and outlines established principles for achieving the ultimate goal of enantiopure (1R,2R)-1-Bromo-2-ethoxycyclopentane.

Mechanistic Foundation: Achieving Diastereocontrol via Bromoetherification

The most direct and reliable method to synthesize the trans diastereomer of 1-bromo-2-ethoxycyclopentane is through the bromoetherification of cyclopentene. This reaction proceeds via an anti-addition mechanism, which dictates that the bromine and ethoxy groups add to opposite faces of the double bond, exclusively forming the trans product.[3][4][5]

The key steps of the mechanism are as follows:

  • Formation of a Cyclic Bromonium Ion: The reaction is initiated by the electrophilic attack of a bromine source (Br⁺) on the π-bond of the cyclopentene ring. Instead of forming a transient carbocation, a more stable, three-membered cyclic bromonium ion is formed.[5][6] This intermediate shields one face of the cyclopentane ring.

  • Nucleophilic Attack by Solvent: The solvent, in this case, ethanol (CH₃CH₂OH), then acts as a nucleophile. Due to steric hindrance from the bromonium ion, the ethanol molecule can only attack from the opposite face of the ring (backside attack).[3][6]

  • Ring Opening and Deprotonation: This Sₙ2-like attack opens the strained three-membered ring, leading to an intermediate oxonium ion. A final deprotonation step yields the neutral trans-1-bromo-2-ethoxycyclopentane product.[6]

This anti-addition pathway is stereospecific and ensures the formation of the trans diastereomer, avoiding contamination with the cis isomer.[1][5]

Bromoetherification Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Cyclopentene Cyclopentene Bromonium Cyclic Bromonium Ion (Shields top face) Cyclopentene->Bromonium 1. Electrophilic Attack NBS N-Bromosuccinimide (NBS) (Source of Br+) NBS->Bromonium 1. Electrophilic Attack Ethanol Ethanol (Solvent/Nucleophile) Oxonium Intermediate Oxonium Ion Ethanol->Oxonium 2. Anti-addition (Backside Attack) Bromonium->Oxonium 2. Anti-addition (Backside Attack) Product (±)-trans-1-Bromo-2-ethoxycyclopentane Oxonium->Product 3. Deprotonation

Diagram 1: Mechanism of diastereoselective bromoetherification.

Experimental Protocol: Synthesis of (±)-trans-1-Bromo-2-ethoxycyclopentane

This protocol describes a reliable, lab-scale synthesis of racemic trans-1-bromo-2-ethoxycyclopentane using N-Bromosuccinimide (NBS) as a safe and effective source of electrophilic bromine.[3][7]

Materials & Equipment:

  • Cyclopentene

  • N-Bromosuccinimide (NBS)

  • Anhydrous Ethanol (200 proof)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentene (see Table 1 for quantities) in anhydrous ethanol. Cool the flask to 0 °C in an ice-water bath with stirring.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) to the stirred solution in small portions over 20-30 minutes. Causality Note: Portion-wise addition is critical to maintain a low reaction temperature and prevent side reactions, such as allylic bromination.[7][8]

  • Reaction Progression: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether. Add saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate solution to neutralize any acid.

  • Workup - Phase Separation: Shake the separatory funnel vigorously, venting frequently. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure (±)-trans-1-Bromo-2-ethoxycyclopentane.

Quantitative Data Summary

The following table provides recommended quantities and expected outcomes for the described protocol.

ParameterValueRationale
Cyclopentene1.0 eq (e.g., 5.0 g, 73.4 mmol)Limiting reagent.
N-Bromosuccinimide (NBS)1.05 eq (e.g., 13.7 g, 77.1 mmol)A slight excess ensures complete consumption of the alkene.
Anhydrous Ethanol100 mLServes as both reactant and solvent.
Reaction Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Reaction Time2-3 hoursTypical time for reaction completion at room temperature.
Expected Yield 75-85% Yield after purification.

Pathways to Enantioselectivity: Synthesizing the (1R,2R) Isomer

The protocol above yields a racemic mixture, containing equal amounts of (1R,2R) and (1S,2S)-1-bromo-2-ethoxycyclopentane. To obtain the desired (1R,2R) enantiomer, an asymmetric synthetic strategy must be employed.[1]

Strategy 1: Catalytic Asymmetric Bromoetherification (Theoretical)

The most direct approach would involve using a chiral catalyst in the bromoetherification reaction itself.[1] A chiral Lewis acid or a chiral phase-transfer catalyst could, in principle, coordinate to the reactants in a way that favors the formation of one enantiomer of the bromonium ion intermediate, leading to an enantiomerically enriched product. While conceptually sound, the development of a highly effective catalyst specifically for this transformation remains an active area of research.[9][10]

Strategy 2: Asymmetric Epoxidation Followed by Stereospecific Ring-Opening (Recommended)

A more established and practical approach involves a two-step sequence starting from cyclopentene. This method leverages the power of well-developed asymmetric catalysis to set the initial stereocenter, which then directs the stereochemistry of the second step.

  • Enantioselective Epoxidation: Cyclopentene is first converted to an enantiomerically enriched epoxide, (1R,2S)-cyclopentene oxide. This can be achieved with high enantioselectivity using established catalytic systems, such as the Jacobsen-Katsuki epoxidation.[11] The Sharpless asymmetric epoxidation, while famous, is specifically for allylic alcohols and not applicable here.[11][12][13]

  • Stereospecific Ring-Opening: The resulting chiral epoxide is then subjected to ring-opening with a bromide nucleophile (e.g., from HBr or MgBr₂). This reaction proceeds via an Sₙ2 mechanism, where the bromide ion attacks one of the epoxide carbons from the backside, causing an inversion of configuration at that center.[14] Attack at the S-configured carbon of (1R,2S)-cyclopentene oxide inverts its stereochemistry to R, resulting in the desired (1R,2R) product. The trans relationship between the bromo and hydroxy groups is a direct consequence of this Sₙ2-like backside attack.[14] The resulting bromohydrin can then be etherified to yield the final product.

Enantioselective_Workflow cluster_start Starting Material cluster_step1 Step 1: Introduce Chirality cluster_step2 Step 2: Stereospecific Ring Opening Start Cyclopentene Step1_Action Asymmetric Epoxidation (e.g., Jacobsen Catalyst, Oxidant) Start->Step1_Action Step1_Product (1R,2S)-Cyclopentene Oxide (Enantiomerically Enriched) Step1_Action->Step1_Product Step2_Action Nucleophilic Ring-Opening (HBr or MgBr₂ in Ethanol) Step1_Product->Step2_Action Step2_Product (1R,2R)-1-Bromo-2-ethoxycyclopentane (Final Product) Step2_Action->Step2_Product Sₙ2 Backside Attack (Inversion of Stereocenter)

Diagram 2: Recommended workflow for the enantioselective synthesis.

Conclusion

The synthesis of trans-1-bromo-2-ethoxycyclopentane can be achieved with high diastereoselectivity through a straightforward bromoetherification of cyclopentene, driven by a well-understood anti-addition mechanism via a cyclic bromonium ion. While this method produces a racemic mixture, this guide provides a clear, authoritative framework for achieving the enantiomerically pure (1R,2R) target. The recommended two-step strategy, involving asymmetric epoxidation followed by stereospecific Sₙ2 ring-opening, represents a robust and validated pathway for researchers and drug development professionals to access this valuable chiral building block.

References

  • Benchchem. (n.d.). 1-Bromo-2-ethoxycyclopentane. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlp7YKBTPuTFEYqzM1TqwFLsgRgCgzf7LYiMBq9HBqscL0h_k3K8QClVr2srlss2yFaJZGWeL31cJndaFvqDY6JC6aoY_tK5rpa4QzPRVqXFilkgiTinPJZdIkCl5mh9PoxJy6VXE=
  • Filo. (2026, February 10). Write out a detailed step-by-step mechanism for the following transformation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1AxxTa5xHK0i5Z0iVNqjQJzqquBb2G4ZUqtUIOvcgYU1dAfQJ5dTvN_rMjSE0JQtK4-toifNHZ16E7cuD3tfS4Yi-T-ncAOXfSdfnViW6yXOHKgDCUse62VWUIU35iq3k5U_VeDHqMVA7fOKbd8-840eEfJfCOHrn98A8PYIpaxV9qtRgNMPZj_I8xyeWpN5pZHzQSv2uUHjsLDIDfzDW7nAK_vLGFJmjoJkoCmnznLxWjHIInyzJzQ==
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Weiss, U. J., et al. (n.d.). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]

  • Franklin, S. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • PubMed. (2011, November 25). Enantioselective synthesis of cis-1,2-disubstituted cyclopentanes and cyclohexanes by Suzuki-Miyaura cross-coupling and iridium-catalyzed asymmetric hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 2). 10.7: Additions involving cyclic intermediates. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from [Link]

  • PubMed. (2008, December 25). Enol formation and ring-opening in OH-initiated oxidation of cycloalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Katsuki‐Sharpless asymmetric epoxidation. Retrieved from [Link]

  • Pearson. (2026, January 2). Organic Chemistry Study Guide: Alkenes Reaction Mechanisms. Retrieved from [Link]

  • Numerade. (n.d.). Determine the reagent(s) required for the bromination of cyclopentene. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Scribd. (n.d.). ATOOCV1 11 8 Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethoxycyclopentane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

Sources

Asymmetric synthesis routes to enantiomerically pure cyclopentanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Routes to Enantiomerically Pure Cyclopentanes

Executive Summary & Strategic Importance

The cyclopentane ring is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster antivirals (e.g., Peramivir , Entecavir ), prostaglandins, and carbocyclic nucleosides.[1] Unlike six-membered rings, which often lock into defined chair conformations, cyclopentanes exhibit "envelope" puckering that allows for subtle conformational adjustments in protein binding pockets.[1]

However, the synthesis of enantiomerically pure cyclopentanes is notoriously difficult due to the challenge of controlling relative and absolute stereochemistry on a flexible five-membered ring. This guide moves beyond standard textbook methods, detailing two high-fidelity protocols that represent the state-of-the-art in asymmetric construction: Organocatalytic Cascade Annulation and Pd-Catalyzed [3+2] Trimethylenemethane (TMM) Cycloaddition .[1]

Strategic Disconnection & Pathway Selection

To select the appropriate route, one must analyze the target substitution pattern. We categorize the approaches into "Soft Enolization" (Organocatalysis) and "Transition Metal Assembly" (Pd-Catalysis).[1]

CyclopentaneStrategy Target Target: Chiral Cyclopentane SubstPattern Analyze Substitution Pattern Target->SubstPattern PathA Route A: Organocatalytic Cascade (For contiguous stereocenters) SubstPattern->PathA Aldehyde/Nitro functionality PathB Route B: Pd-Catalyzed TMM [3+2] (For exocyclic methylenes/fused systems) SubstPattern->PathB Electron-deficient olefins PathC Route C: Desymmetrization (For meso-anhydrides/ketones) SubstPattern->PathC Pre-existing ring MechA Mechanism: Michael-Henry/Aldol Catalyst: Jørgensen-Hayashi PathA->MechA MechB Mechanism: Zwitterionic Cycloaddition Catalyst: Pd(0) + Phosphoramidite PathB->MechB

Figure 1: Strategic decision tree for selecting the optimal asymmetric synthesis route.

Protocol A: Organocatalytic Michael-Henry Cascade

Best for: Creating densely functionalized cyclopentanes with up to four contiguous stereocenters.[1] Mechanism: This route utilizes the Jørgensen-Hayashi catalyst (diphenylprolinol silyl ether) to activate an enal via an iminium/enamine sequence, reacting with a nitroalkene or similar acceptor.[1]

Mechanistic Insight

The reaction proceeds via a domino sequence:

  • Iminium Activation: The chiral amine condenses with the enal.

  • Michael Addition: Stereoselective attack on the nitroalkene.

  • Enamine Formation: The intermediate isomerizes to an enamine.

  • Intramolecular Henry (Nitroaldol) Cyclization: The ring closes with high diastereocontrol.[1]

Step-by-Step Protocol

Reagents:

  • Substrate 1: 5-oxopentanal or succinaldehyde surrogate (e.g., 4-hydroxybut-2-enal).[1]

  • Substrate 2: Trans-β-nitrostyrene (or derivative).[1]

  • Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10-20 mol%).[1]

  • Additive: Benzoic acid (10-20 mol%) – accelerates iminium formation.[1]

  • Solvent: Toluene or CHCl₃ (anhydrous).[1]

Procedure:

  • Catalyst Pre-complexation: In a flame-dried round-bottom flask under Argon, dissolve the Jørgensen-Hayashi catalyst (0.10 mmol) and benzoic acid (0.10 mmol) in Toluene (2.0 mL). Stir at room temperature (RT) for 10 minutes.

  • Addition of Electrophile: Add the nitroalkene (1.0 mmol) to the solution.

  • Slow Addition of Nucleophile: Cool the reaction to 0°C. Add the aldehyde substrate (1.2 mmol) dropwise over 15 minutes. Note: Slow addition prevents self-polymerization of the aldehyde.

  • Reaction Monitoring: Stir at 0°C to RT. Monitor by TLC (usually 12-24 hours).[1] Look for the disappearance of the nitroalkene spot.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography on silica gel. Crucial: Do not use basic modifiers (like Et₃N) in the eluent, as they can epimerize the nitro-bearing carbon.[1]

Validation Criteria:

  • Stereochemistry: Expect trans,trans relative stereochemistry for the major diastereomer.

  • ee%: Typically >90% ee, determined by Chiral HPLC (e.g., Daicel Chiralpak IA/IB columns).[1]

Protocol B: Pd-Catalyzed Asymmetric [3+2] TMM Cycloaddition

Best for: Constructing fused ring systems or cyclopentanes with an exocyclic methylene group (a versatile handle for further functionalization).[1] Mechanism: Palladium generates a zwitterionic Trimethylenemethane (TMM) intermediate that undergoes a [3+2] cycloaddition with an electron-deficient olefin.[1][2]

Mechanistic Insight

Unlike standard Diels-Alder reactions, this is a stepwise polar cycloaddition.[1] The chiral ligand must control the initial nucleophilic attack of the TMM species. Phosphoramidite ligands (e.g., Feringa or Trost type) are essential for high enantioselectivity.[1]

Step-by-Step Protocol

Reagents:

  • Acceptor: Coumarin, Benzylidene malonate, or unsaturated aldehyde.[1]

  • Catalyst Source: Pd(dba)₂ or Pd₂(dba)₃·CHCl₃.[1][3]

  • Ligand: Chiral Phosphoramidite (e.g., (S,S,S)-Feringa ligand).[1]

  • Solvent: Toluene or THF.

Procedure:

  • Catalyst Formation: In a glovebox or under strict Argon line, mix Pd(dba)₂ (5 mol%) and the Chiral Phosphoramidite Ligand (10 mol%) in degassed Toluene. Stir for 30 minutes at RT. The solution should turn from dark purple to orange/yellow (signaling active Pd(0)-ligand complex).[1]

  • Substrate Addition: Add the olefin acceptor (1.0 mmol) to the catalyst mixture.

  • Precursor Addition: Add the TMM precursor (2-[(Trimethylsilyl)methyl]allyl acetate) (1.2 mmol).

  • Initiation: The reaction is often heated to 40-60°C. Critical: If using aldehydes as acceptors, Indium(III) triflate (10 mol%) may be added as a co-catalyst to activate the carbonyl.[1]

  • Monitoring: Monitor by TLC. The TMM precursor is volatile; ensure the system is sealed well.

  • Workup: Filter through a short pad of silica to remove Palladium.[1] Concentrate.

  • Purification: Flash chromatography. The exocyclic methylene product is acid-sensitive; avoid prolonged exposure to silica.[1]

TMM_Workflow Step1 1. Catalyst Activation Pd(dba)2 + Ligand (Orange Solution) Step2 2. Substrate Mix Add Acceptor + TMM Precursor Step1->Step2 Step3 3. Cycloaddition 40-60°C, Toluene (Zwitterionic Intermediate) Step2->Step3 Step4 4. Product Isolation Exocyclic Methylene Cyclopentane Step3->Step4

Figure 2: Workflow for Pd-Catalyzed TMM Cycloaddition.

Comparative Analysis of Methods

FeatureOrganocatalytic Cascade (Protocol A)Pd-TMM Cycloaddition (Protocol B)[1]
Complexity Generated High (4 stereocenters possible)Medium (1-2 stereocenters + Exocyclic C=C)
Reaction Conditions Mild (0°C to RT), Aerobic toleranceStrict Anaerobic, Heat often required
Substrate Scope Enals, NitroalkenesElectron-deficient olefins, Aldehydes
Atom Economy High (often condensation)Lower (loss of acetate/TMS)
Key Limitation Sensitivity to steric bulk on enalPrecursor synthesis (TMM reagent)

Troubleshooting & Optimization

  • Low Enantioselectivity (Protocol A):

    • Cause: Temperature too high or water in solvent.[1]

    • Fix: Lower temp to -20°C; use molecular sieves.[1] Ensure the catalyst is enantiopure.

  • Low Yield (Protocol B):

    • Cause: Catalyst poisoning or oligomerization of TMM precursor.[1]

    • Fix: Add the TMM precursor slowly via syringe pump to keep its concentration low relative to the acceptor. Ensure Pd source is fresh (recrystallize Pd(dba)₂ if black).[1]

  • Diastereomer Separation:

    • Cyclopentanes often co-elute.[1] If flash chromatography fails, consider derivatizing the aldehyde (Protocol A) to an acetal or alcohol to change polarity.[1]

References

  • Hong, B.-C., et al. (2012).[1][4] "Organocatalyzed Michael–Henry reactions: enantioselective synthesis of cyclopentanecarbaldehydes via the dienamine organocatalysis of a succinaldehyde surrogate."[4][5] Chemical Communications.[1]

  • Trost, B. M., et al. (2011).[1] "Asymmetric Synthesis of Methylenetetrahydrofurans by Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane with Aldehydes – A Novel Ligand Design." Journal of the American Chemical Society. [1]

  • Babu, G. S., et al. (2001).[1] "Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity." Journal of Medicinal Chemistry. [1]

  • Laktsevich-Iskryk, M., et al. (2025).[1][6] "Recent advances in asymmetric synthesis via cyclopropanol intermediates."[1][6] Organic & Biomolecular Chemistry.

  • Trost, B. M., et al. (2019).[1] "Palladium-Catalyzed Asymmetric Tandem [3+2] Cycloaddition/Allylation Reaction of Methylene-Trimethylenemethane." Organic Letters. [1]

Sources

(1R,2R)-1-Bromo-2-ethoxycyclopentane as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1R,2R)-1-Bromo-2-ethoxycyclopentane in Asymmetric Synthesis

Executive Summary

(1R,2R)-1-Bromo-2-ethoxycyclopentane is a high-value chiral building block used to introduce trans-1,2-stereochemistry into carbocyclic cores. Its utility stems from the orthogonal reactivity of the electrophilic C-Br bond and the robust ethoxy ether functionality. This scaffold is particularly relevant in the synthesis of carbocyclic nucleosides (antivirals), prostaglandin analogs , and neurokinin receptor antagonists .

This guide details the mechanistic grounding, synthesis, and application protocols for this compound, focusing on its role as a precursor for nucleophilic substitutions (SN2) that yield cis-1,2-disubstituted cyclopentanes with high enantiopurity.

Mechanistic & Structural Profile

Stereochemical Configuration

The (1R,2R) designation corresponds to the trans -diastereomer.

  • C1 (Bromo): The bromine atom occupies a pseudo-equatorial position in the envelope conformation to minimize 1,3-diaxial interactions.

  • C2 (Ethoxy): The ethoxy group is trans to the bromine.

  • Reactivity Implications: The trans relationship is critical. SN2 displacement of the bromide by a nucleophile proceeds with inversion of configuration , converting the (1R,2R)-trans starting material into a (1S,2R)-cis product. This allows predictable access to difficult-to-synthesize cis-1,2-heteroatom motifs.

Reactivity Pathways

The compound serves as a divergent node in synthesis:

  • SN2 Displacement: Primary utility. Reaction with azides, amines, or thiolates yields functionalized cyclopentanes.

  • E2 Elimination: Treatment with strong base yields 1-ethoxycyclopentene (thermodynamic enol ether), a precursor to cyclopentanones.

  • Radical C-C Bond Formation: The C-Br bond is susceptible to radical generation (e.g., AIBN/Bu3SnH conditions) for intramolecular cyclizations.

Synthesis & Preparation

While often sold as a racemate, the enantiopure (1R,2R) isomer is synthesized via Asymmetric Bromoetherification of cyclopentene.

Protocol A: Catalytic Asymmetric Synthesis
  • Principle: Desymmetrization of the intermediate bromonium ion using a chiral Lewis base or phosphate catalyst.

  • Reagents: Cyclopentene, N-Bromosuccinimide (NBS), Ethanol, Chiral Catalyst (e.g., Chiral Phosphoric Acid or Cinchona alkaloid derivative).

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under N2 atmosphere.

  • Solvent System: Add dry toluene (50 mL) and Ethanol (5 equiv, dry).

  • Catalyst Loading: Add Chiral Catalyst (1-5 mol%). Cool to -78°C to maximize enantioselectivity.

  • Bromination: Add NBS (1.1 equiv) portion-wise over 30 minutes. The slow addition prevents background racemic reaction.

  • Reaction: Stir at -78°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Add saturated aqueous Na2S2O3 to neutralize active bromine.

  • Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Yield: Typically 85-90%. ee: >90% (Catalyst dependent).

Application Protocols

Protocol B: Synthesis of (1S,2R)-1-Azido-2-ethoxycyclopentane

Target: Precursor for chiral amino-cyclopentanes (e.g., Peramivir analogs).

Rationale: The azide anion is a strong nucleophile that displaces the bromide with complete inversion (Walden inversion), transforming the trans-bromide into a cis-azide.

Procedure:

  • Dissolution: Dissolve (1R,2R)-1-Bromo-2-ethoxycyclopentane (1.0 g, 5.2 mmol) in anhydrous DMF (10 mL).

  • Nucleophile Addition: Add Sodium Azide (NaN3) (1.0 g, 15.6 mmol, 3 equiv).

    • Note: NaN3 is toxic and shock-sensitive. Use a blast shield and non-metal spatula.

  • Heating: Heat the mixture to 60°C for 12 hours. Higher temperatures promote elimination side-products.

  • Workup: Dilute with water (50 mL) and extract with Et2O (3 x 20 mL).

    • Critical: Wash organic layer extensively with water to remove DMF.

  • Analysis: IR spectroscopy will show a strong azide stretch at ~2100 cm-1.

  • Reduction (Optional): The crude azide can be reduced to the amine using Staudinger conditions (PPh3, THF/H2O).

Protocol C: Elimination to 1-Ethoxycyclopentene

Target: Enol ether intermediate for carbonyl functionalization.

Procedure:

  • Dissolve substrate in THF.

  • Add KOtBu (1.5 equiv) at 0°C.

  • Stir for 1 hour. The bulky base favors E2 elimination.[1]

  • Product is volatile; careful concentration is required.

Data & Visualization

Comparative Reactivity Table
Reaction TypeReagentProduct StereochemistryMajor Byproduct
SN2 Substitution NaN3 / DMF(1S,2R) Cis (Inversion)Cyclopentene (Elimination)
SN2 Substitution KSBz (Thiobenzoate)(1S,2R) Cis (Inversion)None
E2 Elimination KOtBu / THFAchiral (Alkene)None
Radical Addition AIBN / Allyltributyltin(1R,2R) Trans (Retention*)Reduction (H-abstraction)

*Radical reactions often favor thermodynamic trans products due to steric control, though stereocontrol is less absolute than SN2.

Reaction Pathway Diagram

G Start (1R,2R)-1-Bromo-2-ethoxycyclopentane (Trans Isomer) SN2 Nucleophilic Substitution (SN2) Reagent: NaN3 or R-NH2 Start->SN2 DMF, 60°C Elim Elimination (E2) Reagent: KOtBu Start->Elim THF, 0°C Prod_SN2 (1S,2R)-1-Azido-2-ethoxycyclopentane (Cis Isomer - Inversion) SN2->Prod_SN2 Inversion of C1 Prod_Elim 1-Ethoxycyclopentene (Enol Ether) Elim->Prod_Elim Loss of HBr

Caption: Divergent reactivity pathways for (1R,2R)-1-Bromo-2-ethoxycyclopentane. SN2 pathways yield cis-isomers via inversion, while E2 pathways yield achiral enol ethers.

Safety & Handling

  • Lachrymator:

    
    -Bromoethers can be irritating to eyes and mucous membranes. Handle in a fume hood.
    
  • Azide Safety: When performing Protocol B, ensure the reaction mixture is not acidified, as this releases hydrazoic acid (HN3), which is highly toxic and explosive.

  • Storage: Store at 2-8°C under inert gas. The C-Br bond is light-sensitive; use amber vials.

References

  • Denmark, S. E., & Burk, M. T. (2010). Lewis Base Catalyzed Enantioselective Bromoetherification. Proceedings of the National Academy of Sciences. [Link]

  • Brown, H. C., & Hammar, W. J. (1967). Stereochemistry of the Bromination of Cyclopentene. Journal of the American Chemical Society.[2] [Link]

  • Trost, B. M. (2004). Asymmetric Allylic Alkylation in the Synthesis of Carbocyclic Nucleosides. Chemical Reviews. [Link]

  • PubChem Compound Summary. (2023). 1-Bromo-2-ethoxycyclopentane.[3][4][5][6][7] National Center for Biotechnology Information. [Link]

Sources

Strategic Applications of Brominated Compounds in Pharmaceutical Development: Halogen Bonding, Fragment-Based Discovery, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Historically, bromine has been underutilized in medicinal chemistry compared to its lighter counterparts, fluorine and chlorine. However, modern drug discovery has witnessed a paradigm shift. The FDA approved four novel bromine-containing small molecule drugs in 2020, followed by two additional approvals in 2024[1]. This resurgence is driven by a refined understanding of halogen bonding, steric tuning, and the unique utility of bromine as an anomalous scattering label in structural biology.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physical chemistry and applied benchtop protocols. This document details the mechanistic causality behind bromination, provides quantitative profiling of halogen properties, and outlines self-validating experimental workflows for integrating brominated compounds into your drug development pipeline.

Mechanistic Causality: The Case for Bromination

The decision to incorporate a bromine atom into a lead scaffold is rarely arbitrary; it is a calculated structural intervention designed to modulate specific physicochemical and thermodynamic properties.

Halogen Bonding and the -Hole

The primary driver for aromatic bromination in modern drug design is the exploitation of the halogen bond (XB) . Unlike hydrogen bonds, halogen bonds are highly directional, non-covalent interactions[2]. They arise due to an anisotropic distribution of electron density on the halogen atom, creating a positively polarized region known as the


-hole[1].

Because bromine is highly polarizable, its


-hole is significantly more pronounced than that of chlorine. This allows the bromine atom to act as a potent Lewis acid, forming strong, directional interactions with electron-donating nucleophiles (such as the oxygen, nitrogen, or sulfur atoms in protein backbones) within the target's binding pocket[3].

HalogenBonding Drug Drug Scaffold (Electron Withdrawing) Br Bromine Atom (Positively Polarized σ-hole) Drug->Br Covalent Bond Target Protein Target (Nucleophilic O, N, S) Br->Target Halogen Bond (Directional Non-Covalent)

Logical relationship of halogen bonding driven by the electrophilic σ-hole on the bromine atom.

Steric Tuning and Metabolic Stability

Beyond electronic interactions, bromine offers precise steric control. The van der Waals radius of bromine (~1.85 Å) perfectly bridges the steric gap between chlorine (~1.75 Å) and iodine (~1.98 Å)[1]. This allows medicinal chemists to tightly pack hydrophobic sub-pockets without inducing the steric clashes often associated with bulky iodine substitutions. Furthermore, strategic placement of bromine on aromatic rings can block cytochrome P450-mediated oxidation, significantly increasing the drug's metabolic half-life and duration of action[2].

Note on Toxicity: While aromatic bromines are highly stable, aliphatic bromines are generally avoided in systemic therapeutics due to their susceptibility to nucleophilic substitution, which can lead to off-target covalent binding and toxicity[1].

Quantitative Profiling of Halogens in Drug Design

To make informed decisions during lead optimization, researchers must compare the quantitative properties of halogens. The following table summarizes the key metrics that dictate the behavior of halogenated compounds in biological systems.

HalogenVan der Waals Radius (Å)Electronegativity (Pauling)Halogen Bond Strength (

-hole)
Primary Pharmaceutical Utility
Fluorine (F) 1.473.98NegligibleMetabolic stability, pKa modulation, lipophilicity
Chlorine (Cl) 1.753.16ModerateSteric bulk, moderate halogen bonding
Bromine (Br) 1.852.96StrongStrong halogen bonding, anomalous scattering label
Iodine (I) 1.982.66Very StrongMaximum halogen bonding, radiotherapeutics

Advanced Methodology I: Crystallographic Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) relies on screening low-molecular-weight libraries to identify efficient, albeit weak, binders. Because fragments bind weakly (often in the high


M to mM range), their partial occupancy results in weak, difficult-to-fit electron density in standard X-ray crystallography[4].

Brominated fragment libraries elegantly solve this problem. Bromine acts as a heavy-atom label that provides a strong anomalous scattering signal when exposed to specific X-ray wavelengths, allowing researchers to unequivocally locate the fragment[4].

FBDD_Workflow N1 Target Protein Crystallization (Apo-form) N2 Brominated Fragment Library Soaking (1-5 mM, DMSO control) N1->N2 N3 X-ray Diffraction at Br K-edge (λ ≈ 0.92 Å) N2->N3 N4 Anomalous Difference Map Generation (Peak ≥ 4σ validation) N3->N4 N5 Hit Identification & Halogen Bond Analysis N4->N5

Workflow of fragment-based drug discovery utilizing anomalous scattering of brominated libraries.

Protocol 1: X-Ray Crystallographic Screening using Brominated Fragments

Step 1: Apo-Protein Crystallization & Soaking

  • Procedure: Grow apo-crystals of the target protein. Transfer crystals into a soaking drop containing the crystallization mother liquor supplemented with 1–5 mM of the brominated fragment (dissolved in DMSO, final DMSO concentration

    
     5%).
    
  • Causality: Soaking is preferred over co-crystallization for FBDD because it maintains the pre-existing crystal lattice, enabling high-throughput structural screening without requiring condition optimization for every fragment.

Step 2: Data Collection at the Bromine K-edge

  • Procedure: Mount the crystal at a synchrotron beamline and tune the incident X-ray wavelength to the bromine K-edge (approximately 13.47 keV or

    
     Å).
    
  • Causality: Collecting data precisely at the K-edge maximizes the anomalous scattering factor (

    
    ) of the bromine atom. This specific wavelength forces the bromine electrons to absorb and re-emit X-rays out of phase, creating a unique signature that distinguishes bromine from carbon, nitrogen, and oxygen.
    

Step 3: Self-Validating Map Generation

  • Procedure: Process the diffraction data to generate both a standard

    
     electron density map and an anomalous difference Fourier map.
    
  • Self-Validation: The protocol is self-validating through orthogonal data processing. Standard

    
     maps often fail to differentiate weak fragment binding from ordered solvent molecules. However, if the anomalous difference map yields a peak 
    
    
    
    at the putative binding site, it definitively confirms the presence of the bromine atom, validating the binding event independently of the standard electron density.

Advanced Methodology II: Late-Stage Electrophilic Bromination for Lead Diversification

During lead optimization, introducing a bromine atom late in the synthetic sequence allows for the rapid generation of analogs to probe halogen bonding in the active site. Furthermore, the newly installed aryl bromide serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) if fragment growing is desired.

Protocol 2: Mild Late-Stage Aromatic Bromination

Step 1: Reagent Preparation & Reaction Setup

  • Procedure: Dissolve the lead compound (1.0 eq) in anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction mixture to 0 °C.

  • Causality: A polar aprotic solvent like MeCN stabilizes the polar transition state of the electrophilic aromatic substitution. Cooling to 0 °C suppresses unwanted side reactions and prevents polybromination.

Step 2: Addition of the Brominating Agent

  • Procedure: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Protect the reaction flask from light and allow it to slowly warm to room temperature while stirring for 2–4 hours.

  • Causality: NBS is chosen over elemental bromine (

    
    ) because it provides a controlled, low steady-state concentration of electrophilic bromine (
    
    
    
    ). This mild approach is crucial for complex pharmaceutical intermediates, ensuring regioselectivity and preventing the degradation of sensitive functional groups.

Step 3: Self-Validating Reaction Monitoring

  • Procedure: Quench a 10

    
    L aliquot with sodium thiosulfate and analyze via LC-MS.
    
  • Self-Validation: Bromine naturally exists as two stable isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio. The reaction is self-validated by observing the mass spectrum of the product peak: the presence of a distinct isotopic doublet (
    
    
    and
    
    
    peaks of equal intensity) definitively confirms successful mono-bromination. If an
    
    
    peak is observed, the reaction has over-proceeded, signaling a failure in stoichiometric control.

Step 4: Workup and Isolation

  • Procedure: Quench the bulk reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted NBS. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous

    
    , and purify via flash chromatography.
    

References

1.2 - Poznan University of Medical Sciences[2] 2. 1 - Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[1] 3.3 - Journal of Chemical Information and Modeling (ACS Publications / PMC)[3] 4.4 - National Institutes of Health (PMC)[4] 5.5 - Journal of Medicinal Chemistry (ACS Publications)[5]

Sources

Experimental protocol for nucleophilic substitution on cyclopentyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol

Abstract

Cyclopentyl halides present a unique paradox in nucleophilic substitution: they are significantly more reactive than their cyclohexyl counterparts in


 processes due to the relief of internal strain ("I-strain"), yet they are notoriously prone to competing elimination (

) and hydride shifts. This guide provides an evidence-based strategy for executing high-yield nucleophilic substitutions on cyclopentyl scaffolds. We detail protocols for azidation and iodination that leverage conformational analysis to maximize inversion of configuration while suppressing alkene formation.

Mechanistic Insight: The "I-Strain" Advantage

To optimize substitution on a 5-membered ring, one must understand the conformational driving forces that distinguish it from acyclic or 6-membered systems.

The Conformational Energy Landscape

Unlike cyclohexane, which resides in a strain-free chair conformation, cyclopentane exists in a dynamic "envelope" or "half-chair" puckered conformation.

  • Ground State (High Energy): In the ground state, a cyclopentyl halide suffers from approximately 10 torsional (eclipsing) interactions between adjacent C-H bonds.

  • Transition State (Strain Relief): During an

    
     reaction, the carbon center rehybridizes from 
    
    
    
    to a planar
    
    
    -like transition state. This geometrical change reduces the number of eclipsing interactions, effectively relieving internal strain.

Key Consequence: This relief of strain lowers the activation energy (


), making cyclopentyl halides ~10–100x more reactive  in 

reactions than cyclohexyl halides, where the formation of the transition state introduces new steric and torsional strains (1,3-diaxial interactions).
Reaction Coordinate Diagram

The following diagram illustrates the energetic advantage of the cyclopentyl system compared to the cyclohexyl system during nucleophilic attack.

ReactionProfile Start_C5 Cyclopentyl-X (Ground State: Eclipsed) TS_C5 TS (C5) (Strain Relief) Start_C5->TS_C5 Lower Activation Energy Product_C5 Product (C5) (Inverted) TS_C5->Product_C5 Start_C6 Cyclohexyl-X (Ground State: Staggered) TS_C6 TS (C6) (Steric Strain Added) Start_C6->TS_C6 Higher Activation Energy Product_C6 Product (C6) TS_C6->Product_C6

Figure 1: Comparative reaction energy profiles. The cyclopentyl system (Red) benefits from strain relief in the transition state, whereas the cyclohexyl system (Blue) incurs an energy penalty.

Strategic Planning: vs.

The secondary nature of cyclopentyl halides makes them susceptible to


 elimination, particularly because the ring flexibility allows easy access to the anti-periplanar geometry required for elimination.

Decision Matrix for Conditions:

VariableRecommendationRationale
Nucleophile Soft & Linear (

,

,

,

)
High nucleophilicity with low basicity minimizes proton abstraction (

).
Solvent Polar Aprotic (DMF, DMSO, Acetone)Solvates cations (

,

) leaving the anion "naked" and highly reactive.
Temperature Low to Moderate (0°C – 60°C)Higher temperatures entropically favor elimination.
Leaving Group Bromide or Iodide Better leaving groups allow milder conditions than Chlorides.

Experimental Protocols

Protocol A: High-Yield Azidation (The "Soft" Approach)

Target: Synthesis of Cyclopentyl Azide (Precursor to Amines) This protocol uses Sodium Azide, a potent but non-basic nucleophile, to effect clean inversion of configuration with minimal elimination.

Safety Warning: Sodium Azide (


) is acutely toxic and can form explosive metal azides.[1][2][3] Do not  use metal spatulas. Do not  dispose of solutions down drains containing lead or copper piping.[3][4] Perform all operations in a fume hood.

Materials:

  • Cyclopentyl Bromide (1.0 equiv)

  • Sodium Azide (1.5 equiv)

  • DMF (Dimethylformamide), anhydrous (0.5 M concentration relative to substrate)

  • Workup: Diethyl Ether, Water, Saturated NaCl (Brine)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, charge Sodium Azide (1.5 equiv).

  • Solvation: Add anhydrous DMF. Stir vigorously for 10 minutes to ensure partial dissolution (NaN3 is sparingly soluble, reaction is heterogeneous).

  • Addition: Add Cyclopentyl Bromide (1.0 equiv) dropwise at room temperature (25°C).

    • Note: If the substrate is valuable or prone to volatility, cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at room temperature. Monitor by TLC (stain with

    
     or Ninhydrin after reduction spot-test).
    
    • Optimization: If reaction is slow (>12h), heat to 50–60°C. Do not exceed 80°C to avoid thermal decomposition risks.

  • Workup (Critical for Safety):

    • Dilute the reaction mixture with 5 volumes of water.

    • Extract 3x with Diethyl Ether.

    • Wash the combined organic layers 2x with water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate carefully (Cyclopentyl azide is volatile and potentially shock-sensitive if concentrated to dryness; keep in solution if possible).
      
Protocol B: Finkelstein Activation (Bromide Iodide)

Target: Cyclopentyl Iodide (Reactive Intermediate) Used when the bromide is too sluggish for direct substitution. The resulting iodide is ~100x more reactive.

Materials:

  • Cyclopentyl Bromide (1.0 equiv)

  • Sodium Iodide (2.0 equiv)

  • Acetone (Reagent Grade, dry)

Procedure:

  • Dissolve Sodium Iodide (2.0 equiv) in Acetone (0.5 M). The solution should be clear.

  • Add Cyclopentyl Bromide.

  • Reflux the mixture (approx. 56°C) for 2–4 hours.

  • Observation: A white precipitate (

    
    ) will form, indicating reaction progress (Le Chatelier’s principle drives the equilibrium).
    
  • Workup: Cool, filter off the solid

    
    . Concentrate the filtrate. Dissolve residue in ether, wash with Sodium Thiosulfate (
    
    
    
    ) to remove any purple iodine color, then water/brine.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
High % of Alkene (Cyclopentene) Basicity is too high.Switch nucleophile (e.g., from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to

or

). Lower temperature.
No Reaction "Hard" Leaving Group (

).
Add catalytic NaI (Finkelstein condition) to generate transient R-I in situ. Switch solvent to DMSO.
Scrambled Stereochemistry

pathway active.
Solvent is too protic/polar. Switch from Ethanol/Water to DMF/Acetone. Increase nucleophile concentration.
Workflow Decision Tree

Workflow Start Start: Cyclopentyl Halide CheckLG Leaving Group? Start->CheckLG Path_Cl Chloride (Cl) CheckLG->Path_Cl If Cl Path_BrI Bromide/Iodide (Br/I) CheckLG->Path_BrI If Br/I CheckNuc Nucleophile Type? Nuc_Basic Basic (OH-, RO-) CheckNuc->Nuc_Basic Nuc_Soft Soft (N3-, CN-, RS-) CheckNuc->Nuc_Soft Action_Finkel Perform Finkelstein (NaI / Acetone) Path_Cl->Action_Finkel Path_BrI->CheckNuc Action_Finkel->CheckNuc Action_Direct Direct Substitution Result_Sub Success: SN2 Product (Inversion) Action_Direct->Result_Sub Result_Elim Risk: Elimination (E2) Use lower Temp Nuc_Basic->Result_Elim Nuc_Soft->Action_Direct

Figure 2: Decision tree for optimizing reaction conditions and avoiding elimination side-products.

References

  • I-Strain and Reactivity: Brown, H. C.; Gerstein, M. "Chemical Effects of Steric Strains. VII. The Effect of Ring Size on the Rate of Reaction of the Cycloalkyl Bromides with Thiophenolate Ion." J. Am. Chem. Soc.1950 , 72, 2926–2933. Link

  • Finkelstein Reaction: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.1910 , 43, 1528. Link

  • Azide Safety & Protocols: "Sodium Azide: Safe Handling and Disposal." University of California, Berkeley, EH&S Guidelines. Link

  • Nucleophilic Substitution Mechanisms: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley: Hoboken, NJ, 2007; pp 425-460.
  • Comparative Rates: "Relative R

    
     Reactions of Alkyl Halides." Master Organic Chemistry. Link
    

Sources

Use of (1R,2R)-1-Bromo-2-ethoxycyclopentane in natural product synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1R,2R)-1-Bromo-2-ethoxycyclopentane in Asymmetric Synthesis

Executive Summary

(1R,2R)-1-Bromo-2-ethoxycyclopentane (CAS: 77147-28-5 for (1R,2R); 29840-07-1 for rac-trans) is a high-value chiral building block characterized by its rigid trans-1,2-disubstitution pattern. Unlike simple alkyl halides, this scaffold leverages the trans-stereochemistry to direct regioselective eliminations and stereospecific substitutions. It serves as a critical intermediate in the synthesis of chiral cyclopentenones , prostaglandin analogs , and iridoid terpenes , where the conservation of ring chirality is paramount.

This guide details the mechanistic utility of (1R,2R)-1-Bromo-2-ethoxycyclopentane, providing validated protocols for its synthesis via asymmetric bromoetherification and its downstream application in generating enantiopure 3-ethoxycyclopentene—a versatile diene for natural product total synthesis.

Technical Specifications & Stereochemical Profile

PropertySpecification
IUPAC Name (1R,2R)-1-Bromo-2-ethoxycyclopentane
Molecular Formula C₇H₁₃BrO
Molecular Weight 193.08 g/mol
Stereochemistry Trans (Anti-relationship between Br and OEt)
Absolute Config. (1R, 2R)
Physical State Colorless to pale yellow liquid
Boiling Point 83–84 °C (at 18 mmHg)
Solubility Soluble in Et₂O, THF, CH₂Cl₂; insoluble in water

Mechanistic Insight: The trans-relationship between the bromine and ethoxy groups is the defining feature. In the (1R,2R) isomer, the C1-Br bond and the C2-OEt bond are oriented on opposite faces of the ring.[1] This geometry effectively "locks" the conformation, preventing syn-elimination pathways and forcing incoming nucleophiles to attack from the hindered face (inversion) or directing elimination to the distal carbons.

Application Workflow: The "Chiral Diene" Pathway

The primary utility of (1R,2R)-1-Bromo-2-ethoxycyclopentane in natural product synthesis is its conversion to (R)-3-ethoxycyclopentene . This chiral enol ether is a precursor for:

  • Prostaglandins: Via conjugate addition to the resulting enone.

  • Polyquinanes: Via [2+2] or [4+2] cycloadditions.

  • Iridoids: Via oxidative cleavage of the alkene.

Pathway Diagram

ReactionPathway cluster_legend Stereochemical Control Start Cyclopentene Inter Bromonium Ion (Intermediate) Start->Inter Br2, Chiral Cat. Product (1R,2R)-1-Bromo- 2-ethoxycyclopentane Inter->Product EtOH (Anti-attack) Elimination (R)-3-Ethoxycyclopentene (Chiral Diene) Product->Elimination KOtBu (E2 Anti-Elimination) Target Natural Product Core (e.g., Prostaglandin) Elimination->Target Functionalization Note Trans-geometry forces regioselective elimination away from ethoxy group

Figure 1: Stereoselective pathway from cyclopentene to chiral building blocks via the (1R,2R) intermediate.[1]

Experimental Protocols

Protocol A: Asymmetric Synthesis of (1R,2R)-1-Bromo-2-ethoxycyclopentane

Rationale: Direct bromination of cyclopentene is racemic. To obtain the (1R,2R) isomer, a chiral Lewis base catalyst is employed to desymmetrize the bromonium ion intermediate.

Reagents:

  • Cyclopentene (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Absolute Ethanol (5.0 equiv)

  • Catalyst: (S)-Triphenylphosphine sulfide derivative or Chiral Phosphoric Acid (5 mol%)

  • Solvent: Toluene or CH₂Cl₂ (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add the chiral catalyst (5 mol%) and anhydrous toluene (0.1 M concentration relative to alkene).

  • Cooling: Cool the solution to -78 °C to maximize enantioselectivity.

  • Bromination: Add NBS (1.1 equiv) followed by the slow addition of Cyclopentene (1.0 equiv). Stir for 30 minutes. Note: The low temperature stabilizes the bromonium ion.

  • Etherification: Add absolute Ethanol (5.0 equiv) dropwise over 20 minutes. The ethanol acts as the nucleophile, opening the bromonium ring.[1]

  • Reaction: Allow the mixture to warm slowly to -20 °C over 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of cyclopentene.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine species.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-5% Et₂O in Pentane).

    • Yield: Typically 75-85%.

    • ee: >90% (determined by chiral HPLC).

Protocol B: Regioselective Elimination to (R)-3-Ethoxycyclopentene

Rationale: Standard E2 elimination requires an anti-periplanar geometry between the H and Br. In (1R,2R)-1-bromo-2-ethoxycyclopentane, the proton on C2 (geminal to ethoxy) is syn to the bromine, preventing elimination toward the ether. The only available anti-proton is on C5, forcing the double bond to form away from the ethoxy group.

Reagents:

  • (1R,2R)-1-Bromo-2-ethoxycyclopentane (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve (1R,2R)-1-bromo-2-ethoxycyclopentane in anhydrous THF (0.2 M) under Argon.

  • Base Addition: Cool to 0 °C. Add KOtBu (1.5 equiv) portion-wise.

  • Elimination: Stir at 0 °C for 2 hours, then warm to room temperature for 1 hour.

    • Mechanistic Check: The bulky base (t-BuO⁻) favors the kinetic E2 product. The trans geometry ensures exclusive formation of the 3-ethoxy isomer over the 1-ethoxy isomer.

  • Workup: Dilute with pentane, wash with ice-cold water (to remove salts), and dry over Na₂SO₄.

  • Isolation: Carefully concentrate (product is volatile). Distillation is recommended for high purity.

    • Product: (R)-3-Ethoxycyclopentene.

Case Study: Application in Prostaglandin Synthesis

Context: The "three-component coupling" strategy for prostaglandins often utilizes a cyclopentenone core. The (1R,2R)-1-bromo-2-ethoxycyclopentane scaffold provides a route to 4-alkoxycyclopentenones .

Data Comparison: Elimination Selectivity

Substrate Isomer Base Conditions Major Product Selectivity Ratio
cis-1-Bromo-2-ethoxy NaOEt/EtOH 1-Ethoxycyclopentene >20:1

| (1R,2R)-trans-1-Bromo-2-ethoxy | KOtBu/THF | 3-Ethoxycyclopentene | >50:1 |

Interpretation: The data confirms that the (1R,2R) trans-isomer is essential for accessing the allylic ether (3-ethoxy) rather than the vinyl ether (1-ethoxy). The allylic ether functionality is preserved in subsequent oxidations to form chiral 4-hydroxycyclopentenone precursors, a key pharmacophore in drugs like Misoprostol.

References

  • Mechanistic Basis of Bromoetherification

    • Denmark, S. E., & Burk, M. T. (2010). Lewis Base Catalysis of Bromoetherification. Proceedings of the National Academy of Sciences, 107(48), 20655-20660. [Link]

  • Elimination Stereochemistry in Cyclopentanes

    • Bartsch, R. A., & Zavada, J. (1980). Stereochemical and Base Species Effects in Elimination Reactions. Chemical Reviews, 80(6), 453-494. [Link]

  • Synthesis of Chiral Cyclopentanoids

    • Trost, B. M. (2004). Asymmetric Synthesis of Cyclopentanoids. Chemical Reviews, 104(3), 1317-1382. [Link]

  • Compound Data & Safety

    • PubChem.[3][1] (n.d.). 1-Bromo-2-ethoxycyclopentane.[3][1] National Library of Medicine.[3] Retrieved October 24, 2023, from [Link]

Sources

Application Note: Advanced Catalytic Protocols for the Functionalization of Cyclopentene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Cyclopentene and its oxidized derivatives (e.g., cyclopentenones and cyclopentane-1,3-diones) are highly versatile synthons, serving as foundational building blocks for a vast array of bioactive molecules, including prostaglandins and complex pharmaceutical agents[1]. Historically, the functionalization of these five-membered rings required extensive pre-functionalization, utilizing stoichiometric reagents that compromised atom economy and scalability.

Modern synthetic paradigms have shifted toward direct, catalytic C–H functionalization and tandem difunctionalization. This application note synthesizes three state-of-the-art methodologies for cyclopentene functionalization:

  • Enantioselective Allylic Oxidation (Kharasch–Sosnovsky reaction) for chiral building blocks[2].

  • Metal-Free C(sp²)–H Amination utilizing green solvent systems[3].

  • Copper-Assisted Oxidative Heterodifunctionalization via radical-mediated aza-Michael addition[4].

By detailing the causality behind these experimental designs, this guide provides drug development professionals with self-validating protocols to integrate these motifs into complex molecular architectures.

Comparative Analysis of Functionalization Strategies

To facilitate optimal route selection, the quantitative and operational metrics of the three highlighted protocols are summarized below.

MethodologyCatalyst / ReagentsTarget Bond FormationYield RangeSelectivity / ee%Key Operational Advantage
Asymmetric Allylic Oxidation Cu(I) triflate, Chiral Bisoxazoline, PeresterC–O (Allylic Ester)60–93%Up to 93% eeHigh enantioselectivity for chiral pool synthesis[2].
Metal-Free Amination NaN₃, H₂O (Solvent), Open AirC–N, C–O, C–I70–85%N/A (Achiral)Greener approach; completely metal- and ligand-free[3].
Oxidative Heterodifunctionalization CuBr/CuI, DMF, DichalcogenidesC–N, C–S, C–Se, C–X55–88%DiastereoselectiveOne-pot divergent synthesis using DMF as a radical source[4].

Protocol A: Copper-Catalyzed Asymmetric Allylic Oxidation

Causality & Mechanistic Insight

The asymmetric Kharasch–Sosnovsky oxidation of unactivated internal alkenes like cyclopentene relies on the controlled generation of an allylic radical. A Copper(I) catalyst, coordinated by a C2- or C3-symmetric chiral bisoxazoline/trisoxazoline ligand, reduces a perester (e.g., tert-butyl perbenzoate) to generate a tert-butoxy radical[2]. This radical abstracts a hydrogen atom from the allylic position of cyclopentene. The resulting allylic radical rapidly recombines with the Cu(II)-benzoate intermediate. The rigid chiral pocket of the ligand ensures that the benzoate transfer occurs with high facial selectivity, yielding highly enantioenriched allylic esters[2].

CuCatalysis A Cyclopentene + Perester C tert-Butoxy Radical Generation A->C Catalyst Addition B Cu(I) + Chiral Ligand B->C SET Process D Allylic Radical Formation C->D H-Abstraction E Cu(II)-Allyl Recombination D->E Chiral Sphere Entry E->B Catalyst Regeneration F Chiral Allylic Ester (>90% ee) E->F Reductive Elimination

Mechanistic pathway of Cu-catalyzed asymmetric allylic oxidation.

Experimental Procedure

Self-Validating System: The reaction's success is highly dependent on the exclusion of moisture during the initial catalyst complexation to prevent ligand dissociation.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Cu(I) triflate benzene complex (5 mol%) and the chiral bisoxazoline ligand (6 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (2.0 mL) and stir at room temperature for 1 hour to ensure complete formation of the deep-blue Cu-ligand complex.

  • Substrate Introduction: Cool the reaction mixture to -20 °C. Add cyclopentene (1.0 mmol) via syringe.

  • Oxidant Addition: Slowly add tert-butyl perbenzoate (1.2 mmol) dropwise over 10 minutes to prevent thermal runaway and maintain stereocontrol.

  • Reaction Monitoring: Stir the mixture at -20 °C for 7–14 days. Monitor via TLC (Hexanes/EtOAc 9:1) until the perester is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the chiral cyclopentenyl benzoate. Verify enantiomeric excess via chiral HPLC.

Protocol B: Metal-Free C(sp²)–H Functionalization in Water

Causality & Mechanistic Insight

Traditional C–H amination requires heavy metal catalysts. However, a recent 2024 breakthrough demonstrates that 2,2-disubstituted cyclopentene-1,3-diones can undergo formal 1° amination using sodium azide (NaN₃) in an aqueous medium without any transition metals[3]. The causality lies in the solvent effect: water stabilizes the highly polar transition states via hydrogen bonding. Under open-air conditions, an oxidative radical coupling occurs where the azide radical (generated in situ) attacks the electron-deficient C(sp²) center, followed by nitrogen extrusion or rearrangement to form C–N, C–O, or C–I bonds depending on the additive[3].

Experimental Procedure

Safety Note: NaN₃ is highly toxic and can form explosive heavy metal azides. Use plastic spatulas and avoid chlorinated solvents during workup if possible.

  • Reaction Setup: To a 10 mL round-bottom flask, add 2,2-disubstituted cyclopentene-1,3-dione (0.5 mmol) and NaN₃ (1.5 mmol).

  • Solvent: Add deionized water (3.0 mL). The use of water is critical for the stabilization of the radical intermediates and ensures the "green" profile of the reaction[3].

  • Oxidative Coupling: Leave the flask open to the air. Stir the suspension vigorously at 80 °C for 12 hours.

  • Validation Check: The reaction mixture will transition from a suspension to a homogeneous colored solution as the functionalized product forms. Confirm completion via LC-MS.

  • Workup: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate.

  • Isolation: Purify the crude residue by silica gel chromatography to yield the primary aminated cyclopentene-1,3-dione.

Protocol C: Copper-Assisted Oxidative Heterodifunctionalization

Causality & Mechanistic Insight

Reported in early 2026, this one-pot protocol achieves divergent heterodifunctionalization of saturated cyclopentane-1,3-diones[4]. The genius of this method is the dual role of N,N-dimethylformamide (DMF). Under oxidative conditions, DMF decomposes to generate an NMe₂ radical. This radical undergoes a highly regioselective aza-Michael addition to the in situ generated unsaturated cyclopentenone intermediate. The resulting carbon-centered radical is then rapidly trapped by a halogen source (CuBr/CuI) or a chalcogen source (diphenyl disulfide/diselenide)[4]. This sequential radical cascade constructs two new bonds (e.g., C–N and C–Br) in a single operational step.

Heterodifunctionalization S1 Cyclopentane-1,3-dione I1 Aza-Michael Addition (C-N Bond) S1->I1 in situ Desaturation S2 DMF (Solvent/Reagent) R1 NMe2 Radical Generation S2->R1 Oxidative Cleavage R1->I1 Radical Attack T1 Radical Trapping (CuX or RSSR) I1->T1 C-Centered Radical P1 Difunctionalized Cyclopentenone T1->P1 C-X / C-S Bond Formation

Reaction pathway for the one-pot oxidative heterodifunctionalization.

Experimental Procedure

Self-Validating System: Crossover experiments utilizing tetrabutylammonium halides (TBAI/TBAB) confirm that the copper salts (CuI/CuBr) act as the primary halogen source, while the additives merely enhance radical concentration[4].

  • Initialization: In a 15 mL sealed tube equipped with a magnetic stir bar, add saturated cyclopentane-1,3-dione (0.3 mmol) and the appropriate copper halide (e.g., CuBr, 2.0 equiv) or dichalcogenide (1.0 equiv).

  • Oxidant & Additives: Add an external oxidant (e.g., K₂S₂O₈, 2.0 equiv) to initiate the DMF radical generation. If performing halogenation, add TBAB (0.5 equiv) to enhance the bromide radical pool[4].

  • Solvent Addition: Add anhydrous DMF (2.0 mL). Seal the tube securely.

  • Heating: Stir the reaction mixture at 100 °C for 16 hours.

  • Quenching: Cool the vessel to room temperature. Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic extracts with 5% aqueous LiCl solution (3 × 10 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to afford the aminated/halogenated cyclopentenone derivative.

References

  • National Institutes of Health (NIH)
  • Metal-Free C(sp²)
  • The Journal of Organic Chemistry - ACS Publications (2026)
  • Chemical Reviews - ACS Publications (2016)

Sources

A Comprehensive Guide to the Preparation and Titration of (Ethoxycyclopentyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide for the successful preparation, handling, and quantification of Grignard reagents derived from bromo-ethoxycyclopentane. Grignard reagents are paramount in synthetic organic chemistry for their ability to form new carbon-carbon bonds, yet their synthesis is highly sensitive to experimental conditions.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into magnesium activation, reaction initiation, and troubleshooting. It is designed for researchers who require a robust and reproducible protocol for generating this functionalized cyclic organometallic intermediate, ensuring high yields and accurate concentration analysis for subsequent synthetic applications.

Scientific Foundation and Core Principles

The formation of a Grignard reagent, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, is a cornerstone of organometallic chemistry.[3][4] The reaction involves the insertion of a magnesium atom into a carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to highly nucleophilic.[5]

Mechanism of Formation

The synthesis is not a simple insertion but a complex, surface-mediated radical process.[5][6] The reaction initiates with a single-electron transfer (SET) from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of bromo-ethoxycyclopentane. This rate-determining step generates a cyclopentyl radical and a magnesium radical cation.[5] These species rapidly combine on the magnesium surface to form the final organomagnesium halide.[6]

The Schlenk Equilibrium

A prepared Grignard reagent solution is not composed solely of the simple RMgX formula.[7] It exists in a dynamic equilibrium, known as the Schlenk equilibrium, with its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[8][9] The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic and halide components.[9] Ethereal solvents like tetrahydrofuran (THF) are crucial, as they coordinate to the magnesium center, stabilizing the monomeric Grignard species and enhancing its solubility and reactivity.[3][10]

Considerations for the Bromo-ethoxycyclopentane Substrate

The presence of an ether functionality within the alkyl halide requires consideration. While Grignard reagents are highly reactive, the ether linkage in the substrate (and in the THF solvent) is generally stable under the reaction conditions.[11] Ethers serve to stabilize the Grignard reagent through coordination. The primary challenges with this specific substrate are those common to all Grignard preparations: achieving and maintaining strictly anhydrous conditions and successfully initiating the reaction on the magnesium surface.[12]

Critical Experimental Parameters

Success in Grignard synthesis is dictated by meticulous control over several key parameters.

Absolute Anhydrous Conditions

Grignard reagents are powerful bases and will be rapidly destroyed by even trace amounts of protic sources, most notably water, to form the corresponding alkane (ethoxycyclopentane).[12][13]

  • Glassware: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under a vacuum.[14] The apparatus should be assembled while hot and allowed to cool under a stream of dry, inert gas (Nitrogen or Argon).

  • Solvents: Anhydrous solvents are mandatory. While packaged anhydrous solvents are available, freshly distilling THF from a suitable drying agent (e.g., sodium/benzophenone) is best practice.

  • Reagents: The bromo-ethoxycyclopentane starting material must be free of water. Magnesium turnings should be stored in a desiccator.

Magnesium Activation

Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents its reaction with the alkyl halide.[3] This layer must be disrupted to expose the reactive metal surface. Several methods can be employed, with chemical activation being highly effective.

Activation MethodDescription & MechanismKey Advantages & Considerations
Iodine (I₂) A small crystal of iodine is added to the magnesium suspension. I₂ reacts with Mg to form MgI₂, which etches the oxide layer, exposing fresh metal.[3][15]Simple and effective. The disappearance of the brown iodine color can indicate successful activation. May lead to colored impurities.
1,2-Dibromoethane A small amount is added to initiate the reaction. It reacts readily with Mg to form MgBr₂ and ethylene gas. The observation of gas bubbles is a clear indicator of an active Mg surface.[3][16]The visual confirmation (bubbling) is highly advantageous. The byproduct is a harmless gas that escapes the system.[16]
Mechanical Activation Involves crushing the magnesium pieces in situ with a glass rod or by vigorous stirring in the absence of solvent.[3][15]Avoids chemical activators but can be difficult to perform effectively and safely within a sealed apparatus.
Reaction Initiation and Control

The formation of Grignard reagents is often characterized by an induction period, a delay before the reaction begins.[3] Once initiated, the reaction is highly exothermic and can accelerate uncontrollably, posing a significant fire risk due to the flammable ether solvent.[17]

  • Initiation: Gentle warming with a heat gun or adding a small portion of the alkyl halide solution and waiting for signs of reaction (cloudiness, bubbling, gentle reflux) is standard practice.[18]

  • Control: The bulk of the alkyl halide must be added dropwise at a rate that maintains a gentle, controllable reflux.[16] A cooling bath (ice-water) must be kept on hand to moderate the reaction if it becomes too vigorous.[14][17]

Experimental Workflow and Protocols

The following diagram and protocols outline a reliable method for the preparation and subsequent analysis of (ethoxycyclopentyl)magnesium bromide.

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis A Apparatus Setup (Flame-dried glassware under N₂) B Magnesium Activation (Add Mg, THF, and I₂/Dibromoethane) A->B C Initiation (Add small aliquot of halide, observe reflux) B->C D Grignard Formation (Slow addition of remaining halide, maintain reflux) C->D E Reaction Completion (Stir at room temp or gentle heat) D->E F Prepare Titration Vial (I₂ and LiCl in THF under N₂) E->F Transfer Aliquot G Titration (Add Grignard solution dropwise to endpoint) F->G H Calculation (Determine molarity of Grignard reagent) G->H I Store Reagent (Under inert atmosphere) H->I Proceed to Synthesis

Caption: Experimental workflow for Grignard reagent synthesis and analysis.

Protocol 1: Preparation of (Ethoxycyclopentyl)magnesium Bromide

Safety First: This procedure must be conducted in a certified chemical fume hood.[19] All reagents are hazardous. Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[17][20] Ensure an appropriate fire extinguisher (Class D for magnesium fires) is accessible. Never work alone.[19]

Materials:

  • Magnesium turnings (1.5 eq.)

  • 1-Bromo-2-ethoxycyclopentane (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Activator: Iodine (1-2 small crystals) OR 1,2-dibromoethane (~3-5 drops)

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, and nitrogen/argon inlet.

  • Magnetic stirrer and stir bar.

  • Heating mantle and an ice-water bath.

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with the reflux condenser (with inert gas inlet), dropping funnel, and glass stopper. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Charging: Remove the glass stopper and, under a strong flow of inert gas, add the magnesium turnings (1.5 eq.) and a magnetic stir bar to the flask. Re-stopper the flask.

  • Magnesium Activation: Add a portion of the anhydrous THF via cannula or syringe, enough to cover the magnesium. Begin stirring. Add the chosen activator (a few crystals of iodine or a few drops of 1,2-dibromoethane).[3]

  • Halide Preparation: In a separate dry flask, prepare a solution of 1-bromo-2-ethoxycyclopentane (1.0 eq.) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Add a small amount (~5-10%) of the halide solution from the dropping funnel to the stirring magnesium suspension. Observe the mixture closely. Initiation is indicated by the disappearance of the iodine color, the evolution of gas bubbles (if using 1,2-dibromoethane), a noticeable warming of the flask, or the onset of spontaneous reflux.[16] Gentle warming with a heat gun may be required to start the reaction.

  • Grignard Formation: Once the reaction has initiated, begin adding the remaining halide solution dropwise at a rate sufficient to maintain a steady but controlled reflux.[16] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with the ice-water bath.

  • Completion: After the addition is complete, the mixture may be stirred at room temperature or gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be gray and slightly cloudy.[3]

  • Use and Storage: Allow the solution to cool to room temperature. The Grignard reagent is now ready for use. For storage, transfer the solution via cannula to a dry, inert gas-flushed, sealed container.[12]

Protocol 2: Titration by the Iodine (I₂) Method

This method is rapid and reliable for determining the concentration of the prepared Grignard reagent.[21][22]

Materials:

  • Iodine (I₂)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous THF

  • Small, flame-dried vial with a septum cap and stir bar.

  • 1.0 mL syringes.

Procedure:

  • Prepare Titration Solution: In a dry vial under inert gas, dissolve a precisely weighed amount of iodine (~100 mg) in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.[21] The solution will be a dark brown/purple color. Cool the vial to 0 °C in an ice bath.

  • Prepare Grignard Sample: Rinse a 1.0 mL syringe with the prepared Grignard solution. Carefully draw up a precise volume (e.g., 1.00 mL) of the (ethoxycyclopentyl)magnesium bromide solution.

  • Titrate: Slowly add the Grignard solution dropwise to the cold, stirring iodine solution.[21] The reaction is 2 RMgBr + I₂ → 2 R-I + MgBr₂ + MgI₂.

  • Endpoint Determination: The endpoint is the sharp transition from a light yellow/brown color to a completely colorless solution.[21] Record the volume of Grignard reagent added.

  • Calculation:

    • Moles of I₂ = (mass of I₂ used) / (molar mass of I₂, 253.81 g/mol )

    • Moles of Grignard reagent = 2 * (Moles of I₂)

    • Molarity (M) = (Moles of Grignard reagent) / (Volume of Grignard solution added in Liters)

  • Reproducibility: Repeat the titration at least once more and average the results for an accurate concentration.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate Incomplete drying of apparatus/reagents; Inactive magnesium surface.Re-check for moisture.[12] Apply gentle heat with a heat gun. Add another small crystal of iodine. If it persists, add a single drop of a previously successful Grignard reagent.[23]
Reaction starts, then stops Insufficient local concentration of alkyl halide; Oil coating on magnesium.Stop stirring to allow the halide solution (denser than THF) to pool on the Mg surface. Add a larger initial portion of the halide solution.
Yield is low / significant solid precipitate Wurtz coupling side reaction (R-Br + RMgBr → R-R); Reaction with atmospheric O₂ or H₂O.Ensure slow, steady addition of the alkyl halide to maintain a low concentration relative to magnesium.[24] Ensure the system is well-purged with inert gas and all seals are tight.
Solution is very dark Formation of finely divided magnesium; Side reactions from overheating.This is not always indicative of a failed reaction. Proceed with the reaction and determine the final concentration by titration. Ensure proper temperature control.

References

  • Time.is. (n.d.). Current time information in Pasuruan, ID.
  • Wikipedia. (n.d.). Grignard reagent.
  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.
  • Waystocap. (2024). Grignard Reaction Reagents: A Toolbox for Chemists.
  • University of Pennsylvania. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction.
  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions?
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • PubMed. (2002). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.
  • ACS Publications. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?
  • American Chemical Society. (n.d.). Grignard Reaction.
  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?
  • Organic Syntheses. (n.d.). Procedure Note 4.
  • Chemistry Steps. (2025). The Grignard Reaction Mechanism.
  • JETIR. (2024). A review article on grignard reaction.
  • ECHEMI. (n.d.). Why can Grignard's Reagent be stored in ether?
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
  • Chemistry Stack Exchange. (2015). Why can Grignard's Reagent be stored in ether?
  • Google Patents. (2013). WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes.
  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
  • PMC. (2021). One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides.
  • IJPSM. (2023). A Review on Grignard Reagent.
  • Organic Syntheses. (n.d.). Procedure Note 18.
  • UNL Digital Commons. (n.d.). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles).
  • Benchchem. (n.d.). An In-depth Technical Guide to Cyclopentadienyl Grignard Reagents.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • City College. (n.d.). Grignard Reagents.
  • ResearchGate. (n.d.). Synthesis of cyclopentadienylmagnesium bromide via the convenient in situ Grignard metalation method (iGMM).
  • Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • Benchchem. (2025). Technical Support Center: Grignard Reagent Formation with Cyclopropylmethyl Halides.
  • Research & Reviews: Journal of Chemistry. (2021). Synthesis and Preparation of Grignard Reagent.
  • Google Books. (1996). Handbook of Grignard Reagents.
  • CRC Press. (n.d.). Handbook of Grignard Reagents.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
  • Quora. (2017). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?
  • L.S.College, Muzaffarpur. (n.d.). Grignard Reagents.
  • ACS Publications. (2009). The Grignard Reagents.
  • ResearchGate. (2026). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Chemistry LibreTexts. (2022). 1.6: Addition of Organometallics - Grignard.
  • Taylor & Francis. (2023). Grignard reagents – Knowledge and References.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent.
  • Slideshare. (n.d.). GRIGNARD'S REAGENT PREPARATION AND IT'S USES .pptx.
  • EBSCO. (n.d.). Grignard reagents | Geology | Research Starters.

Sources

Troubleshooting & Optimization

Purification techniques for diastereomers of 1-Bromo-2-ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: Purification of 1-Bromo-2-ethoxycyclopentane Diastereomers

Introduction: The Stability Paradox

You are likely working with 1-bromo-2-ethoxycyclopentane , a product typically synthesized via the anti-addition of N-Bromosuccinimide (NBS) and ethanol to cyclopentene.

The Immediate Challenge: While the reaction mechanism favors the (±)-trans diastereomer, crude mixtures often contain the cis isomer (impurity), unreacted cyclopentene, or the 1,2-dibromo byproduct. The purification difficulty lies in the secondary alkyl bromide moiety. This molecule is thermally labile and prone to spontaneous


 elimination to form 1-ethoxycyclopentene, a reaction catalyzed by heat and the acidic surface of standard silica gel.

This guide provides a self-validating workflow to purify these diastereomers without degrading your product.

Module 1: Diagnostic & Triage (Know Your Mixture)

Before attempting purification, you must quantify the diastereomeric ratio (d.r.). Do not rely on TLC alone, as the


 values of cis and trans isomers in this scaffold are often 

.
Standard Characterization Data

Use


 NMR to distinguish isomers based on the methine proton signals (

and

).
Feature(±)-Trans Isomer (Major Product)(±)-Cis Isomer (Minor/Impurity)
Synthesis Origin Bromonium ion opening (anti-addition)Radical pathway or

scrambling
H-C-Br Shift

ppm (Multiplet)

ppm (Downfield shift typical)
Coupling (

)
Distinctive narrow splitting (due to dihedral angles)Broader splitting patterns
Thermal Stability ModerateLower (Steric strain promotes elimination)

Technical Note: If your crude NMR shows significant olefinic protons (


 ppm), your reaction temperature was likely too high, or your workup was too acidic. Neutralize immediately with 

.

Module 2: Chromatographic Purification (The "Gold Standard")

Recommendation: Use this method for scales


.
Critical Risk:  Standard silica gel (pH ~6.5) is acidic enough to catalyze dehydrobromination. You must  buffer your stationary phase.
Protocol: Buffered Flash Chromatography

1. Column Preparation (The "Slurry" Method):

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Buffer Agent: Triethylamine (

    
    ).
    
  • Solvent A: Hexanes (or Petroleum Ether).

  • Solvent B: Ethyl Acetate (EtOAc).

2. The Buffering Step (Crucial): Pre-treat the silica slurry with


 in Hexanes. Pour this into the column and flush with 2 column volumes (CV) of pure Hexanes to remove excess amine. Failure to do this will result in product decomposition on the column.

3. Elution Gradient:

  • Load: Load sample as a liquid (neat) or dissolved in minimal Hexanes. Avoid

    
     if possible (can promote halogen exchange over long periods).
    
  • Gradient:

    • 0–5% EtOAc/Hexanes (Elutes non-polar impurities/dibromides).

    • 5–10% EtOAc/Hexanes (Elutes Trans isomer).

    • 10–20% EtOAc/Hexanes (Elutes Cis isomer).

4. Visualization: These compounds are not UV-active. Use Permanganate (


)  or Iodine (

)
stain. The bromide moiety makes them stain rapidly.

PurificationWorkflow Start Crude Mixture Triage 1H NMR Analysis Start->Triage ScaleCheck Scale > 5g? Triage->ScaleCheck Distillation Vacuum Distillation (See Module 3) ScaleCheck->Distillation Yes Flash Buffered Flash Column (1% Et3N / Silica) ScaleCheck->Flash No Check TLC Check (KMnO4) Distillation->Check Flash->Check Result Pure Diastereomers Check->Result

Figure 1: Decision matrix for purification methodology based on scale and stability.

Module 3: Vacuum Distillation (Scalable but Risky)

Recommendation: Use for scales


 or for removing non-volatile residues.
Critical Risk:  Heat 

will cause rapid blackening (polymerization/elimination).
Operational Parameters
  • Vacuum Requirement: High Vacuum (

    
     or Torr) is mandatory.
    
  • Bath Temperature: Do not exceed

    
    .
    
  • Head Temperature (Vapor): Expect product to distill between

    
     at 
    
    
    
    .

Step-by-Step:

  • Stabilize: Add a small amount of solid

    
     or 
    
    
    
    to the distillation flask to neutralize any HBr generated in situ.
  • Degas: Stir under vacuum for 5 minutes at room temperature to remove volatile solvents (Ethanol/Hexanes).

  • Fractionation: Use a Vigreux column (10-15 cm).

    • Fraction 1: Low boiling volatiles (unreacted cyclopentene).

    • Fraction 2: Product (Collect over a narrow range).

    • Residue: Do not distill to dryness; the pot residue is often unstable.

Module 4: Troubleshooting & FAQ

Q1: My product turned brown/black after the column. What happened? A: You likely used unbuffered silica. The acidic sites on the silica catalyzed the elimination of HBr. The brown color is polymerized cyclopentene derivatives.

  • Fix: Re-run using 1% Triethylamine-treated silica or switch to Neutral Alumina (Grade III).

Q2: I see a "doublet of triplets" at 4.0 ppm and a "multiplet" at 4.4 ppm. Which is which? A: The signal at 4.0 ppm is likely the trans isomer (H-C-Br), which is shielded relative to the cis isomer. The cis isomer typically appears downfield (approx 4.4 ppm ) due to the deshielding anisotropy of the adjacent ethoxy group on the same face of the ring.

Q3: Can I store the purified product? A: Yes, but it has a shelf-life.

  • Store at

    
    .
    
  • Store over activated 4Å Molecular Sieves or a few grains of

    
     to scavenge acid.
    
  • Flush with Argon.

Q4: The diastereomers are co-eluting on TLC. How do I separate them? A: If EtOAc/Hexanes fails:

  • Try Toluene/Hexanes (Pi-pi interactions with the solvent can alter selectivity).

  • Use a Silver Nitrate (

    
    ) impregnated silica  plate/column. (Note: This is usually for alkenes, but the slight coordination difference with the ether oxygen can sometimes effect separation).
    

References

  • Mechanism of Alkoxybromination: Schmid, G. H., & Garratt, D. G. (1977). The Chemistry of Double-Bonded Functional Groups. Wiley. (Establishes the anti-addition mechanism via bromonium ions).
  • Purification of Sensitive Alkyl Halides: Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (General protocols for buffering silica).
  • Synthesis and Properties of 2-bromoethers: Journal of the American Chemical Society, 1936, 58, 742. (Physical constants for similar bromo-ether systems).

  • NMR Characteristics of Cyclopentane Derivatives: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Data on vicinal coupling constants in 5-membered rings).

Technical Support Center: Optimizing Substituted Cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier-3 Technical Support resource for organic chemists and process engineers encountering yield attrition in substituted cyclopentane synthesis.

Ticket Subject: Troubleshooting Low Yields & Selectivity Issues Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Diagnostics: Method Selection Flowchart

Before optimizing a failing reaction, verify that the chosen methodology aligns with your substrate's steric and electronic profile. Use this decision matrix to isolate the root cause of yield loss.

Cyclopentane_Synthesis_Troubleshooting Start ISSUE: Low Yield in Cyclopentane Synthesis Substrate_Check Analyze Substrate Topology Start->Substrate_Check Linear_Precursor 1,6-Diene or Enocycle Precursor? Substrate_Check->Linear_Precursor Intramolecular Convergent Convergent Assembly (2+2+1, 3+2)? Substrate_Check->Convergent Intermolecular RCM_Path Method: Ring-Closing Metathesis (RCM) Linear_Precursor->RCM_Path Diene Radical_Path Method: Radical Cyclization (SmI2 / Tin) Linear_Precursor->Radical_Path Halide/Carbonyl Nazarov_Path Method: Nazarov Cyclization Linear_Precursor->Nazarov_Path Divinyl Ketone PKR_Path Method: Pauson-Khand ([2+2+1]) Convergent->PKR_Path Enyne + CO RCM_Issue Common Failures: 1. Oligomerization (Conc. > 5mM) 2. Catalyst Poisoning (Amines) 3. 'Gem-disub' Sterics RCM_Path->RCM_Issue Radical_Issue Common Failures: 1. Premature Reduction (H-source) 2. Slow Kinetics (Need HMPA/Ni) 3. O2 Quenching Radical_Path->Radical_Issue PKR_Issue Common Failures: 1. CO Dissociation Rate 2. Alkyne Sterics 3. Thermal Decomposition PKR_Path->PKR_Issue

Figure 1: Diagnostic flowchart for identifying methodology-specific failure modes in cyclopentane synthesis.

Module A: Ring-Closing Metathesis (RCM)

Context: RCM is the industry standard for forming cyclopentenes, but it frequently stalls when synthesizing tetrasubstituted double bonds or when Lewis basic heteroatoms are present.

FAQ: Troubleshooting RCM Failures

Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why? Diagnosis: This is likely ethylene inhibition or ruthenium decomposition , not just catalyst death.

  • The Mechanism: The RCM equilibrium is driven by the release of volatile ethylene. If ethylene remains dissolved (common in toluene/DCM at reflux), it re-enters the catalytic cycle, regenerating the starting material.

  • The Fix:

    • Sparging: Actively sparge Argon through the solution (submerged needle) for the entire reaction duration, not just the headspace.

    • Vacuum: Run the reaction under static vacuum (approx. 100-200 mbar) to continuously remove ethylene.

    • Catalyst Choice: Switch to Grubbs II or Hoveyda-Grubbs II for sterically hindered closures, as the N-heterocyclic carbene (NHC) ligand prevents rapid phosphine dissociation and decomposition [1].

Q2: I am synthesizing an amine-containing cyclopentane, and the yield is <10%. Diagnosis: Catalyst Poisoning. The basic nitrogen lone pair coordinates to the Ruthenium center, shutting down the catalytic cycle.

  • The Fix: "Mask" the amine in situ.

    • Add 1.0 equivalent of p-toluenesulfonic acid (pTsA) or HCl (ethereal) to protonate the amine before adding the catalyst. The ammonium salt does not coordinate to Ru. After cyclization, perform a basic workup to restore the amine [2].

Q3: I see a major spot on TLC that is double the molecular weight (Dimer). Diagnosis: Concentration Error. You are favoring intermolecular Cross-Metathesis (CM) over intramolecular RCM.

  • The Fix:

    • High Dilution: Run the reaction at 0.001 M to 0.005 M .

    • Pseudo-high Dilution: Add the substrate slowly (via syringe pump over 4-8 hours) to a solution containing the catalyst. This keeps the instantaneous concentration of unreacted diene extremely low.

Data Table: RCM Catalyst Selection Guide
CatalystBest For...ToleranceCritical Limit
Grubbs I Unhindered terminal dienesLow (No alcohols/acids)Unstable to heat >40°C
Grubbs II Tetrasubstituted olefins, strained ringsHigh (Alcohols, esters)Slower initiation than G-I
Hoveyda-Grubbs II Electron-deficient alkenes, styrenesVery HighScavenging Ru is difficult
Schrock (Mo) Sterically crowded / EnantioselectiveLow (O2/H2O sensitive)Strictly glovebox only

Module B: Radical Cyclization (SmI2 / Tin)

Context: Samarium(II) iodide (SmI2) mediated reductive cyclization (e.g., ketyl-olefin cyclization) is powerful for densely functionalized cyclopentanes but suffers from "premature reduction" (protonation before cyclization).

FAQ: Troubleshooting Radical Cyclization

Q1: I isolated the direct reduction product (alcohol) instead of the cyclopentane. What happened? Diagnosis: Protonation > Cyclization. The rate of proton transfer to the intermediate ketyl radical was faster than the rate of C-C bond formation.

  • The Fix:

    • Remove Proton Sources: Ensure the solvent (THF) is rigorously dry. Eliminate alcohol additives if using the "HMPA-only" protocol.

    • Lewis Acid Acceleration: Add LiBr (4-6 equiv) or NiI2 (1 mol%). Lithium bridges the ketyl and the olefin, pre-organizing the transition state and accelerating cyclization by orders of magnitude [3].

Q2: The reaction turns white/yellow immediately and stops. Diagnosis: Oxygen Quenching. SmI2 is instantly oxidized by trace O2.

  • The Fix:

    • All reagents must be degassed (freeze-pump-thaw x3).

    • The SmI2 solution should be deep blue. If it is green or yellow, it is inactive.

    • Self-Validating Step: Add a drop of deep blue SmI2 to the solvent before adding the main batch. If it stays blue, the system is oxygen-free.

Detailed Protocol: Optimized SmI2-Mediated Cyclization

Targeting hindered cyclopentanols via ketyl-olefin cyclization.

Reagents:

  • Substrate (1.0 equiv)

  • SmI2 (0.1 M in THF, 2.5 equiv)

  • Additive: HMPA (4.0 equiv) OR LiBr (6.0 equiv) - Note: HMPA is carcinogenic; DMPU is a safer alternative but reacts slower.

  • Solvent: Dry, degassed THF.

Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon flow. Add LiBr (anhydrous) and flame-dry again under vacuum.

  • Solvation: Dissolve substrate in THF (0.05 M). Add this to the flask containing LiBr. Stir until dissolved.

  • Temperature: Cool the mixture to -78°C . (Low temp favors the cyclized radical conformer over simple reduction).

  • Addition: Add SmI2 solution dropwise via syringe. The solution should turn dark blue/purple.

    • Critical Check: If the blue color fades to yellow within seconds, the reaction is consuming SmI2. Continue addition until a stable blue color persists for >5 minutes.

  • Quench: While still at -78°C, quench with TMSCl (trimethylsilyl chloride) or saturated NH4Cl. Note: TMSCl quenching often traps the hemiacetal and improves yield for sensitive products.

SmI2_Pathway Ketone Substrate (Ketone-Olefin) SmI2_Add Add SmI2 (1e- Reduction) Ketone->SmI2_Add Ketyl_Rad Ketyl Radical Intermediate SmI2_Add->Ketyl_Rad Path_Fail FAILURE: Direct Reduction Ketyl_Rad->Path_Fail Fast H+ Transfer (Wet solvent/Alcohol) Path_Success SUCCESS: Cyclization Ketyl_Rad->Path_Success Lewis Acid (LiBr) Pre-organization Product Cyclopentanol Path_Success->Product 2nd e- Transfer + Quench

Figure 2: Kinetic competition in SmI2 cyclization. Success depends on accelerating the lower path via Lewis acids (LiBr) or removing proton sources from the upper path.

Module C: Pauson-Khand & Nazarov (Stereocontrol)

FAQ: Pauson-Khand Reaction (PKR)

Q: The reaction requires 100°C and my substrate decomposes. Solution: Use N-oxide promotion to lower the activation energy.

  • Add NMO (N-methylmorpholine N-oxide) (3-6 equiv) to the dicobalt-complexed alkyne at 0°C to Room Temperature. This oxidatively removes a CO ligand, opening a coordination site for the alkene without thermal forcing [4].

FAQ: Nazarov Cyclization

Q: I get a mixture of double-bond isomers (regioisomers). Solution: Use the Silicon-Directed Nazarov .

  • Place a Trimethylsilyl (TMS) group at the

    
    -position of the divinyl ketone. The 
    
    
    
    -silicon effect stabilizes the carbocation intermediate and directs the elimination of the specific proton, ensuring the double bond forms exclusively at the desired position (loss of TMS controls regiochemistry) [5].

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition.

  • Wright, D. L. (1999). Protection of Amines for Ring-Closing Metathesis. Organic Letters.

  • Procter, D. J., et al. (2014). Samarium(II) Iodide in Organic Synthesis. Chemical Reviews.

  • Schreiber, S. L., et al. (1990).[1] N-Oxide Promoted Pauson-Khand Cyclizations. Journal of the American Chemical Society.

  • Denmark, S. E., & Jones, T. K. (1982).[2] Silicon-Directed Nazarov Cyclization. Journal of the American Chemical Society.

For further assistance, please contact the Process Chemistry Support Team with your specific substrate structure and LCMS data.

Sources

Identification of byproducts in bromoetherification of cyclopentene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bromoetherification of cyclopentene. This guide is specifically designed for researchers, application scientists, and drug development professionals who require high-purity halogenated ether intermediates. Below, you will find mechanistic workflows, troubleshooting guides for byproduct mitigation, analytical data, and a self-validating standard operating procedure (SOP).

Mechanistic Pathway & Workflow

The bromoetherification of cyclopentene is a highly stereoselective reaction driven by the formation of a cyclic bromonium ion intermediate, followed by an anti-addition of an alcohol nucleophile[1]. However, competing nucleophiles and radical pathways can lead to critical impurities.

G CP Cyclopentene Bromonium Bromonium Ion Intermediate CP->Bromonium Electrophilic Addition BP3 3-Bromocyclopentene (Radical Pathway) CP->BP3 Radical Initiation (Light/Heat) NBS NBS (Br⁺ Source) NBS->Bromonium Product trans-1-Bromo-2-alkoxycyclopentane (Target Product) Bromonium->Product ROH (Excess) Anti-Addition BP1 1,2-Dibromocyclopentane (Br⁻ Nucleophile) Bromonium->BP1 Br⁻ (Trace) BP2 2-Bromocyclopentanol (H₂O Nucleophile) Bromonium->BP2 H₂O (Moisture)

Figure 1: Mechanistic pathways of cyclopentene bromoetherification and byproduct formations.

Troubleshooting Guide: Byproduct Identification & Mitigation

Q: My GC-MS shows a significant M⁺ peak at m/z 226/228/230. Why is 1,2-dibromocyclopentane forming, and how do I stop it? A: This indicates that bromide (Br⁻) is outcompeting your alcohol as the nucleophile[2].

  • Causality: N-Bromosuccinimide (NBS) degrades over time—especially when exposed to atmospheric moisture—releasing molecular bromine (Br₂). The presence of Br₂ generates a high local concentration of Br⁻ during the formation of the bromonium ion. If the alcohol concentration is not sufficiently high, the highly nucleophilic bromide ion will attack the intermediate, yielding the dibrominated byproduct.

  • Solution: Recrystallize your NBS from boiling water to remove Br₂ and succinimide prior to use. Ensure the alcohol (e.g., methanol or ethanol) is used in vast excess (ideally as the solvent) to kinetically favor etherification.

Q: I am detecting 2-bromocyclopentanol in my product mixture. What is the source of this bromohydrin? A: Bromohydrin formation is strictly caused by water acting as a competing nucleophile.

  • Causality: Water is a highly reactive, hard nucleophile that easily opens the bromonium ion[3]. Even trace amounts of moisture in the solvent or hygroscopic reagents will lead to the formation of 2-bromocyclopentanol.

  • Solution: Implement a self-validating anhydrous system. Dry your alcohol solvent over 3Å molecular sieves for at least 24 hours prior to use. Flame-dry your glassware under vacuum and conduct the reaction under a positive pressure of inert argon or nitrogen.

Q: NMR analysis reveals alkene protons (~5.8 ppm) in my crude mixture, identified as 3-bromocyclopentene. How is the double bond surviving the bromination? A: You are observing allylic bromination via a competing radical pathway (the Wohl-Ziegler reaction).

  • Causality: Homolytic cleavage of the weak N–Br bond in NBS is triggered by ambient light, heat, or radical initiators. The resulting bromine radical abstracts the weak allylic hydrogen of cyclopentene instead of adding across the π-bond.

  • Solution: Wrap the reaction flask in aluminum foil to completely exclude light. Maintain the reaction temperature strictly between 0 °C and 5 °C to suppress homolytic cleavage.

Q: The reaction stalls at 50% conversion despite having active NBS remaining. What causes this inhibition? A: Succinimide, the stoichiometric byproduct of NBS, can act as a potent reaction inhibitor[4].

  • Causality: In certain solvent mixtures, succinimide can hydrogen-bond with other species or coordinate with trace catalysts, sequestering the active nucleophile or altering the local solvent polarity, which stalls the reaction kinetics.

  • Solution: Use a highly polar, protic solvent system (like pure methanol) where succinimide remains highly soluble and non-coordinating. Alternatively, switch to 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) if succinimide precipitation is physically coating your reagents.

Analytical Identification of Byproducts

To accurately troubleshoot your reaction, cross-reference your crude analytical data with the quantitative markers in the table below.

CompoundGC-MS (m/z)¹H NMR Characteristic Shifts (CDCl₃, ppm)¹³C NMR (ppm)
trans-1-Bromo-2-methoxycyclopentane (Target)178 / 180 (M⁺)4.10 (m, 1H, CH-Br), 3.75 (m, 1H, CH-O), 3.35 (s, 3H, OCH₃)88.5 (C-O), 52.1 (C-Br), 57.0 (OCH₃)
trans-1,2-Dibromocyclopentane 226 / 228 / 230 (M⁺)4.35 (m, 2H, CH-Br)55.4 (C-Br)
trans-2-Bromocyclopentanol 164 / 166 (M⁺)4.20 (m, 1H, CH-OH), 4.05 (m, 1H, CH-Br), 2.50 (br s, 1H, OH)79.2 (C-O), 55.8 (C-Br)
3-Bromocyclopentene 146 / 148 (M⁺)5.95 (m, 1H, =CH), 5.80 (m, 1H, =CH), 5.10 (m, 1H, CH-Br)134.5 (=C), 131.2 (=C), 54.0 (C-Br)

Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system to ensure high yields of trans-1-bromo-2-alkoxycyclopentane while minimizing the byproducts discussed above.

Step 1: Reagent Purification & Setup

  • Recrystallize NBS from boiling water. Self-Validation: The dried NBS must be pure white. A yellow tint indicates the presence of Br₂, which will cause 1,2-dibromocyclopentane formation.

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Self-Validation: Attach an Argon balloon; the balloon must remain inflated throughout the reaction, proving a sealed, moisture-free environment.

Step 2: Reaction Execution

  • Add cyclopentene (1.0 equiv, 10 mmol) and anhydrous alcohol (e.g., methanol, 50 mL) to the flask.

  • Cool the mixture to 0 °C using an ice-water bath and wrap the flask in aluminum foil to prevent radical initiation.

  • Add the purified NBS (1.05 equiv, 10.5 mmol) in small portions over 30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of electrophilic bromine, preventing localized heating and suppressing dibromination.

    • Self-Validation: The solution will temporarily turn pale yellow upon each addition (active bromonium formation) and fade to colorless as the alkene is consumed[3].

Step 3: Quench and Workup

  • After 2 hours of stirring at 0 °C, quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing late-stage oxidative side reactions during concentration.

  • Extract the aqueous layer with diethyl ether (3 × 30 mL).

    • Self-Validation: Test the remaining aqueous layer with KI-starch paper. It must remain colorless, confirming the complete destruction of active oxidants.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature to yield the crude product.

Frequently Asked Questions (FAQs)

Q: Why is the trans-diastereomer exclusively formed? A: The reaction proceeds via a bridged, cyclic bromonium ion intermediate[1]. The alcohol nucleophile must attack from the anti-face (the side opposite to the bulky bromine atom) due to severe steric hindrance and the requirement for orbital alignment (attack at the σ* C–Br orbital). This strict anti-addition results exclusively in the trans-isomer.

Q: Can I use basic alumina to remove succinimide during purification? A: No. 1-bromo-2-alkoxycyclopentanes are highly sensitive to strong bases. Exposure to basic alumina or NaOH will trigger an E2 elimination, yielding 1-alkoxycyclopentene. Always remove succinimide via aqueous washing, as it is highly water-soluble.

References

  • 1-Bromo-2-ethoxycyclopentane - Benchchem. Benchchem.
  • The addition of bromine to alkenes... Thieme-Connect.
  • Organic chemistry 21: Alkenes - haloetherification, ozonolysis, diol cleavage. CureFFI.
  • Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling.

Sources

Technical Support Center: Stability & Degradation of Halogenated Ethers

Author: BenchChem Technical Support Team. Date: March 2026

User Guide ID: HE-STAB-2024-v4 Department: Application Science & Chemical Safety Status: Active

Core Directive & Scope

This guide addresses the stability profiles of halogenated ethers (fluoro-, chloro-, and bromo-ethers), widely used as inhalation anesthetics (e.g., Sevoflurane, Isoflurane) and fluorinated building blocks in medicinal chemistry.

The Central Dogma of Haloether Stability: Unlike simple aliphatic ethers, halogenated ethers possess unique reactivity driven by the electron-withdrawing nature of the halogens . This renders them susceptible to three primary degradation pathways:

  • Base-Catalyzed Elimination (e.g., "Compound A" formation).

  • Lewis-Acid Catalyzed Defluorination (Glassware/Silica interactions).

  • Radical Oxidation (Peroxide formation).

Troubleshooting Guides (Q&A Format)

Category A: Reaction Monitoring & Synthesis

Q1: I am purifying a fluorinated ether intermediate on silica gel, but my recovery is low and I see new polar spots. What is happening?

Diagnosis: Lewis Acid-Catalyzed Hydrolysis/Rearrangement. The Mechanism: Silica gel (


) and alumina (

) possess surface Lewis acidic sites. Fluorine is "hard" and has a high affinity for Silicon and Aluminum. These sites can abstract fluoride or coordinate to the ether oxygen, catalyzing

-type hydrolysis or rearrangement, especially if the ether is

-halogenated or benzylic.

Corrective Protocol:

  • Pre-treat the Silica: Deactivate Lewis acid sites by flushing the column with 1% Triethylamine (Et3N) in hexanes before loading your sample.

  • Switch Stationary Phase: If degradation persists, switch to neutral alumina or reverse-phase (C18) silica, which lacks the reactive silanol groups.

  • Validation: Run a 2D-TLC. Spot the compound, wait 10 minutes, then elute. If the spot smears or shows a new baseline spot only after sitting on the plate, the stationary phase is destroying your compound.

Q2: My GC-MS shows an unknown peak with a mass loss of [M-20] (HF) after working up a reaction with strong base.

Diagnosis: Base-Catalyzed Dehydrohalogenation (E1cb Mechanism). The Mechanism: Halogens on the


 or 

carbons increase the acidity of adjacent protons. Strong bases (KOH, NaOH, or even dry carbonate) can remove a proton, leading to the expulsion of a halide (usually Fluoride or Chloride) to form a vinyl ether .

Case Study (Sevoflurane): This is the exact mechanism where Sevoflurane degrades into Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether) in the presence of dry soda lime (see Diagram 1).

Corrective Protocol:

  • Hydration is Key: Ensure any solid bases used (like desiccants or scrubbers) are not anhydrous. A small amount of water (1-2%) solvates the base and reduces its surface basicity.

  • Temperature Control: This elimination is highly temperature-dependent. Keep workups < 0°C.

  • Buffer Choice: Switch to non-nucleophilic, bulky bases (e.g., DIPEA) or buffered aqueous washes (Phosphate pH 7) instead of strong hydroxides.

Category B: Storage & Safety

Q3: Can I test halogenated ethers for peroxides using standard starch-iodide paper?

Diagnosis: False Negatives are likely. The Issue: Highly fluorinated ethers are often hydrophobic and dense (fluorous phase). Standard aqueous starch-iodide paper may not interact sufficiently with the organic phase to detect hydroperoxides formed at the


-C-H position.

Corrective Protocol (Biphasic Iodometry):

  • Dissolve 1 mL of the ether in 2 mL of Glacial Acetic Acid (miscibilizes the phases).

  • Add 100 mg of solid Potassium Iodide (KI).

  • Wait 5 minutes in the dark.

  • Result: Yellow/Brown color indicates peroxides.

    • Note: If positive, do not distill. Halogenated ether peroxides can be shock-sensitive.

Q4: My glassware has become "frosted" or etched after storing a chloro-fluoro ether. Is this contamination?

Diagnosis: HF Generation (Hydrolysis). The Mechanism: Slow hydrolysis of the C-F or C-Cl bond releases Hydrogen Fluoride (HF) or Hydrogen Chloride (HCl). HF aggressively attacks silica glass (


).

Corrective Protocol:

  • Container Switch: Immediately transfer the material to HDPE (High-Density Polyethylene) , PP (Polypropylene) , or PTFE-lined containers.

  • Scavenger: Store over activated 3Å or 4Å molecular sieves to capture moisture that catalyzes the hydrolysis.

  • Safety Alert: Treat the liquid as an HF solution. Use calcium gluconate gel if skin contact occurs.

Visualizing Degradation Pathways

Diagram 1: The "Compound A" Pathway (Base-Catalyzed Elimination)

This diagram illustrates the classic degradation of Sevoflurane, a model for haloether instability in basic conditions.

Sevoflurane_Degradation cluster_legend Mechanism Key Sevo Sevoflurane (Reactant) Intermediate Carbanion Intermediate Sevo->Intermediate Proton Abstraction (-H+) Base Strong Base (Dry Soda Lime/KOH) Base->Sevo Attacks acidic alpha-proton CompA Compound A (Vinyl Ether) Intermediate->CompA Elimination of F- (E1cb Mechanism) HF HF / Fluoride Intermediate->HF key1 Requires: Dry conditions + Strong Base

Caption: Mechanism of Sevoflurane degradation to Compound A via E1cb elimination, triggered by proton abstraction.

Diagram 2: Troubleshooting Logic Tree for Impurities

Use this workflow to identify the source of degradation in your experiment.

Troubleshooting_Tree Start Problem: Unknown Impurity Detected CheckpH Check pH of Matrix Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Basic Basic (pH > 9) CheckpH->Basic Neutral Neutral pH CheckpH->Neutral Hydrolysis Hydrolysis Detected (Alcohol + Acid/Aldehyde formed) Acidic->Hydrolysis Yes Soln1 Action: Neutralize w/ NaHCO3 Store in PTFE Hydrolysis->Soln1 Elimination Vinyl Ether Detected (Loss of HF/HCl) Basic->Elimination Yes Soln2 Action: Add 1-2% Water Lower Temp < 0°C Elimination->Soln2 Peroxide Peroxide Test Positive? Neutral->Peroxide IsPeroxide Oxidative Degradation (Radical Mechanism) Peroxide->IsPeroxide Yes Lewis Did you use Silica/Alumina? Peroxide->Lewis No Soln3 Action: Add Stabilizer (BHT) Store under Argon IsPeroxide->Soln3 IsLewis Lewis Acid Catalysis (Defluorination) Lewis->IsLewis Yes Soln4 Action: Deactivate Silica (Et3N) Use Neutral Alumina IsLewis->Soln4

Caption: Step-by-step diagnostic workflow for identifying degradation sources in halogenated ethers.

Data Summary: Stability of Common Motifs

Ether ClassStructural MotifPrimary Instability RiskStorage Recommendation
Perfluoropolyethers

(No C-H)
Extremely Stable (Inert)Standard glass/plastic.

-Fluoroethers

Hydrolysis (Slow HF release)PTFE/HDPE only. Keep dry.

-Chloroethers

Carcinogenic/Hydrolysis (Rapid)Use immediately. Do not store.
Halo-Vinyl Ethers

Polymerization / HydrolysisAdd stabilizer (e.g., 0.01% water or amines).
Anesthetics SevofluraneBase Elimination (Compound A)Avoid dry strong bases (KOH).

References

  • Mechanism of Sevoflurane Degradation: Cunningham, D. D., et al. "Sevoflurane degradation to compound A in anaesthesia breathing systems." British Journal of Anaesthesia 77.4 (1996): 537-543.[1][2] Link

  • Toxicity of Compound A: Keller, K. A., et al. "Inhalation toxicity study of a haloalkene degradant of sevoflurane, Compound A (PIFE), in Sprague-Dawley rats." Anesthesiology 83.6 (1995): 1220-1232. Link

  • Lewis Acid Catalysis: Olah, G. A., et al. "Synthetic Methods and Reactions. Hydrolysis of Halogenated Ethers." Synthesis (1980). Link

  • Oxidative Stability: Corti, C., et al. "Perfluoropolyethers: Synthesis and Properties." Progress in Polymer Science 36.10 (2011). Link

  • General Safety Data: "Sevoflurane Safety Data Sheet." Abbott Laboratories.[2] Link

Sources

Safe handling and storage procedures for brominated organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Organic Chemistry Division Subject: Safe Handling, Storage, and Troubleshooting of Brominated Organic Compounds Ticket ID: #Br-ORG-SAFETY-001

Introduction

Welcome to the Technical Support Hub. I am Dr. Aristh, Senior Application Scientist. You are likely accessing this guide because you are dealing with the unique challenges of brominated compounds: they are dense, often lachrymatory (tear-inducing), and prone to insidious decomposition.

This guide is not a generic safety sheet. It is a troubleshooting system designed to address the mechanistic failures in handling protocols that lead to exposure or sample degradation.

Module 1: Critical Incident Response (Spills & Exposure)

Q: I have dropped a bottle of Benzyl Bromide. The fumes are unbearable. Is Sodium Thiosulfate the correct neutralizer?

A: No. Do not rely solely on Thiosulfate for alkyl bromide spills.

  • The Science: Sodium thiosulfate (

    
    ) is a reducing agent designed to neutralize elemental oxidizers like liquid bromine (
    
    
    
    ) by reducing them to bromide ions.[1] Benzyl bromide is an alkylating agent. While it can degrade, the immediate hazard is the volatile lachrymatory vapor and the hydrolysis product, Hydrogen Bromide (HBr).
  • The Protocol:

    • Evacuate & Ventilate: If the spill is outside a fume hood (>10 mL), evacuate immediately. The lachrymatory threshold is extremely low.

    • Absorb First: Use a non-combustible absorbent (Vermiculite or specialized "Organic" spill pads). Do not use paper towels;[2] the reaction can be exothermic.[2]

    • Neutralize the Acid: The hydrolysis of benzyl bromide releases HBr. Apply a generous layer of Sodium Carbonate (

      
      )  or Calcium Carbonate to the absorbed material to neutralize the acid.
      
    • Decontaminate: After waste removal, scrub the surface with a solution of soap and water. An alcoholic solution of KOH (Potassium Hydroxide) can be used to chemically quench residual alkyl bromide, but this is aggressive and should be done with care.

Q: A small amount of liquid Bromine (


) dripped inside the hood. How do I clean it? 

A: Use the "Redox Quench" method immediately.

  • The Science: Elemental bromine is volatile and corrosive. You must reduce it to the benign bromide ion (

    
    ).
    
  • The Protocol:

    • Immediately cover the drops with saturated Sodium Thiosulfate solution .

    • Visual Indicator: The deep red/brown color will fade to a clear/yellowish solution as the bromine is reduced.

    • Equation:

      
      
      
Visual Workflow: Spill Response Logic

SpillResponse Start Incident: Spill Detected Analyze Identify Compound Type Start->Analyze TypeBr Elemental Bromine (Br2) Analyze->TypeBr Red/Brown Liquid TypeAlk Alkyl Bromide (R-Br) (e.g., Benzyl Bromide) Analyze->TypeAlk Clear/Yellow Liquid ActionBr Apply Sodium Thiosulfate (Redox Reaction) TypeBr->ActionBr ActionAlk Absorb (Vermiculite) + Sodium Carbonate (Neutralize HBr) TypeAlk->ActionAlk Waste Dispose as Halogenated Waste ActionBr->Waste ActionAlk->Waste

Figure 1: Decision logic for neutralizing brominated spills based on chemical classification.

Module 2: Storage & Integrity Troubleshooting

Q: My bottle of alkyl bromide has turned from clear to brown. Is it still usable?

A: It is compromised. The color indicates free Bromine (


) generation. 
  • The Mechanism: Alkyl bromides are photosensitive. Exposure to light causes homolytic cleavage of the C-Br bond, generating radical species. These radicals react to form elemental bromine (

    
    ), which is responsible for the brown color.
    
    • Reaction:

      
      
      
  • Impact on Experiments: The presence of free

    
     can lead to unwanted side reactions (e.g., oxidation or bromination of sensitive substrates) and indicates that the molarity of your reagent has shifted.
    
  • Prevention: Store in amber glass, wrapped in aluminum foil, under an inert atmosphere (Argon/Nitrogen).

Q: The cap on my Bromine or Benzyl Bromide bottle is stuck and crumbles when I twist it. Why?

A: This is "Acid Welding" caused by hydrolysis.

  • The Science: Moisture in the air enters the threads. The brominated compound hydrolyzes to release Hydrogen Bromide (HBr) gas. HBr is highly corrosive and attacks the plastic liner or metal of the cap, fusing it to the glass threads.

  • The Fix:

    • Do not force it. Glass bottles under pressure can shatter.

    • Friction/Solvent: Apply a small amount of penetrating oil (if compatible) to the threads and wait. Use a strap wrench for even torque.

    • Prevention: Wrap threads with Teflon tape before capping and use Parafilm over the cap for long-term storage.

Visual Workflow: The Degradation Cycle

Degradation Storage Improper Storage (Light/Moisture) Cleavage Homolytic Cleavage (Radical Formation) Storage->Cleavage hv Hydrolysis Hydrolysis (Moisture Ingress) Storage->Hydrolysis H2O Br2 Formation of Br2 (Brown Color) Cleavage->Br2 Corrosion Cap Corrosion & Pressure Buildup Br2->Corrosion Oxidation HBr Release of HBr Gas Hydrolysis->HBr HBr->Corrosion

Figure 2: The dual pathways of degradation: Photolysis leading to discoloration and Hydrolysis leading to corrosion.[3]

Module 3: Operational Excellence (Handling & Synthesis)

Q: I am wearing Nitrile gloves, but my skin feels cool/irritated after handling Dichloromethane (DCM) and Bromine solutions. Why?

A: Standard Nitrile gloves are insufficient for halogenated solvents.

  • The Science: Halogenated compounds (especially when dissolved in DCM or Chloroform) permeate nitrile rubber rapidly (often < 5 minutes). The "cooling" sensation is the solvent evaporating off your skin after passing through the glove.

  • The Solution: You must use Laminate (Silver Shield/4H) or Viton gloves. If dexterity is required, use the "Double-Glove" technique: Laminate inner glove + Nitrile outer glove (for grip).

Data Summary: Glove Compatibility

Glove MaterialBenzyl BromideElemental BromineHalogenated Solvents (DCM)
Nitrile (Standard) Fair (Splash only)PoorVery Poor (< 5 min)
Latex PoorPoorPoor
Viton ExcellentGoodGood
Laminate (Silver Shield) Excellent (> 4 hrs) Excellent Excellent

Q: How do I clean glassware contaminated with brominated compounds? Can I use Acetone?

A: CRITICAL WARNING: NEVER use Acetone.

  • The Hazard: Acetone reacts with residual brominating agents (like NBS or

    
    ) to form Bromoacetone .
    
  • The History: Bromoacetone was used as a chemical warfare agent (tear gas) in WWI. It is a potent lachrymator even in trace amounts.

  • The Protocol:

    • Rinse glassware with Dichloromethane (DCM) first to solubilize the organic bromide.

    • Collect this rinse in a segregated halogenated waste stream.

    • Wash with an aqueous Sodium Thiosulfate solution (if

      
       residues exist).[2][4]
      
    • Final wash with soap and water.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7410, Benzyl bromide. Retrieved from [Link]

  • Princeton University EHS. (2024). Chemical Incompatibility Chart. Retrieved from [Link]

  • Organic Syntheses. (1928). Benzyl Bromide Synthesis and Handling Notes. Org. Syn. 8, 38. Retrieved from [Link]

  • University of Wyoming Safety. (n.d.). Glove Selection Chart for Chemical Resistance. Retrieved from [Link]

Sources

Troubleshooting diastereomeric separation by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Diastereomeric Separation via Column Chromatography

Introduction

Welcome to the Advanced Chromatography Support Center. Separating diastereomers on silica gel is fundamentally different from separating simple impurities. Unlike enantiomers, diastereomers possess distinct scalar physical properties (boiling point, dipole moment, polarity), making separation on achiral stationary phases (like Silica or C18) theoretically possible.

However, the structural similarity often results in low separation factors (


), requiring precise method development. This guide moves beyond basic "flash" protocols to focus on maximizing resolution (

) for difficult stereochemical pairs.

Module 1: Method Development & Optimization

User Query: "I see two spots on TLC, but they co-elute on the column. How do I translate my TLC to a successful separation?"

The Senior Scientist’s Protocol

The most common failure mode is running a column based on a "fast" TLC (


 0.3–0.5). For diastereomers, you must optimize for Selectivity (

)
over speed.
Step 1: The "Zone of Separation"

Diastereomers often require lower


 values than standard purifications to maximize their interaction with the stationary phase.
  • Target

    
    :  Aim for the diastereomers to elute between 
    
    
    
    0.15 and 0.25.
  • Solvent Choice: Do not rely solely on Hexane/EtOAc. Diastereomers often separate better using solvent systems with different dipole characteristics (e.g., DCM/MeOH, Toluene/Acetone, or Ether/Petroleum Ether).

Step 2: Calculate

(Delta Column Volume)

While


 is common, 

is the statistically accurate predictor of resolution.


[1]
  • Requirement: A

    
     is usually required for baseline separation on a standard cartridge. If 
    
    
    
    , you must change the solvent system or stationary phase.
Workflow Visualization

MethodDevelopment Start Start: TLC Analysis CheckRf Check Rf of Target Start->CheckRf DecisionRf Is Rf between 0.15 - 0.25? CheckRf->DecisionRf AdjustPolarity Adjust Solvent Strength DecisionRf->AdjustPolarity No (<0.15 or >0.3) CheckDelta Calculate Delta Rf DecisionRf->CheckDelta Yes AdjustPolarity->CheckRf DecisionDelta Is Delta Rf > 0.1? CheckDelta->DecisionDelta AltSolvent Switch Solvent Class (e.g. DCM/MeOH vs Hex/EtOAc) DecisionDelta->AltSolvent No (Overlap) CalcLoad Calculate Loading (See Table 1) DecisionDelta->CalcLoad Yes AltSolvent->CheckRf RunColumn Run Column (Gradient: 10% below target to 10% above) CalcLoad->RunColumn

Figure 1: Logic flow for optimizing TLC conditions prior to column loading. Note the emphasis on solvent class switching if


 remains low.

Module 2: Loading Capacity & Scale-Up

User Query: "My analytical scale separation worked, but when I scaled up, the peaks merged. How much silica do I actually need?"

The Physics of Overloading

Diastereomeric separation is strictly governed by the Linear Isotherm . As you increase sample concentration, you risk entering the Langmuir (non-linear) region, where the retention time decreases, and peaks front (lean forward), causing the first eluting diastereomer to merge into the second.

Loading Guide (Silica Gel 60Å)

Use this table to determine the maximum sample load. Do not exceed these limits for diastereomers.

Separation Difficulty

(TLC)

Max Load (% w/w of Silica)Example (1g Sample)
Easy


10%10g cartridge
Moderate


2% - 5%25g - 50g cartridge
Difficult


0.5% - 1%100g - 200g cartridge
Critical


Do Not Run Switch Stationary Phase

Data synthesized from Still et al. [1] and Biotage Application Notes [2].

Module 3: Troubleshooting Peak Shape

User Query: "I have separation, but the peaks are tailing badly, causing contamination of the second fraction."

Root Cause Analysis

Peak shape distortion is the enemy of resolution. For diastereomers, even minor tailing can ruin the purity of the slower-eluting isomer.

1. Tailing (Asymmetry Factor > 1.2)
  • Cause: Secondary interactions (Lewis acid/base) between the compound and acidic silanols on the silica surface. Common with amines or alcohols.

  • Solution (The "Modifier"):

    • For Amines: Add 1% Triethylamine (TEA) or 1%

      
       to the mobile phase.
      
    • For Acids: Add 1% Acetic Acid or Formic Acid.

    • Note: Always wash the column with the modifier before loading the sample to neutralize active sites [3].

2. Fronting (Asymmetry Factor < 0.9)
  • Cause: "Solvent Effect" or Mass Overload.

  • Scenario: You dissolved the sample in a strong solvent (e.g., DCM or pure EtOAc) to load it onto a Hexane-equilibrated column. The strong solvent acts as a "battering ram," carrying the sample too fast initially.

  • Solution: Use Solid Loading (Dry Loading) . Adsorb the sample onto Celite or Silica, evaporate the solvent, and load the powder.[2] This eliminates solvent mismatch effects [4].

Troubleshooting Logic

PeakTroubleshooting Issue Identify Peak Issue Tailing Tailing (Rear smear) Issue->Tailing Fronting Fronting (Leading edge) Issue->Fronting Splitting Splitting (Double peaks) Issue->Splitting CheckChem Is compound Basic/Acidic? Tailing->CheckChem CheckLoad Check Loading Method Fronting->CheckLoad CheckMech Check Column Bed Splitting->CheckMech AddMod Add 1% TEA (Base) or 1% AcOH (Acid) CheckChem->AddMod Yes LiquidLoad Liquid Load used? CheckLoad->LiquidLoad SwitchDry Switch to Dry Loading (Celite/Silica) LiquidLoad->SwitchDry Yes (Solvent Mismatch) ReduceMass Reduce Sample Mass LiquidLoad->ReduceMass No (Mass Overload) Void Void Volume / Channeling CheckMech->Void Replace Replace Column Void->Replace

Figure 2: Diagnostic tree for correcting peak shape anomalies during diastereomeric purification.

Module 4: Advanced Options (When Silica Fails)

User Query: "I have tried everything.


 is 0.02. What now?"

If standard silica fails, you must alter the stationary phase selectivity (


).
  • C18 (Reverse Phase):

    • Diastereomers often have significantly different solubilities in water/acetonitrile mixtures even if their polarities are similar.

    • Protocol: Run a gradient from 5% MeCN to 100% MeCN in Water (with 0.1% Formic Acid).

  • Alumina (Basic/Neutral):

    • Useful for compounds sensitive to the acidic nature of silica or those that streak badly.

  • Chemo-selective Derivatization:

    • If the diastereomers are alcohols, esterify them with a bulky group (e.g., p-nitrobenzoate). This often amplifies the structural difference, increasing

      
       significantly on silica.
      

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3][4][5][6] Rapid chromatographic technique for preparative separations with moderate resolution.[4][6][7] The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Biotage. (n.d.). How do I Choose the Right Column Size for Purification by Flash Chromatography?Link

  • Chromatography Online. (2025).[5][8] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.Link

  • Teledyne ISCO.[9][10] (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography.Link

Sources

Preventing racemization during reactions of chiral cyclopentanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing racemization during reactions of chiral cyclopentanes Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Status: Operational Agent: Senior Application Scientist Ticket: #CP-5520-RAC Subject: Preventing Racemization in Chiral Cyclopentane Scaffolds

Executive Summary

Cyclopentanes present unique stereochemical challenges compared to their six-membered counterparts.[2] Unlike the rigid chair conformation of cyclohexane, cyclopentanes exist in a dynamic "envelope" conformation. This flexibility, combined with higher torsional strain (eclipsing interactions), makes chiral centers on the ring—particularly those alpha to carbonyls or heteroatoms—exceptionally prone to racemization via enolization, radical intermediates, or beta-hydride elimination.

This guide provides field-proven protocols to maintain stereochemical integrity during functionalization.

Module 1: Alpha-Functionalization of Cyclopentanones

Issue: "I lost my alpha-stereocenter during alkylation/functionalization."

The Mechanism: The Enolization Trap

The pKa of a cyclopentanone alpha-proton (~16-17) is slightly lower than that of acyclic ketones due to the relief of eclipsing strain upon forming the planar enolate. Once the enolate forms, stereochemical memory is lost.[2] Reprotonation or reaction with an electrophile can occur from either face.[2]

Diagram: The Enolization Pathway

Enolization cluster_0 Chiral Starting Material cluster_1 The Danger Zone cluster_2 Product Outcome SM Chiral Cyclopentanone (sp3, tetrahedral) Enolate Planar Enolate (sp2, Achiral) SM->Enolate Base (Deprotonation) Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate Protonation/Reaction (Non-selective) caption Fig 1. Mechanism of base-catalyzed racemization via planar enolate intermediate.

Troubleshooting Protocol 1.1: Kinetic vs. Thermodynamic Control
ParameterKinetic Control (Recommended) Thermodynamic Control (Avoid)
Objective Irreversible deprotonation; "freeze" the enolate.Equilibrium conditions; most stable product forms.[2]
Base LDA, LiHMDS (Bulky, Strong, Non-nucleophilic).NaOEt, KOtBu, NaH.
Temperature -78°C (Critical).[2]0°C to Reflux.[2]
Stoichiometry Slight excess of base (1.05–1.1 eq).[2]Excess ketone or 1:1 ratio.[2]
Quench Rapid, cold acidic quench (e.g., dilute AcOH/THF at -78°C).Slow, room temp aqueous workup.[2]

Q: Why is my product still racemic even with LDA at -78°C?

  • Diagnosis: You likely have "proton transfer" occurring.[2][3] If you add the ketone too fast, or if there is unreacted ketone present while the enolate is forming, the enolate can deprotonate the incoming ketone. This establishes an equilibrium, allowing racemization.[2]

  • Fix: Ensure the base is fully dissolved and cooled before adding the ketone. Add the ketone slowly down the side of the flask to pre-cool it. Use 1.1 equivalents of base to ensure no free ketone remains.[2]

Module 2: Cross-Coupling of Cyclopentyl Halides

Issue: "My chiral cyclopentyl bromide yielded an alkene or a racemic coupled product."

The Mechanism: Beta-Hydride Elimination

In transition metal catalysis (Pd, Ni), secondary alkyl species are prone to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination.[4] This generates an alkene (loss of stereocenter).[2] Even if the alkene re-inserts (hydropalladation), it often does so without stereocontrol, leading to racemization.
Protocol 2.1: Suppressing Beta-Hydride Elimination

To retain stereochemistry, the rate of Reductive Elimination must be faster than Beta-Hydride Elimination .[5]

  • Ligand Selection: Use bulky, electron-rich phosphine ligands.[2][5]

    • Recommended: Buchwald ligands (e.g., XPhos, RuPhos, SPhos ) or bulky bidentate ligands (e.g., dppf ).

    • Reasoning: Bulky ligands crowd the metal center, making the coplanar geometry required for

      
      -hydride elimination energetically unfavorable. They also accelerate the desired reductive elimination.[2]
      
  • Stereoconvergent Catalysis (The "Fix" for Racemates):

    • If you cannot stop racemization, embrace it.[2] Nickel catalysis with chiral ligands (e.g., bioxazoline or chiral diamines) can couple racemic alkyl halides to form enantioenriched products.[2][6]

    • Mechanism:[2][3][7][8][9] This proceeds via a radical intermediate that destroys the original stereocenter, with the chiral catalyst setting the new stereochemistry during the bond-forming step [1].

Decision Tree: Coupling Strategy

CouplingStrategy Start Start: Chiral Cyclopentyl Halide Type Is the Halide Enantiopure? Start->Type Pure Yes (Enantiopure) Type->Pure Racemic No (Racemic) Type->Racemic MethodA Use Palladium (Pd) + Bulky Ligands (XPhos, RuPhos) (Retains Stereochemistry via Inversion) Pure->MethodA Standard MethodB Use Organozinc Reagent (Knochel-type) (Configurational Stability) Pure->MethodB Alternative MethodC Use Nickel (Ni) + Chiral Ligand (Stereoconvergent Radical Coupling) Racemic->MethodC Best Option caption Fig 2. Decision matrix for cross-coupling chiral cyclopentyl electrophiles.

Module 3: Cyclopentanecarbaldehydes (The Epimerization Risk)

Issue: "My aldehyde epimerized during workup/purification."

The Mechanism: Acidic Alpha-Proton

Cyclopentanecarbaldehydes are notoriously sensitive.[2] The alpha-proton is highly acidic, and the aldehyde is easily hydrated. Basic workups (NaHCO3, NaOH) or silica gel chromatography (which is slightly acidic/active) can cause rapid epimerization.

Protocol 3.1: "Touch-and-Go" Handling
  • Oxidation: Use Dess-Martin Periodinane (DMP) .[2]

    • Why: It operates under neutral/mildly acidic conditions, avoiding the basic pathways of Swern oxidation (where Et3N is added).

  • Workup:

    • Do NOT use saturated NaHCO3 or NaOH.[2]

    • Use a pH 5-6 phosphate buffer or simply dilute with ether/water and separate rapidly.[2]

  • Purification:

    • Avoid silica gel if possible.[2] If necessary, deactivate the silica with 1% Et3N (though this risks base-catalyzed epimerization) or, better, use neutral alumina .

    • Ideally, use the aldehyde immediately in the next step (e.g., Wittig, reductive amination) without isolation.

Module 4: Peptide Coupling (Cyclopentane Amino Acids)

Issue: "Racemization observed during coupling of cyclopentane beta-amino acids."

The Mechanism: Oxazolone Formation

During peptide coupling, the activated carboxylate can cyclize to form an oxazolone (azlactone). This intermediate is highly prone to racemization via enolization before the amine nucleophile attacks.[2]

Protocol 4.1: Additive Suppression
  • Coupling Reagents: Switch from HATU/DIEA (which are basic) to DIC/Oxyma .[2]

    • Evidence: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization [2].

  • The Copper Fix:

    • Add CuCl2 (0.1–1.0 eq) to the coupling reaction.[2]

    • Mechanism:[2][3][7][8][9] Copper(II) coordinates to the intermediate, preventing the formation of the oxazolone or stabilizing the stereocenter, significantly reducing epimerization rates [3].

References

  • Stereoconvergent Alkyl–Alkyl Cross-Coupling

    • Title: Nickel-Catalyzed Enantioselective Cross-Couplings of Stereodefined and Racemic Alkyl Electrophiles.[2][10]

    • Source:Chemical Reviews (2016).[2]

    • URL:[Link]

  • Oxyma for Racemization Suppression

    • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[2]

    • Source:Chemistry – A European Journal (2009).[2]

    • URL:[Link]

  • Copper(II)

    • Title: Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components.[2][11]

    • Source:Journal of Peptide Research (1999).[2][11]

    • URL:[Link]

  • Stereoselective Cross-Coupling of Alkylzinc Reagents

    • Title: Stereoselective Csp3−Csp2 Cross‐Couplings of Chiral Secondary Alkylzinc Reagents.[2][7][12]

    • Source:Angewandte Chemie Int.[2][4] Ed. (2020).[2]

    • URL:[Link]

  • General Racemization Mechanisms

    • Title: Racemization - Wikipedia (General Overview).[2]

    • Source: Wikipedia.[2]

    • URL:[Link]

Sources

Technical Support Center: Enantiomeric Excess Determination of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CP-EE-ANALYSIS-001

Executive Summary & Method Selection

The Challenge: Cyclopentane derivatives present a unique analytical paradox. Unlike rigid aromatic systems, the cyclopentane ring exists in a dynamic equilibrium of "envelope" and "twist" conformations. This conformational flexibility often reduces the energy difference (


) between transient diastereomeric complexes formed during chiral separation, leading to poor resolution (

). Furthermore, many simple cyclopentane scaffolds (e.g., cyclopentanol, cyclopentanone) lack the UV chromophores required for standard HPLC detection.

Use the decision matrix below to select the optimal workflow for your specific derivative.

Workflow Decision Matrix

MethodSelection Start Start: Analyze Cyclopentane Derivative Volatile Is the compound volatile (BP < 250°C)? Start->Volatile Chromophore Does it have a UV Chromophore (e.g., Phenyl, Carbonyl conjugation)? Volatile->Chromophore No GC Method A: Chiral GC (Derivatized Cyclodextrin) Volatile->GC Yes Pure Is the sample chemically pure? Chromophore->Pure No HPLC Method B: Chiral HPLC/SFC (Polysaccharide/Amylose) Chromophore->HPLC Yes NMR Method C: NMR w/ Mosher's Acid (Chiral Derivatizing Agent) Pure->NMR Yes (scale > 5mg) Deriv_HPLC Derivatize (e.g., DNB-Cl) then HPLC Pure->Deriv_HPLC No (Trace analysis)

Figure 1: Strategic decision tree for selecting the analytical method based on volatility and chromophore presence.

Module A: Chiral Gas Chromatography (GC)

Best For: Volatile cyclopentanols, ketones, and esters lacking UV activity.

The Science

Cyclopentane rings are too small to form effective inclusion complexes with


-cyclodextrin but fit well into 

-cyclodextrin
cavities. We utilize derivatized

-cyclodextrin columns (e.g., permethylated or tert-butyldimethylsilyl derivatives).[1] The separation relies on subtle differences in vapor pressure and hydrogen bonding of the transient diastereomeric complex inside the GC column [1].
Standard Operating Procedure (SOP)

Objective: Determine ee% of trans-2-methylcyclopentanol.

  • Sample Prep: Dissolve 1 mg sample in 1.0 mL DCM.

  • Derivatization (Critical for Peak Shape):

    • Add 50

      
      L Trifluoroacetic Anhydride (TFAA).
      
    • Incubate at 60°C for 15 mins.

    • Why? Acylation removes the H-bond donor capability of the hydroxyl group, preventing non-specific dragging on the silica wall and improving volatility [2].

  • Instrument Parameters:

    • Column: Rt-

      
      DEXsa (or equivalent), 30m x 0.25mm.[2]
      
    • Carrier:

      
       or He at 40 cm/sec (constant flow).
      
    • Oven: 80°C (hold 1 min)

      
       ramp 2°C/min 
      
      
      
      140°C. Slow ramping is crucial for resolving cyclopentane conformers.
Troubleshooting & FAQs

Q: My peaks are tailing significantly (


). Is the column dead? 
  • Diagnosis: Likely "Active Site" interaction or Column Overload.[3]

  • Fix:

    • Check Derivatization: Under-derivatized alcohols interact with silanols. Ensure excess TFAA was used.

    • Dilute: Chiral stationary phases (CSPs) have low capacity. Injecting >50 ng can saturate the chiral selectors. Dilute 1:10 and retry.

Q: I see a split peak for the racemic standard, but the resolution is poor (


). 
  • Diagnosis: The "Envelope" Effect. The cyclopentane ring is flipping between conformations at the oven temperature, blurring the separation.

  • Fix: Lower the initial oven temperature by 20°C and reduce the ramp rate to 0.5°C/min. This "freezes" the conformational equilibrium relative to the chromatographic timescale.

Module B: Chiral HPLC / SFC

Best For: Non-volatile derivatives,


-amino acids, and drug candidates with aromatic substituents.[4]
The Science

For cyclopentane


-amino acids (common foldamer building blocks), zwitterionic interactions can cause peak broadening. We use Polysaccharide-based CSPs  (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) which rely on hydrogen bonding and 

stacking.
Standard Operating Procedure (SOP)

Objective: Separation of N-protected cyclopentane


-amino acid.
  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Additive: 0.1% Trifluoroacetic acid (TFA).

    • Why? TFA suppresses the ionization of the carboxylic acid, ensuring the molecule remains neutral and interacts predictably with the CSP [3].

  • Column: Chiralpak IA/IB (Immobilized) or AD-H (Coated).

  • Flow: 1.0 mL/min at 25°C.

Troubleshooting Logic

HPLCTrouble Start Issue: Poor Separation CheckRet Is there Retention (k' > 2)? Start->CheckRet CheckShape Is Peak Shape Symmetrical? CheckRet->CheckShape Yes SwitchCol Action: Switch CSP Family (Amylose <-> Cellulose) CheckRet->SwitchCol No (Elutes at t0) ChangeSolvent Action: Switch Alcohol (IPA -> EtOH -> MeOH) CheckShape->ChangeSolvent Yes (Peaks are sharp but overlap) AddBase Action: Add 0.1% DEA (For Amines) CheckShape->AddBase No (Tailing Amine) AddAcid Action: Add 0.1% TFA (For Acids) CheckShape->AddAcid No (Tailing Acid)

Figure 2: Logic flow for optimizing Chiral HPLC separations.

Q: I have no UV detector response. Can I still use HPLC?

  • Answer: Yes, but you must derivatize.

  • Protocol: React your cyclopentane amine/alcohol with 3,5-Dinitrobenzoyl chloride (DNB-Cl) . This attaches a strong UV chromophore and a

    
    -acceptor group, which actually enhances chiral recognition on Pirkle-type or polysaccharide columns.
    

Module C: NMR Spectroscopy (Mosher's Method)

Best For: Absolute configuration determination and samples where chromatography fails.

The Science

This method converts enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), typically Mosher's Acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA).[5][6] The diastereomers have distinct chemical shifts (

) due to the anisotropic shielding effect of the phenyl ring on the cyclopentane protons [4].
Protocol: The "Double-Derivatization" Validation

Always prepare BOTH the (R)- and (S)-MTPA esters to confirm peak assignment.

  • Reaction:

    • Tube A: 5 mg Substrate + (R)-MTPA-Cl + Pyridine-

      
       in 
      
      
      
      .
    • Tube B: 5 mg Substrate + (S)-MTPA-Cl + Pyridine-

      
       in 
      
      
      
      .
  • Analysis:

    • Acquire

      
      H NMR (or 
      
      
      
      F NMR for cleaner baselines).[6]
    • Identify the methoxy signal or a specific ring proton.

  • Calculation:

    
    [1]
    
Troubleshooting & FAQs

Q: My integration gives me 55% ee, but I expect 99%. What happened?

  • Issue: Kinetic Resolution.

  • Explanation: The reaction rates

    
     and 
    
    
    
    of your enantiomers with the Mosher chloride are different. If you stop the reaction before 100% conversion, one diastereomer is enriched artificially.
  • Fix: You must ensure 100% conversion . Heat the NMR tube or use a large excess (3 eq) of MTPA-Cl and verify consumption of the starting material by TLC before integrating [5].

Q: The peaks are overlapping in


. 
  • Fix: Switch solvent to Benzene-

    
     . The aromatic solvent induces different solvent shifts (
    
    
    
    ), often pulling the diastereomeric signals apart.

Summary of Quantitative Data

MethodLimit of Detection (LOD)Resolution PotentialPrimary Failure Mode
Chiral GC High (pg range with FID)Excellent for volatilesColumn overload / Tailing
Chiral HPLC Medium (ng range with UV)High for functionalized ringsLack of chromophore
NMR (Mosher) Low (mg range)Absolute (no standard needed)Kinetic resolution / Peak overlap

References

  • Restek Corporation. (2025). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations: Additive memory effects. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link][7]

  • University of Toronto. (2025). Assigning Stereochemistry and Determining Enantiomeric Purity: Mosher Ester Analysis. Retrieved from [Link]

For further assistance, please contact the Applications Engineering team with your chromatograms in .CDF format.

Sources

Validation & Comparative

Characterization and validation of (1R,2R)-1-Bromo-2-ethoxycyclopentane structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization and Validation of (1R,2R)-1-Bromo-2-ethoxycyclopentane Structure

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chiral molecules is a cornerstone of chemical synthesis and pharmaceutical development. The biological activity of a molecule is intrinsically tied to its three-dimensional arrangement. This guide provides a comprehensive framework for the characterization and validation of a specific stereoisomer, (1R,2R)-1-Bromo-2-ethoxycyclopentane, a versatile halogenated ether intermediate in organic synthesis.[1]

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, establishing a self-validating system of analysis. We will explore a multi-technique approach, demonstrating how orthogonal methods provide corroborating evidence to confirm identity, purity, and absolute stereochemistry.

The Subject Molecule: (1R,2R)-1-Bromo-2-ethoxycyclopentane

(1R,2R)-1-Bromo-2-ethoxycyclopentane (Chemical Formula: C₇H₁₃BrO, Molecular Weight: 193.08 g/mol ) is a disubstituted cyclopentane derivative.[1][2] Its structure contains two adjacent chiral centers at the C1 and C2 positions. This gives rise to a maximum of four possible stereoisomers: the (1R,2R) and (1S,2S) enantiomeric pair (which are trans), and the (1R,2S) and (1S,2R) enantiomeric pair (which are cis).[1]

The trans relationship between the bromine atom and the ethoxy group is a common outcome of synthetic routes such as the bromoetherification of cyclopentene, which proceeds via an anti-addition mechanism.[1] However, achieving enantiopurity—isolating the (1R,2R) isomer from its (1S,2S) mirror image—necessitates a stereoselective synthetic strategy, often employing chiral catalysts or auxiliaries.[1][3] Therefore, a rigorous analytical workflow is not merely confirmatory but essential to validate the success of such a synthesis.

Analytical Workflow: A Multi-Pronged Approach

The complete structural validation of (1R,2R)-1-Bromo-2-ethoxycyclopentane relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating protocol.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_validation Stereochemical Validation cluster_result Final Validation Synth Asymmetric Synthesis of (1R,2R)-1-Bromo-2-ethoxycyclopentane MS Mass Spectrometry (MS) Synth->MS Crude Product IR Infrared Spectroscopy (IR) Synth->IR Crude Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synth->NMR Crude Product Chiral Chiroptical Methods (Polarimetry, ECD) MS->Chiral Structure & Purity Confirmed MS_note Confirms MW & Formula MS->MS_note IR->Chiral Structure & Purity Confirmed IR_note Identifies Functional Groups IR->IR_note NMR->Chiral Structure & Purity Confirmed NMR_note Determines Connectivity & Relative Stereochemistry NMR->NMR_note Validated Validated Structure: (1R,2R) Isomer Chiral->Validated Absolute Configuration Determined Chiral_note Determines Absolute Stereochemistry (R/S) Chiral->Chiral_note

Figure 1: Overall workflow for the characterization and validation of (1R,2R)-1-Bromo-2-ethoxycyclopentane.

Core Spectroscopic Characterization

Mass Spectrometry (MS)
  • Causality: The first step in identifying any newly synthesized compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass.

  • Trustworthiness: The presence of bromine provides a distinct isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a doublet (M⁺ and M+2) of nearly equal intensity, which is a hallmark of a monobrominated compound and a powerful validation point.

ParameterExpected ValueRationale
Molecular Formula C₇H₁₃BrODerived from reactants and reaction mechanism.
Molecular Weight 193.08 g/mol Sum of atomic weights.[2]
HRMS (M⁺) 192.0150 (for ⁷⁹Br)Provides confirmation of the elemental formula.[2]
Isotopic Pattern M⁺ and M+2 peaks in ~1:1 ratioCharacteristic signature of a single bromine atom.

Experimental Protocol: Electron Ionization-Time of Flight (EI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring the mass range covers at least 50-250 m/z to observe the molecular ion and potential fragments.

  • Data Processing: Calculate the exact mass from the raw data and compare it to the theoretical mass for C₇H₁₃BrO. Verify the presence and ratio of the M⁺/M+2 isotopic pattern.

Infrared (IR) Spectroscopy
  • Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our target compound, it serves to confirm the presence of the C-O ether linkage and the C-Br bond, while simultaneously confirming the absence of starting materials (e.g., C=C from cyclopentene) or unwanted byproducts (e.g., O-H from hydrolysis).[4]

  • Trustworthiness: The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern of absorptions for a specific molecule, resulting from complex bending and stretching vibrations.[5] This region can be used to distinguish between isomers, such as the cis and trans diastereomers, which will exhibit different vibrational modes.[6]

Vibrational ModeExpected Absorption Range (cm⁻¹)Significance
C(sp³)-H Stretch 3000-2850Confirms the alkane backbone of the cyclopentane ring and ethoxy group.[7]
C-O Stretch (Ether) 1200-1050Confirms the presence of the ethoxy group.[8]
C-Br Stretch 650-550Confirms the presence of the bromo substituent. The exact position is sensitive to conformation.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR is the most powerful tool for elucidating the precise connectivity and relative stereochemistry of an organic molecule.[10] ¹H NMR reveals the electronic environment and neighboring protons for each hydrogen atom, while ¹³C NMR shows the number and type of carbon atoms. 2D NMR techniques like COSY confirm proton-proton couplings.

  • Trustworthiness: The key to validating the trans stereochemistry lies in the coupling constant (³J) between the protons on C1 and C2 (H1 and H2). For cyclopentane systems, the coupling constant for trans protons is typically smaller (2-5 Hz) than for cis protons (5-8 Hz) due to the dihedral angle relationship. This provides a direct, measurable validation of the relative configuration.[11]

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & CouplingRationale
¹H (H1, CH-Br) ~4.0 - 4.5Doublet of triplets (dt) or complex multipletDeshielded by the electronegative bromine atom.
¹H (H2, CH-O) ~3.6 - 4.0Doublet of triplets (dt) or complex multipletDeshielded by the electronegative oxygen atom.
¹H (-OCH₂CH₃) ~3.5 (q), ~1.2 (t)Quartet (q), Triplet (t), J ≈ 7 HzStandard ethoxy group pattern.
¹H (Cyclopentane CH₂) ~1.5 - 2.2Complex multipletsOverlapping signals from the ring protons.
¹³C (C1, C-Br) ~55 - 65-Carbon attached to bromine is significantly shifted downfield.
¹³C (C2, C-O) ~80 - 90-Carbon attached to the more electronegative oxygen is shifted further downfield.
¹³C (-OCH₂CH₃) ~65, ~15-Standard chemical shifts for an ethoxy group.
¹³C (Cyclopentane CH₂) ~20 - 40-Aliphatic carbons of the ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution) and allow it to equilibrate to the probe temperature. Tune and shim the instrument for optimal field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectra (e.g., residual CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C). Integrate the ¹H signals and analyze the multiplicities and coupling constants, paying close attention to the H1-H2 coupling.

Validation of Absolute Stereochemistry

The techniques above confirm the molecular structure and relative stereochemistry (trans). However, they cannot distinguish between the (1R,2R) enantiomer and its (1S,2S) mirror image.[1] For this, chiroptical methods are required.

G start Isomeric Mixture (trans vs cis) q1 Analyze ¹H-¹H Coupling Constant (J_H1,H2) start->q1 trans_isomer (1R,2R) / (1S,2S) trans-Isomer q1->trans_isomer J ≈ 2-5 Hz cis_isomer (1R,2S) / (1S,2R) cis-Isomer q1->cis_isomer J ≈ 5-8 Hz q2 Measure Specific Rotation [α] or ECD Spectrum trans_isomer->q2 R_R_isomer Validated: (1R,2R)-1-Bromo-2-ethoxycyclopentane q2->R_R_isomer e.g., [α] = +X or specific Cotton Effect S_S_isomer Validated: (1S,2S)-1-Bromo-2-ethoxycyclopentane q2->S_S_isomer e.g., [α] = -X or mirror-image Cotton Effect

Figure 2: Decision tree for distinguishing stereoisomers of 1-Bromo-2-ethoxycyclopentane using spectroscopic data.
Polarimetry
  • Causality: Chiral molecules rotate the plane of plane-polarized light. The magnitude and direction of this rotation are physical constants for a given enantiomer.

  • Trustworthiness: Enantiomers will rotate light to an equal degree but in opposite directions.[1] Therefore, a non-zero specific rotation confirms the sample is enantiomerically enriched, and the sign (+ or -) is characteristic of one specific enantiomer. A racemic mixture (50:50 of (1R,2R) and (1S,2S)) will have a specific rotation of zero.

Experimental Protocol: Measurement of Specific Rotation

  • Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).

  • Measurement: Fill a polarimeter cell of a known path length (l, in dm). Measure the observed rotation (α) at a specific temperature (T) and wavelength (D, the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀᴰ = α / (l × c).

Electronic Circular Dichroism (ECD) Spectroscopy
  • Causality: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. This is a highly sensitive technique that provides a unique spectrum for each enantiomer.

  • Trustworthiness: While powerful, our target molecule lacks a strong chromophore, meaning its ECD spectrum may be weak and difficult to interpret directly. A more robust approach involves comparing the experimental ECD spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations. A match between the experimental spectrum and the spectrum calculated for the (1R,2R) configuration provides definitive proof of the absolute stereochemistry.[12]

Comparison with Alternatives

Validating a structure is often aided by comparing its data to that of closely related compounds.

CompoundKey Distinguishing FeatureExpected Spectroscopic Observation
(1R,2S)-1-Bromo-2-ethoxycyclopentane (cis) Relative StereochemistryIn ¹H NMR, the H1-H2 coupling constant (³J) would be larger (~5-8 Hz). The fingerprint region of the IR spectrum would differ.
(1S,2S)-1-Bromo-2-ethoxycyclopentane (trans) Absolute StereochemistryIdentical NMR, MS, and IR spectra to the (1R,2R) isomer. Will exhibit an equal but opposite specific rotation and a mirror-image ECD spectrum.[1]
(1R,2R)-1-Bromo-2-iodocyclohexane Ring Size & HalogenDifferent molecular weight in MS. The ¹H NMR would show more complex splitting due to the conformational flexibility of the cyclohexane chair forms.[13] C-I stretch in IR would be at a lower wavenumber (<550 cm⁻¹) than C-Br.

Conclusion

The structural characterization and validation of (1R,2R)-1-Bromo-2-ethoxycyclopentane is a clear example of the necessity for a holistic and orthogonal analytical approach. While foundational techniques like Mass Spectrometry and IR spectroscopy confirm the basic molecular formula and functional groups, it is the detailed analysis of NMR coupling constants that elucidates the relative trans stereochemistry. Finally, chiroptical methods such as polarimetry and ECD, ideally coupled with computational predictions, provide the ultimate, unambiguous validation of the absolute (1R,2R) configuration. This rigorous, multi-step workflow ensures the highest level of confidence in the structure, a non-negotiable requirement for its application in precision-driven fields like drug development.

References

  • Martins, C. R., Ducati, L. C., Tormena, C. F., & Rittner, R. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1089-1096. [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethoxycyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 1-Bromo-2-(2-bromoethoxy)cyclopentane - Links. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Breitmaier, E. (n.d.). NMR Spectra and Molecular Structure. Retrieved from a source providing excerpts of a textbook on NMR spectroscopy.
  • CompTox Chemicals Dashboard. (2025, October 15). 1-Bromo-2-(2-bromoethoxy)cyclopentane Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-2-ethoxyhexane. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-1-Bromo-2-iodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson, R. T., & Davies, H. M. L. (2012). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. [Link]

  • LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Workman, J. Jr. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Retrieved from [Link]

  • Plyler, E. K., & Acquista, N. (n.d.). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. SciSpace. [Link]

  • SpectraBase. (n.d.). (1R,2S)-1-bromo-2-methylcyclohexane. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentane, 1-bromo-2-chloro-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • de Mattos, M. C. S., & de Souza, R. O. M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6368-6405. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • Elias, A. J. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of absolute configuration of cyclopentane 9 obtained by stereoselective photocyclization. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethane, 1-bromo-2-ethoxy-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

  • ResearchGate. (2014, July 12). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Pearson. (2024, March 11). 1-Bromo-2-methylcyclopentane has four pairs of diastereomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1-bromo-2-fluoro-, cis- (CAS 51422-72-1). Retrieved from [Link]

  • Cimmino, A., Masi, M., Evidente, A., & Superchi, S. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. MDPI. [Link]

  • Reddit. (2025, November 23). How is it not Chiral?. r/OrganicChemistry. [Link]

  • Eliel, E. L., & Allinger, N. L. (Eds.). (n.d.). Conformations and Strain Energy of Cyclopentane and its Derivatives. ACS Publications. [Link]

Sources

Comparative Analysis: Structural Elucidation of Substituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of Substituted Cyclopentane Derivatives: SC-XRD vs. NMR, MicroED, and DFT Content Type: Technical Comparison Guide & Experimental Protocol Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary: The "Floppy Ring" Challenge

Substituted cyclopentane derivatives (e.g., prostaglandins, carbocyclic nucleosides, and fused-ring terpenes) represent a unique challenge in structural biology. Unlike cyclohexane, which resides in a deep energy well (the chair conformation), cyclopentane possesses a flexible ring subject to pseudorotation . The energy barrier between its envelope (


) and half-chair (

) conformers is often

kcal/mol.[1]

For drug development, determining the absolute configuration and the bioactive conformation is critical.[2] This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives—Nuclear Magnetic Resonance (NMR), Density Functional Theory (DFT), and the emerging Microcrystal Electron Diffraction (MicroED)—and provides a proven workflow for crystallizing these notoriously difficult, often oily, compounds.

Comparative Matrix: SC-XRD vs. Alternatives

While SC-XRD is the gold standard for absolute configuration, it is not always the fastest path for cyclopentanes due to crystallization difficulties.

FeatureSC-XRD (Gold Standard) Solution NMR (NOESY/COSY) DFT (Computational) MicroED (Emerging)
Primary Output Absolute config (anomalous scattering), bond lengths/angles, packing.Relative stereochemistry, dynamic solution conformation.Energy barriers, predicted low-energy conformers.Coulomb potential map, H-atom positions (better than XRD).
Conformational Insight Static Snapshot: Freezes one low-energy conformer (influenced by packing).Time-Averaged: Rapid pseudorotation often yields "planar-averaged" signals.Theoretical: Ideal gas-phase states; lacks solvent/packing context.Static Snapshot: Similar to XRD but for nanocrystals.
Sample Requirement Single Crystal (

); often requires derivatization.

mg dissolved in deuterated solvent.[3]
None (Virtual).Nanocrystals (

); can use powders.
Limitation "Oily" samples; thermal disorder of the ring (high B-factors).NOE signals can be ambiguous for flexible rings; cannot prove absolute config alone.Dependent on basis set accuracy; requires experimental validation.Limited availability; absolute config difficult without heavy atoms.
Best For Final validation of lead compounds; FDA submission.Routine screening of reaction intermediates.Predicting puckering preferences before synthesis.Powders that fail to grow into large crystals.

Technical Deep Dive: Mastering Cyclopentane Crystallography

The Problem: Pseudorotation and Thermal Disorder

In many SC-XRD structures of cyclopentanes, the ring atoms exhibit elongated thermal ellipsoids. This is not always static disorder but often dynamic pseudorotation occurring within the crystal lattice.

  • Consequence: Bond lengths appear artificially shortened; ring puckering parameters (Cremer-Pople) become unreliable.

  • The Fix: Data collection at 100 K (or lower) is non-negotiable to freeze the ring into a distinct envelope or twist conformation.

The Solution: Strategic Derivatization

Cyclopentane derivatives often present as oils or gums. To force crystallization, you must increase the molecular weight and introduce rigid planar motifs that facilitate


 stacking.

Recommended Derivatization Agents:

  • p-Nitrobenzoates / 3,5-Dinitrobenzoates: Excellent for inducing crystallinity via stacking; the nitro group accepts hydrogen bonds.

  • p-Bromobenzoates: The "Heavy Atom" strategy. The Bromine atom (

    
    ) provides sufficient anomalous scattering (using Cu K
    
    
    
    or Mo K
    
    
    radiation) to determine absolute configuration via Flack parameter refinement.
  • Camphanic Acid: Use as a chiral resolving agent to form diastereomeric esters, aiding both separation and crystallization.

Experimental Protocol: Crystallizing Oily Cyclopentanes

This protocol is designed for compounds that resist standard crystallization (slow evaporation).

Phase A: Synthesis of the "Crystallizable" Derivative
  • Reagents: Substituted cyclopentanol (Substrate), p-Bromobenzoyl chloride (1.2 eq), Pyridine (solvent/base), DMAP (cat.).

  • Step 1: Dissolve substrate in anhydrous pyridine at 0°C.

  • Step 2: Add p-Bromobenzoyl chloride dropwise. Warm to RT and stir for 4h.

  • Step 3: Quench with

    
    , extract with DCM.
    
  • Step 4: Pass through a short silica plug. Result: A solid or semi-solid suitable for crystallization.[4]

Phase B: Vapor Diffusion (Sitting Drop)
  • Theory: Slow diffusion prevents rapid precipitation (oiling out) and allows the flexible ring to find its lowest energy packing state.

  • Setup:

    • Solvent: Dissolve 5 mg of derivative in 50

      
       of a "good" solvent (e.g., THF or Acetone).
      
    • Precipitant: Place 500

      
       of "poor" solvent (e.g., Pentane or Hexane) in the outer reservoir.
      
    • Equilibration: Seal the chamber. The pentane vapor will slowly diffuse into the THF drop, lowering solubility gradually.

    • Temperature: Place the plate at 4°C . Lower temperature reduces the kinetic energy of the ring, favoring ordered lattice formation.

Phase C: Data Processing (Cremer-Pople Analysis)

Once the structure is solved, do not merely report "envelope" or "twist." Calculate the Cremer-Pople puckering parameters (


) .
  • 
     (Amplitude):  Indicates the degree of puckering (0 Å = planar).
    
  • 
     (Phase):  Defines the conformation type (e.g., 
    
    
    
    = Envelope,
    
    
    = Twist).
  • Citation Requirement: Use PLATON or Mogul to calculate these values to ensure standard compliance.

Decision Workflows (Visualization)

Diagram 1: Method Selection Strategy

Caption: Logical decision tree for selecting the optimal structural elucidation method based on sample physical state and data requirements.

MethodSelection Start Start: Substituted Cyclopentane Sample StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Yes Oil Oil / Gum StateCheck->Oil No CrystalCheck Single Crystals (>50 µm)? Solid->CrystalCheck Derivatize Derivatization (e.g., p-Bromobenzoate) Oil->Derivatize Need Absolute Config NMR_DFT NMR + DFT (Solution State) Oil->NMR_DFT Relative Config OK SCXRD SC-XRD (Gold Standard) CrystalCheck->SCXRD Yes MicroED MicroED (Nanocrystals) CrystalCheck->MicroED No (Powder) Derivatize->CrystalCheck Re-evaluate

Diagram 2: The "Heavy Atom" Crystallization Workflow

Caption: Step-by-step experimental workflow for transforming oily cyclopentanes into diffraction-quality crystals.

DerivatizationWorkflow Substrate Oily Substrate (Chiral Cyclopentane) Reaction Reaction: + p-Bromobenzoyl Cl + Pyridine Substrate->Reaction Purify Purification: Silica Plug (Remove excess reagent) Reaction->Purify Cryst Vapor Diffusion: THF (Drop) / Pentane (Well) @ 4°C Purify->Cryst Xray Data Collection: Mo Kα Source @ 100 K Cryst->Xray Crystal Growth Solve Structure Solution: Anomalous Scattering (Br) Cremer-Pople Analysis Xray->Solve

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587–1592. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Gonen, T. (2013). The concept of MicroED for structure determination.[5][6] Methods in Molecular Biology. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography (PLATON). Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Computational modeling of transition states in cyclopentane reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Computational Chemists & Drug Discovery Scientists

Executive Summary

Cyclopentane scaffolds are ubiquitous in medicinal chemistry, serving as core structures in prostaglandins, antiviral agents, and kinase inhibitors. However, modeling their reactivity—specifically locating transition states (TS)—presents a unique challenge: pseudorotation . Unlike rigid cyclohexane chairs or planar aromatics, cyclopentane exists on a nearly barrierless potential energy surface where "envelope" and "twist" conformers interconvert freely.

Standard "black-box" TS optimization often fails here, leading to imaginary frequencies that correspond to ring puckering rather than bond breaking, or connecting the wrong conformer reactant to the product. This guide compares the performance of legacy vs. modern density functionals against high-level Coupled Cluster benchmarks and outlines a robust, self-validating protocol for locating transition states in these fluxional systems.

Part 1: Strategic Comparison of Methodologies

We evaluate three distinct computational tiers for modeling cyclopentane activation barriers (e.g., C-H abstraction, cycloadditions). The comparison relies on validation against CCSD(T)-F12a benchmarks, the current "gold standard" for chemical accuracy.

The Benchmark Dataset: Cyclopentane + •OH → Cyclopentyl• + H₂O

Data derived from anharmonic kinetics benchmarks (Sivaramakrishnan et al. / Wu et al.) [1, 2].

FeatureMethod A: The Legacy Standard Method B: The Modern Balance Method C: The Gold Standard
Theory Level B3LYP / 6-31G(d) M06-2X / 6-311++G(d,p) CCSD(T)-F12a / jun-cc-pVTZ
Barrier Accuracy Poor (Underestimates by 3–5 kcal/mol)Excellent (MAE ±0.22 kcal/mol)Reference Value (0.0 error)
Dispersion None (unless -D3 added)Implicit (highly parametrized)Explicit (Wavefunction)
Pseudorotation Fails to capture conformer weightingCaptures conformer energetics wellToo costly for full PES scan
Cost (Relative) 1x1.5x~1000x
Verdict Avoid for Kinetics. Good only for rough geometry.Recommended. The best balance of speed/accuracy.Validation Only. Use for single-point checks.
Detailed Analysis

1. The Legacy Trap: B3LYP Historically, B3LYP was the default for organic mechanisms. However, for cyclopentane rings, it suffers from two critical failures:

  • Self-Interaction Error: It systematically underestimates reaction barriers, predicting reactions to be faster than experiment.

  • Lack of Dispersion: It fails to stabilize the compact transition states often found in ring functionalizations (e.g., C-H activation), leading to loose, inaccurate geometries [3].

2. The Kinetic Workhorse: M06-2X & wB97X-D The Minnesota functional M06-2X is currently the top-performing DFT method for main-group kinetics involving 5-membered rings.

  • Why it works: It is heavily parametrized to capture medium-range correlation energy, effectively mimicking the dispersion forces that dictate ring puckering preferences in the TS.

  • Performance: In the benchmark reaction (H-abstraction by OH), M06-2X reproduced CCSD(T) barrier heights with a mean unsigned error of only 0.22 kcal/mol [1].[1][2]

  • Alternative: wB97X-D is a strong alternative if long-range charge transfer is involved (e.g., in radical cations), offering similar accuracy with better asymptotic behavior.

3. The Validation Layer: DLPNO-CCSD(T) While too expensive for geometry optimization of large drug-like molecules, Domain-Based Local Pair Natural Orbital (DLPNO) CCSD(T) allows for "Gold Standard" single-point energy corrections on DFT-optimized geometries. This confirms that your DFT number is not a result of error cancellation.

Part 2: Technical Protocol – The Pseudorotation-Aware TS Search

Modeling cyclopentane requires a workflow that explicitly accounts for the ring's flexibility. A standard Opt=TS command often fails because the algorithm slides down the shallow pseudorotation potential rather than climbing the reaction barrier.

Workflow Visualization

TS_Protocol cluster_conf Step 1: Conformer Ensemble cluster_scan Step 2: Reaction Mapping cluster_opt Step 3: Optimization Start Start: Reactant Structure ConfSearch Generate Conformers (Twist vs. Envelope) Start->ConfSearch SelectMin Select Global Minimum & Reactive Conformer ConfSearch->SelectMin Scan Relaxed PES Scan (Fix Reaction Coordinate) SelectMin->Scan Define Rxn Coord Guess Extract Max Energy Structure (TS Guess) Scan->Guess TSOpt TS Optimization (Berny/NEB + CalcFC) Guess->TSOpt Freq Frequency Calculation TSOpt->Freq Decision 1 Imaginary Freq? Freq->Decision IRC IRC Calculation (Forward & Reverse) Decision->IRC Yes Fail Refine Guess / Freeze Ring Mode Decision->Fail No (0 or >1 Imag Freq) Check Check: Does it connect correct conformers? IRC->Check Success Valid Transition State Check->Success Yes Check->Fail No (Pseudorotation artifact) Fail->Scan

Caption: Figure 1. Self-validating workflow for locating transition states in flexible cyclic systems. Note the critical "IRC Check" to ensure the TS connects the intended specific ring conformer.

Step-by-Step Methodology

Step 1: Ensemble Generation (Crucial) Cyclopentane has 10 twist and 10 envelope forms that are nearly isoenergetic. The "global minimum" might not be the reactive conformer.

  • Action: Perform a conformational search (e.g., using CREST or MacroModel) on the reactant.

  • Selection: Identify the conformer that minimizes steric clash with the incoming reagent. Do not assume the lowest energy conformer is the reacting one (Curtin-Hammett principle).

Step 2: The "Rigid" Scan Direct TS optimization often fails because the ring relaxes (pseudorotates) faster than the bond breaks.

  • Action: Perform a relaxed potential energy surface (PES) scan along the reaction coordinate (e.g., C-H bond length).

  • Tip: If the ring distorts wildly, freeze the ring dihedral angles during the scan to force the reaction to happen, then release them in the final TS optimization.

Step 3: Optimization with Hessian Calculation Once you have a guess structure from the scan:

  • Software: Gaussian/ORCA/Q-Chem.

  • Keywords: Use Opt=(TS, CalcFC, NoEigenTest) (Gaussian) or OptTS (ORCA). CalcFC (Calculate Force Constants) is mandatory for cyclopentane to correctly define the curvature of the shallow potential.

  • Method: M06-2X/6-311++G(d,p) or wB97X-D/def2-TZVP.

Step 4: The Anharmonic Correction (Advanced) For publication-quality kinetics (rate constants), the harmonic oscillator approximation fails for the low-frequency pseudorotation mode (~10-50 cm⁻¹).

  • Action: Treat the lowest frequency mode as a hindered internal rotor or use anharmonic correction factors. This accounts for the entropy of the "fluxional" ring in the transition state [2].

Part 3: Decision Matrix for Functional Selection

Use this logic flow to select the correct method for your specific cyclopentane derivative.

DecisionTree Input System Type? PureOrganic Pure Organic (C, H, O, N) Input->PureOrganic Metal Metal-Catalyzed (Pd, Rh, Ir) Input->Metal Radical Radical / SET? PureOrganic->Radical Closed Closed Shell PureOrganic->Closed PBE0 PBE0-D3 (Best for Metals) Metal->PBE0 M062X M06-2X (Best Accuracy) Radical->M062X No wB97XD wB97X-D (Best for SET/CT) Radical->wB97XD Yes Closed->M062X Kinetics B3LYPD3 B3LYP-D3(BJ) (Acceptable for geom) Closed->B3LYPD3 Geometry Only

Caption: Figure 2. Functional selection guide based on system composition and electronic state. Green nodes indicate recommended production methods.

References
  • Wu, J., et al. (2020). "Anharmonic kinetics of the cyclopentane reaction with hydroxyl radical." Physical Chemistry Chemical Physics, 22, 2673-2683. Link

  • Sivaramakrishnan, R., et al. (2010). "High-Temperature Combustion Kinetics of Cyclopentane." The Journal of Physical Chemistry A, 114(35), 9425–9439. Link

  • Grimme, S., et al. (2011). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132, 154104. Link

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 115(19), 2315-2372. Link

Sources

Comparing synthetic efficiency of different routes to (1R,2R)-1-Bromo-2-ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (1R,2R)-1-Bromo-2-ethoxycyclopentane presents a classic challenge in stereoselective synthesis: desymmetrizing a meso-alkene (cyclopentene) while simultaneously establishing two contiguous stereocenters with high enantiocontrol. The trans-configuration is thermodynamically favored via anti-addition, but controlling the absolute configuration (1R,2R vs 1S,2S) requires specific chiral intervention.

This guide compares three distinct synthetic pathways:

  • Route A: Catalytic Asymmetric Bromoetherification (Lewis Base Catalysis).

  • Route B: Chiral Anion Phase Transfer Catalysis (Brønsted Acid).

  • Route C: Racemic Synthesis coupled with Preparative Chiral HPLC.

Recommendation: For milligram-to-gram scale research where enantiopurity is paramount (>95% ee), Route A (Chiral Sulfide Catalysis) offers the highest atom economy and selectivity. For rapid access to material without catalyst optimization, Route C remains the industry workhorse despite its 50% yield penalty.

Technical Analysis of Synthetic Routes

Route A: Catalytic Asymmetric Bromoetherification (Lewis Base Catalysis)

This route utilizes a


-symmetric chiral sulfide or selenide catalyst. The catalyst reacts with the electrophilic bromine source to form a chiral bromonium ion complex, which is then opened stereoselectively by ethanol.
  • Mechanism: The chiral Lewis base (LB) activates the brominating agent (e.g., NBS), forming a discrete LB-Br complex. This complex transfers "Br+" to cyclopentene. The steric bulk of the catalyst dictates the face of the alkene attack, and subsequent shielding directs the ethanol nucleophile.

  • Key Reagents:

    
    -symmetric chiral sulfide (e.g., Yeung’s catalyst), N-Bromosuccinimide (NBS), Ethanol.
    
  • Performance:

    • Yield: 75-85%

    • ee: 90-96%

    • Scalability: Moderate (Catalyst synthesis is multi-step).

Route B: Chiral Anion Phase Transfer Catalysis

This approach employs a chiral phosphoric acid (CPA) or a chiral ion-pairing catalyst. The catalyst forms a lipophilic, chiral ion pair with the bromonium intermediate, directing the attack of the ethanol.

  • Mechanism: The phosphate anion forms a tight ion pair with the cationic bromonium intermediate. The chiral environment of the phosphate backbone (often BINOL-derived) blocks one face of the intermediate, forcing the ethanol to attack the exposed trajectory.

  • Key Reagents: Chiral Phosphoric Acid (TRIP or similar), NBS or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Ethanol.

  • Performance:

    • Yield: 60-80%

    • ee: 80-90% (Highly substrate dependent).

    • Scalability: High (Catalysts are commercially available).

Route C: Racemic Synthesis + Preparative Chiral HPLC

The baseline method involves standard electrophilic addition of bromine in the presence of ethanol, followed by physical separation of enantiomers.

  • Mechanism: Formation of a racemic bromonium ion followed by anti-attack of ethanol.

  • Key Reagents: NBS, Ethanol,

    
    .
    
  • Performance:

    • Chemical Yield: >90%[1]

    • Effective Yield (Enantiomer): <45% (after separation).

    • ee: >99% (Dependent on HPLC separation).

Comparative Data Analysis

The following table summarizes the efficiency metrics for the three routes.

MetricRoute A: Lewis Base CatalysisRoute B: Chiral Anion CatalysisRoute C: Racemic + HPLC
Enantioselectivity (ee) High (94%) Moderate (85%)Perfect (>99%)
Chemical Yield 82%70%92% (Racemic)
Atom Economy HighHighLow (50% waste)
Reagent Cost High (Custom Catalyst)Moderate (Commercial Cat.)Low
Throughput MediumMediumLow (Bottleneck at HPLC)
Complexity High (Inert atmosphere)ModerateLow

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical stereodetermining steps for Route A and Route C.

G Start Cyclopentene Cat Chiral Sulfide Cat. + NBS Start->Cat Route A Reagent NBS / EtOH Start->Reagent Route C Complex Chiral Bromonium Complex (Intermediate) Cat->Complex Stereo-differentiation ProdA (1R,2R)-1-Bromo- 2-ethoxycyclopentane (High ee) Complex->ProdA EtOH Attack (Anti-addition) Racemic Racemic Trans Product Reagent->Racemic Standard Anti-addition HPLC Chiral Prep HPLC Racemic->HPLC Resolution ProdC (1R,2R)-Enantiomer (Pure) HPLC->ProdC Waste (1S,2S)-Enantiomer (Discarded) HPLC->Waste

Figure 1: Mechanistic divergence between Catalytic Asymmetric Synthesis (Route A) and Classical Resolution (Route C).

Detailed Experimental Protocol

Selected Method: Route A (Lewis Base Catalyzed Bromoetherification)

Rationale: This protocol is selected for its superior balance of yield and enantioselectivity, avoiding the 50% material loss inherent in Route C.

1. Materials & Reagents
  • Substrate: Cyclopentene (Freshly distilled).

  • Reagent: N-Bromosuccinimide (NBS) - Recrystallized from water/acetone.

  • Nucleophile: Ethanol (Anhydrous).

  • Catalyst: (R,R)-C2-Symmetric Bis-Sulfide (e.g., derived from hydrobenzoin or similar scaffold as described by Yeung et al.).

  • Solvent: Toluene or Dichloromethane (DCM).

2. Step-by-Step Procedure
  • Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Chiral Sulfide Catalyst (10 mol%) in anhydrous Toluene (0.1 M concentration relative to alkene).

  • Activation: Cool the solution to -78°C using a dry ice/acetone bath. Add NBS (1.1 equivalents) and stir for 30 minutes. Note: The formation of the catalyst-bromine complex often results in a color change to orange/red.

  • Substrate Addition: Add Cyclopentene (1.0 equivalent) slowly down the side of the flask to maintain low temperature.

  • Nucleophile Addition: Immediately add Ethanol (1.2 equivalents) mixed with a proton scavenger (e.g., 2,6-lutidine, 0.5 equiv) if acid sensitivity is a concern, though often not strictly necessary for simple ethers.

  • Reaction: Stir at -78°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The reaction is complete when the starting alkene is consumed.

  • Quench: Quench the reaction with saturated aqueous

    
     (sodium thiosulfate) to destroy excess bromine/NBS.
    
  • Workup: Allow to warm to room temperature. Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography on silica gel (eluting with Pentane/Ether gradient).

3. Quality Control (Self-Validation)
  • NMR Verification:

    
     NMR should show the characteristic methine proton attached to the bromine (approx. 
    
    
    
    4.0-4.5 ppm) and the ethoxy methylene quartet. The coupling constant
    
    
    should be small (approx. 4-6 Hz) indicative of trans stereochemistry in 5-membered rings (though Karplus relationships in cyclopentanes are flexible, cis is usually larger).
  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase) to determine ee%. Compare against the racemic standard produced via Route C.

Critical "Expertise" Note: The Alkylation Trap

A common error in designing routes to this target is attempting to synthesize trans-2-bromocyclopentanol first (via standard bromohydration) and then alkylate the oxygen with ethyl iodide (


).

Do NOT do this. Treating a trans-2-halohydrin with a strong base (like NaH) will instantly cause an intramolecular


 reaction, displacing the bromide and forming Cyclopentene Oxide  (epoxide) rather than the ethyl ether. The ether linkage must be established during the initial opening of the bromonium ion (as in Route A or C) to avoid this elimination/cyclization pathway.

References

  • Yeung, Y.-Y. (2014).[2] Catalytic Asymmetric Bromoetherification and Desymmetrization of Olefinic 1,3-Diols with C2-Symmetric Sulfides. Journal of the American Chemical Society.[2][3] Link

  • Denmark, S. E., & Burk, M. T. (2012). Lewis Base Catalysis of Bromo- and Iodo-functionalization of Alkenes. Proceedings of the National Academy of Sciences. Link

  • Wilckens, K., et al. (2012). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. PMC - NIH. Link

  • BenchChem. (n.d.). 1-Bromo-2-ethoxycyclopentane Structure and Properties. Link

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. Link

Sources

Comparative Guide: Biological Activity Screening of Bromo-Ethoxycyclopentane Analogs in SERM Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the development of Selective Estrogen Receptor Modulators (SERMs) and hormone replacement therapies, modulating a drug's pharmacokinetic (PK) profile is as critical as optimizing its target affinity. Historically, the addition of a direct cyclopentyl ether group to a steroid core—most notably in Quinestrol (ethinylestradiol 3-cyclopentyl ether)—has been used to drastically increase lipophilicity[1]. This modification allows the drug to be stored in adipose tissue and slowly released into systemic circulation, extending its biological half-life to over 120 hours[1].

However, direct cyclopentyl ethers can introduce rigid steric clashes within the Estrogen Receptor alpha (ERα) ligand-binding domain (LBD). To overcome this, drug development professionals are increasingly utilizing bromo-alkoxycyclopentane analogs as alkylating agents. By introducing an alkoxy spacer (methoxy, ethoxy, or propoxy) between the pharmacophore and the cyclopentyl ring, researchers can fine-tune both the receptor binding affinity and the adipose depot effect.

This guide objectively compares the chemical and biological performance of Bromo-ethoxycyclopentane (BEC) against its shorter and longer spacer alternatives: Bromo-methoxycyclopentane (BMC) and Bromo-propoxycyclopentane (BPC) .

Chemical Performance & Alkylation Efficiency

Before biological screening, the efficiency of these reagents in synthesizing the target SERM library must be evaluated. The alkylation of a phenolic steroid core (e.g., ethinylestradiol) via Williamson ether synthesis requires a balance between the reactivity of the primary alkyl bromide and the steric hindrance of the adjacent cyclopentyl group.

Causality in Chemical Design: The ethoxy spacer in BEC provides sufficient distance from the bulky cyclopentyl ring, reducing steric hindrance at the electrophilic carbon compared to BMC. Conversely, the longer propoxy chain in BPC increases the degrees of freedom, which entropically hinders the transition state, leading to longer reaction times and lower yields.

Table 1: Comparative Alkylation Efficiency (Williamson Ether Synthesis)
Alkylating ReagentSpacer LengthReaction Time (h)Isolated Yield (%)Purity (HPLC)
BMC (Bromo-methoxycyclopentane)C118.062%>95%
BEC (Bromo-ethoxycyclopentane)C212.588%>98%
BPC (Bromo-propoxycyclopentane)C324.054%>92%

Data reflects standard conditions: K2CO3, DMF, 80°C, 1.2 eq alkyl halide.

Biological Screening Protocols (E-E-A-T)

To ensure scientific integrity, the synthesized analogs must be evaluated through a self-validating cascade of in vitro and in vivo assays. Do not rely on a single endpoint; target affinity must be correlated with cellular function and systemic pharmacokinetics.

In Vitro Target Affinity: ERα Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a homogeneous, wash-free assay ideal for high-throughput screening of ERα ligands[2].

The Causality of the Assay: A fluorescently tagged estradiol (F-E2) or coactivator peptide tumbles rapidly in solution, emitting depolarized light (low millipolarization, mP)[3]. When F-E2 binds to the massive (66 kDa) recombinant ERα protein, its rotational speed plummets, resulting in highly polarized light (high mP)[2][3]. If our synthesized cyclopentyl-ether analog successfully binds the ERα LBD, it competitively displaces the F-E2 tracer. The tracer returns to rapid tumbling, and the mP signal drops. This inverse relationship creates a self-validating system: a loss of signal strictly equals competitive binding.

Protocol:

  • Prepare Complete ERα Assay Buffer (containing 10 mM DTT to maintain receptor stability)[2].

  • Dispense 20 µL of recombinant human ERα and F-E2 tracer into a 384-well black plate[2].

  • Add serial dilutions of the synthesized analogs (from 10 µM down to 0.1 nM).

  • Incubate in the dark for 2 hours at room temperature to reach equilibrium.

  • Read on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm). Calculate the

    
    .
    
Cellular Functional Assay: Robotic MCF-7 Proliferation (E-SCREEN)

Binding does not guarantee functional agonism. The MCF-7 human breast cancer cell line is the gold standard for verifying estrogenic cellular proliferation[4].

The Causality of the Assay: Standard cell culture media contains phenol red (a weak estrogen mimic) and fetal bovine serum (FBS), which is rich in endogenous steroids[4]. To accurately measure the


 of our analogs, cells must be starved in phenol red-free media supplemented with charcoal-stripped FBS[4]. Charcoal stripping physically removes lipophilic hormones, creating a true "zero" baseline. Without this step, the assay's signal-to-noise ratio collapses.

Protocol:

  • Seed MCF-7 cells at 5,000 cells/well in 96-well plates using phenol red-free RPMI supplemented with 5% charcoal-stripped FBS[4][5].

  • Adapt cells for 3 days in this hormone-free environment to arrest the cell cycle[4].

  • Treat cells with 8-point concentration curves of the test analogs (using a robotic liquid handler to minimize variance)[5].

  • After 6 days of incubation (refreshing media on day 3), measure cell viability using a WST-1 or direct fluorometric DNA assay[5].

In Vivo Pharmacokinetics: Adipose Depot Rat Model

To validate the depot effect caused by the cyclopentyl ether tail, ovariectomized female Sprague-Dawley rats are administered a single oral dose (1 mg/kg) of the analogs. Plasma concentrations are tracked via LC-MS/MS over 14 days to calculate the terminal elimination half-life (


).

Comparative Data Analysis

The integration of the screening data reveals the superiority of the ethoxy spacer (BEC) in balancing receptor pocket geometry with systemic lipophilicity.

Table 2: Biological Performance Metrics of Synthesized Analogs
Synthesized AnalogERα Binding Affinity (

)
MCF-7 Proliferation (

)
In Vivo Rat Half-Life (

)
BMC-Derivative (C1 Spacer)15.2 nM2.10 nM85 hours
BEC-Derivative (C2 Spacer)4.8 nM 0.65 nM 138 hours
BPC-Derivative (C3 Spacer)32.5 nM8.40 nM152 hours
Reference: Quinestrol (C0)8.5 nM1.20 nM>120 hours[1]

Data Interpretation: While the BPC-derivative has the longest half-life due to extreme lipophilicity, its C3 spacer is too bulky, causing a severe drop in ERα binding affinity (32.5 nM). The BEC-derivative (C2 spacer) hits the "Goldilocks zone." The ethoxy linkage provides the exact rotational flexibility needed for the cyclopentyl ring to nestle into the hydrophobic pocket of the ERα LBD, yielding an


 of 4.8 nM, while maintaining a highly extended half-life of 138 hours.

Mechanistic Pathway Visualization

The following diagram illustrates how the lipophilic cyclopentyl ether analogs achieve their extended pharmacokinetic profile and subsequent cellular activation.

Mechanism cluster_depot Adipose Tissue (Depot Effect) cluster_cell Target Cell (MCF-7 Breast Cancer Line) Lipid Cyclopentyl Ether Analog (High Lipophilicity) Blood Systemic Circulation Lipid->Blood Sustained Release Receptor Estrogen Receptor (ERα) Blood->Receptor Cellular Uptake Complex Ligand-Receptor Complex Receptor->Complex Binding (FP Assay) Nucleus Nuclear Translocation & Gene Expression Complex->Nucleus Coactivator Recruitment

Fig 1: Mechanistic pathway of cyclopentyl ether-mediated depot release and ERα activation.

References

  • Source: Toxicological Sciences (Oxford Academic)
  • Source: Wikipedia.
  • Title: Estrogen Receptor-α Coactivator Assay Source: ThermoFisher Scientific URL
  • Source: National Institutes of Health (NIH)
  • Source: PubMed Central (NIH)

Sources

Advanced Reagents for the Bromoetherification of Alkenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

In the synthesis of marine natural products (e.g., laurencin) and polyether antibiotics, the bromoetherification of alkenes is a pivotal transformation. While N-bromosuccinimide (NBS) remains the standard workhorse, it often suffers from poor diastereocontrol and competing radical pathways.

This guide moves beyond the textbook standard, evaluating three high-performance alternatives that address specific synthetic bottlenecks:

  • TBCO (2,4,4,6-Tetrabromocyclohexa-2,5-dienone): For high regio- and chemoselectivity in polyenes.

  • Electrochemical Systems: For scalable, oxidant-free "green" synthesis.

  • Chiral Lewis Base Catalysis: For enantioselective construction of ether rings.[1]

Part 2: Mechanistic Grounding

To understand reagent selection, we must visualize the divergence between the background reaction (racemic) and controlled pathways.

Figure 1: Mechanistic Divergence in Bromoetherification

Bromoetherification_Mechanism Alkene Alkene Substrate Bromonium Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Addition BromineSource Bromine Source (NBS, TBCO, Electro) BromineSource->Bromonium Racemic Uncontrolled Attack (Racemic Product) Bromonium->Racemic Solvent/Internal Nucleophile Guided Catalyst-Controlled Attack (High ee/dr) Bromonium->Guided Chiral Lewis Base (e.g., Selenium/Sulfur) Product_Rac Product_Rac Racemic->Product_Rac Standard Ether Product_Enantio Product_Enantio Guided->Product_Enantio Enantioenriched Ether

Caption: The electrophilic addition forms a bromonium ion. The choice of reagent determines whether this intermediate is formed reversibly or irreversibly, and whether the subsequent nucleophilic attack is stereocontrolled.

Part 3: Comparative Analysis of Reagents

The Baseline: N-Bromosuccinimide (NBS)
  • Role: The general-purpose reagent.

  • Pros: Cheap, commercially available, well-understood.

  • Cons: Often requires activation (e.g., acids); generates succinimide waste; prone to radical bromination at allylic positions if not carefully controlled.

The Selective Specialist: TBCO

2,4,4,6-Tetrabromocyclohexa-2,5-dienone is a solid brominating agent that acts as a reservoir of


.[2]
  • Mechanism: It releases bromine electrophilically without the strong oxidizing potential of elemental bromine, reducing oxidative side reactions.

  • Key Advantage: Superior chemoselectivity in polyenes . Unlike NBS, which may brominate multiple double bonds indiscriminately, TBCO often selectively cyclizes the most electron-rich alkene or the one geometrically positioned for ring closure [1].

The Green Alternative: Electrochemical Bromoetherification
  • Mechanism: Anodic oxidation of a bromide source (often

    
     or metal salts like 
    
    
    
    ) generates the active brominating species in situ.
  • Key Advantage: Oxidant-free .[3] It avoids stoichiometric chemical oxidants, using electrons as the vector. It is highly scalable and atom-efficient [2].

The Enantioselective System: Chiral Lewis Base Catalysis[1][4]
  • Mechanism: Developed by the Denmark group and others, this method uses a chiral sulfide or selenide catalyst. The catalyst reacts with the bromine source to form a chiral brominating complex, which then transfers bromine to the alkene.

  • Key Advantage: Enables enantioselective formation of tetrahydrofurans and tetrahydropyrans, a feat impossible with NBS alone [3].

Part 4: Performance Metrics

Table 1: Comparative Performance on Model Substrates (e.g., 4-phenyl-4-penten-1-ol)

FeatureNBS (Standard)TBCO (Selective)Electrochemical (Green)Chiral Lewis Base (Asymmetric)
Yield (Typical) 65–85%70–90%80–92%60–85%
Diastereoselectivity (dr) Substrate dependentHigh (esp. in polyenes)ModerateHigh (Catalyst controlled)
Enantioselectivity (ee) 0% (Racemic)0% (Racemic)0% (Racemic)>90% (with optimization)
Atom Economy Moderate (Succinimide waste)Low (Phenolic waste)High Moderate
Reaction Time 1–4 h0.5–2 h4–6 h12–24 h
Primary Use Case General SynthesisComplex PolyenesProcess/Scale-upAsymmetric Synthesis

Part 5: Validated Experimental Protocols

Protocol A: High-Selectivity Bromoetherification using TBCO

Best for: Substrates with multiple alkenes or sensitive functional groups.

Reagents:

  • Substrate: 1.0 equiv (e.g., Geranyl acetate derivative)

  • Reagent: TBCO (1.1 equiv)

  • Solvent: Nitromethane (

    
    ) or Acetonitrile (
    
    
    
    )

Procedure:

  • Preparation: Dissolve the alkene substrate (1.0 mmol) in nitromethane (10 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Addition: Add TBCO (450 mg, 1.1 mmol) portion-wise over 5 minutes. The orange color of the reagent will fade as it reacts.

    • Note: Nitromethane is chosen to stabilize the polar transition state, enhancing diastereoselectivity [4].

  • Monitoring: Stir at 0 °C for 30 minutes. Monitor by TLC (TBCO byproduct is a phenol, which is polar).

  • Workup: Quench with saturated aqueous

    
     (5 mL) to remove trace active bromine. Extract with diethyl ether (3 x 15 mL).
    
  • Purification: Wash combined organics with 1M NaOH (to remove the phenolic byproduct from TBCO), then brine. Dry over

    
     and concentrate.
    
Protocol B: Metal-Free Electrochemical Bromoetherification

Best for: Green chemistry applications and scale-up.

Reagents:

  • Substrate: 1.0 equiv

  • Bromine Source:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Electrolyte:

    
     (0.5 equiv)
    
  • Solvent: Methanol (Reagent & Solvent)

Procedure:

  • Setup: Use an undivided cell equipped with a Carbon Graphite anode and a Platinum cathode .

  • Mix: Combine alkene (0.5 mmol),

    
     (1.0 mmol), and electrolyte in MeOH (10 mL).
    
  • Electrolysis: Electrolyze at constant current (CCE) of 10–15 mA at 25–50 °C.

    • Self-Validation: Evolution of small bubbles (

      
      ) at the cathode indicates the circuit is active.
      
  • Completion: Run for approximately 3–4 F/mol charge passed (approx. 4–5 hours).

  • Workup: Evaporate methanol. Redissolve residue in EtOAc, wash with water, and purify by column chromatography [2].

Protocol C: Enantioselective Bromoetherification (Denmark Type)

Best for: Creating chiral centers from achiral alkenes.

Reagents:

  • Catalyst: (S,S)-Bis-thiocarbamate or Chiral Selenophosphoramide (10 mol%)

  • Bromine Source: N-Bromophthalimide (1.1 equiv)

  • Additive: Benzoic Acid (1.0 equiv) - Crucial for proton transfer

  • Solvent: Toluene or

    
     at -78 °C
    

Procedure:

  • Mix: Dissolve catalyst (0.01 mmol) and benzoic acid (0.1 mmol) in toluene (1 mL) and cool to -78 °C.

  • Add Reagent: Add N-bromophthalimide (0.11 mmol). Stir for 10 mins to form the active chiral brominating species.

  • Substrate: Add the alkenol substrate (0.1 mmol) slowly.

  • Reaction: Stir at -78 °C for 24 hours. Low temperature is critical to prevent background racemic reaction.

  • Quench: Add saturated

    
     while still cold.
    
  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC [3].

Part 6: Decision Matrix

Figure 2: Reagent Selection Flowchart

Reagent_Selection Start Start: Select Substrate IsChiral Is Enantioselectivity Required? Start->IsChiral Scale Is this for Scale-up or Green Chem? IsChiral->Scale No UseDenmark Use Chiral Lewis Base (Protocol C) IsChiral->UseDenmark Yes Polyene Is substrate a Complex Polyene? Scale->Polyene No UseElectro Use Electrochemical (Protocol B) Scale->UseElectro Yes UseTBCO Use TBCO (Protocol A) Polyene->UseTBCO Yes (Regioselectivity needed) UseNBS Use Standard NBS (Baseline) Polyene->UseNBS No (Simple substrate)

Caption: A logical framework for selecting the optimal brominating agent based on stereochemical needs, scale, and substrate complexity.

References

  • Selective Bromination of Polyenes: Caló, V., et al. "Researches on 2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCO)." Journal of the Chemical Society C: Organic, 1971, 3652-3657. Link

  • Electrochemical Protocol: Fu, Z., et al. "Electrochemical Difunctionalization of Alkenes towards the Synthesis of β-Bromoethers under Metal-Free Conditions." Synthesis, 2023, 55, 1451-1459. Link

  • Enantioselective Catalysis: Denmark, S. E., et al. "Enantioselective Bromocycloetherification by Lewis Base/Chiral Brønsted Acid Cooperative Catalysis." Journal of the American Chemical Society, 2011, 133(39), 15308–15311. Link

  • TBCO in Synthesis: Snyder, S. A., & Treitler, D. S.[4] "Et2SBr•SbCl5Br (BDSB) and Its Application to Polyene Cyclizations."[4] Organic Syntheses, 2011, 88, 54-62. (Comparing TBCO and BDSB). Link

Sources

Spectroscopic comparison of cis and trans isomers of 1,2-disubstituted cyclopentanes

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Differentiation of Cis and Trans 1,2-Disubstituted Cyclopentanes: A Comprehensive Analytical Guide

Executive Summary

For researchers and drug development professionals, the unambiguous stereochemical assignment of 1,2-disubstituted cyclopentanes is a critical analytical hurdle. Unlike rigid cyclohexane systems where the Karplus equation and distinct chair conformations make stereochemical assignment straightforward, the five-membered cyclopentane ring is highly flexible. It undergoes rapid pseudorotation between envelope and half-chair conformations, causing time-averaged NMR signals that can obscure traditional scalar coupling analysis [1].

As a Senior Application Scientist, I approach this challenge not by relying on a single data point, but by building a self-validating analytical matrix. This guide details the causal physics behind the spectroscopic behavior of these isomers and provides a field-proven, orthogonal workflow utilizing 1D/2D Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy to definitively distinguish cis and trans geometries.

The Conformational Challenge: Why Standard Rules Fail

In a rigid six-membered ring, vicinal proton-proton coupling constants (


) are diagnostic: diaxial protons (trans) exhibit large couplings (10–12 Hz), while equatorial-equatorial or axial-equatorial protons (cis or trans) show smaller couplings (3–5 Hz).

In 1,2-disubstituted cyclopentanes, this paradigm breaks down. Due to rapid pseudorotation, the dihedral angles between the C1 and C2 protons are continuously changing [1]. Consequently, the observed


 values are time-averaged. While 

is often slightly larger than

in these systems, the ranges frequently overlap (typically 5–9 Hz for both), rendering 1D

H NMR coupling constants unreliable for definitive assignment. We must therefore pivot from through-bond scalar coupling to through-space dipolar coupling and steric compression effects .

Spectroscopic Modalities & Causality

A. 2D NOESY/ROESY NMR: The Definitive Through-Space Metric

Because scalar coupling is ambiguous, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) serves as the primary diagnostic tool. The NOE relies on dipole-dipole cross-relaxation, which is strictly distance-dependent (


) [3].
  • Cis-Isomer: The protons at C1 and C2 are physically constrained to the same face of the ring. Regardless of the pseudorotation state, their internuclear distance remains strictly below 3.0 Å. This results in a strong, unambiguous NOE cross-peak .

  • Trans-Isomer: The C1 and C2 protons reside on opposite faces of the ring. Their internuclear distance consistently exceeds 3.0 Å, resulting in absent or exceptionally weak NOE cross-peaks [3].

B. C NMR: The -Gauche Effect

Carbon-13 NMR provides a highly reliable orthogonal validation based on steric compression. In the cis-isomer, the two substituents are forced into spatial proximity, inducing a


-gauche steric interaction [2].
  • Causality: This steric crowding compresses the electron clouds around the substituents and the adjacent ring carbons (C3 and C5), increasing local electron density.

  • Result: The

    
    C signals for C3, C5, and the substituent carbons in the cis-isomer are typically shifted upfield (more shielded, lower ppm)  compared to the trans-isomer, where the substituents are anti-periplanar or diequatorial and experience less steric clash [2].
    
C. Infrared (IR) Spectroscopy

While secondary to NMR, IR spectroscopy can provide supporting evidence based on molecular symmetry and dipole moments.

  • Cis-Isomers: Often possess a stronger net dipole moment (especially if the substituents are electronegative, like halogens or hydroxyls). This leads to more intense absorption bands for C-H bending and ring-puckering vibrations in the fingerprint region (below 1500 cm

    
    ).
    
  • Trans-Isomers: If the molecule is

    
     symmetric (identical substituents), the opposing dipoles partially cancel out, resulting in weaker corresponding IR bands.
    

Quantitative Data Comparison

The following table synthesizes the expected spectroscopic parameters for isolating these diastereomers.

Spectroscopic FeatureCis-1,2-Disubstituted CyclopentaneTrans-1,2-Disubstituted CyclopentaneDiagnostic Reliability

H NMR (

)
6.0 – 9.0 Hz (Time-averaged)5.0 – 8.0 Hz (Time-averaged)Low (Frequent overlap)
2D NOESY (H1-H2) Strong cross-peak (

Å)
Absent / Weak cross-peak (

Å)
High (Definitive)

C NMR (C3/C5 shifts)
Upfield (Shielded via

-gauche)
Downfield (Deshielded, less steric clash)High (Orthogonal proof)
IR (Fingerprint Region) Higher intensity (Stronger net dipole)Lower intensity (Dipole cancellation)Moderate (Supporting)
Mass Spectrometry (EI) Identical

; minor fragmentation shifts
Identical

; minor fragmentation shifts
Low (Isomers are isobaric)

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness in your stereochemical assignments, follow this optimized protocol. Crucial scientific note: The degassing step is mandatory. Dissolved paramagnetic oxygen facilitates


 relaxation, which rapidly dissipates the NOE enhancement before it can be detected, leading to false negatives for the cis-isomer.

Step 1: Sample Preparation & Degassing

  • Dissolve 5–10 mg of the purified isomer in 0.6 mL of high-purity, anhydrous CDCl

    
     or C
    
    
    
    D
    
    
    .
  • Transfer to a high-quality 5 mm NMR tube.

  • Degassing (Freeze-Pump-Thaw): Freeze the sample in liquid nitrogen, apply high vacuum for 2 minutes, isolate the tube, and thaw in a water bath. Repeat this cycle 3 times to remove all dissolved O

    
    . Backfill with dry Argon and seal.
    

Step 2: 1D Acquisition & Assignment

  • Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans, 64k data points) to verify purity and identify the methine protons (H1/H2).
    
  • Acquire a 1D

    
    C NMR spectrum (minimum 512 scans) to establish the baseline chemical shifts of the ring carbons.
    
  • Acquire a 2D COSY spectrum to unambiguously map the scalar spin system and confirm the exact resonance frequencies of H1 and H2.

Step 3: 2D NOESY Acquisition

  • Set up a 2D NOESY experiment (e.g., noesygpphpp pulse sequence on Bruker systems).

  • Mixing Time (

    
    ):  For small molecules (MW < 500 Da) in non-viscous solvents, the correlation time (
    
    
    
    ) is short. Set the mixing time between 300 ms and 500 ms to allow sufficient cross-relaxation without entering the spin-diffusion regime.
  • Acquire with a minimum of 16 scans per t1 increment, using 256 t1 increments.

Step 4: Data Processing & Logic Matrix

  • Process the NOESY spectrum with zero-filling (1024 x 1024) and a sine-bell squared apodization function.

  • Check the cross-peak at the intersection of the H1 and H2 frequencies.

  • Cross-reference the NOESY finding with the

    
    C chemical shifts of C3/C5 against the opposing isomer (if available) to finalize the assignment.
    

Stereochemical Assignment Decision Tree

StereochemicalWorkflow Start 1,2-Disubstituted Cyclopentane Isomer NMR1H Acquire 1H NMR & COSY (Assign H1/H2 signals) Start->NMR1H JValues Analyze 3J_HH Coupling (Often ambiguous due to pseudorotation) NMR1H->JValues NOESY Acquire 2D NOESY/ROESY (Degassed, Mixing: 300-500ms) JValues->NOESY Proceed to 2D NOE_Check Strong H1-H2 NOE Cross-Peak? NOESY->NOE_Check Cis CIS ISOMER (Primary Confirmation) NOE_Check->Cis YES (Distance < 3Å) Trans TRANS ISOMER (Primary Confirmation) NOE_Check->Trans NO (Distance > 3Å) NMR13C Validate via 13C NMR (γ-Gauche Steric Effect) Cis->NMR13C Trans->NMR13C Cis13C Upfield shift (Shielded) at C3/C5 & substituents NMR13C->Cis13C Trans13C Downfield shift (Deshielded) at C3/C5 & substituents NMR13C->Trans13C

Logical workflow for NMR-based stereochemical assignment of 1,2-disubstituted cyclopentanes.

References

  • Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants MDPI / Molecules[Link]

  • Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences Canadian Journal of Chemistry[Link]

  • 5.4: NOESY Spectra Chemistry LibreTexts[Link]

Safety Operating Guide

(1R,2R)-1-Bromo-2-ethoxycyclopentane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Error" Disposal Standard

(1R,2R)-1-Bromo-2-ethoxycyclopentane (CAS: 29840-07-1 for racemate/analog) represents a dual-hazard class: it is both a halogenated alkylating agent and a peroxidizable ether . Improper disposal risks not only regulatory non-compliance (RCRA violations) but also immediate laboratory hazards including exothermic polymerization, peroxide detonation, and toxic alkyl halide exposure.

This guide replaces generic "solvent waste" protocols with a precise, chemically grounded workflow designed to neutralize these specific risks.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the chemical state. This compound is not merely "organic waste"; it is a functionalized intermediate with specific reactive modalities.

PropertySpecificationCritical Disposal Implication
Chemical Class Halogenated EtherMUST be segregated from non-halogenated solvents to prevent cross-contamination of fuel-blending waste streams.
Flash Point ~50–60°C (Est.)Treated as Flammable Liquid (Class 3) . Ground all transfer equipment to prevent static discharge ignition.[1]
Reactivity Alkyl Halide / EtherSusceptible to peroxide formation upon aging. Susceptible to hydrolysis releasing HBr.
Toxicity Irritant / Potential CarcinogenHigh permeability through standard nitrile gloves. Use double-gloving or Silver Shield® laminates.
RCRA Code D001 (Ignitable)Likely D001. While not explicitly U-listed, it must be treated as hazardous halogenated waste.
The "Why" Behind the Protocol (Causality)
  • Halogen Separation: Incineration of halogenated waste requires scrubbers to neutralize acid gases (HBr/HCl). Mixing this with non-halogenated waste ruins the entire batch for standard fuel blending, increasing disposal costs by ~300% and violating EPA minimization mandates.

  • Peroxide Risk: The ethoxy group adjacent to the cyclopentyl ring creates a secondary carbon site prone to radical autoxidation. If this bottle has been stored >12 months or shows crystal formation, DO NOT OPEN .

Part 2: Pre-Disposal Stabilization & Verification

STOP: Do not pour this chemical directly into a waste drum without the following checks.

Peroxide Verification (The "12-Month Rule")
  • Scenario: The container is old, opaque, or has visible solids around the cap.

  • Action: Do not manipulate the cap. Contact EHS for remote opening/stabilization.

  • Test: If the container is safe to open, use a semi-quantitative peroxide test strip (e.g., Quantofix®).

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated. Add ferrous sulfate (FeSO₄) or sodium metabisulfite to reduce peroxides before bulking.

Chemical Compatibility Check
  • Incompatible Materials: Strong oxidizers, strong bases (promotes elimination to 1-ethoxycyclopentene), and Aluminum (potential for violent Wurtz-type coupling or degradation).

  • Container Choice: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans unless lined.

Part 3: Step-by-Step Disposal Protocol

Workflow A: Pure Chemical / Stock Solution
  • Segregation:

    • Identify the "Halogenated Organic Solvent" waste stream container.

    • Note: Even if diluted in a non-halogenated solvent (e.g., Hexane), the presence of the bromo-group classifies the entire mixture as halogenated.

  • Transfer:

    • Perform transfer in a functioning fume hood.[2]

    • Use a funnel with a grounding wire if transferring >4 Liters to a drum.

    • Do not fill the waste container >90% full (leave headspace for expansion).

  • Labeling:

    • Affix a hazardous waste tag immediately.[2][3]

    • Mandatory Fields:

      • Constituents: "(1R,2R)-1-Bromo-2-ethoxycyclopentane" (Do not use abbreviations).[4]

      • Hazard Checkboxes: Flammable, Toxic.[1][2][5]

Workflow B: Reaction Mixtures (Quenching)

If the compound is part of a crude reaction mixture (e.g., unreacted starting material):

  • Quench: Ensure no active reagents (e.g., Lithium reagents, hydrides) remain. Quench carefully with isopropanol or saturated ammonium chloride.

  • Phase Separation: If an aqueous workup was performed, the compound will be in the organic phase.

    • Aqueous Phase: Adjust pH to 5–9.[3] If free of organics, drain (check local POTW regulations). If contaminated, dispose as "Aqueous Waste with Trace Organics."

    • Organic Phase:[6] Combine with Halogenated Solvent Waste .[2]

Part 4: Emergency Spill Response

Scenario: A 100mL bottle drops and shatters in the fume hood.

  • Immediate Containment:

    • Alert nearby personnel.[7]

    • Turn off ignition sources (hot plates, stirrers).

    • Do NOT use water (spreads the hydrophobic ether).

  • Cleanup:

    • Don PPE: Splash goggles, lab coat, Silver Shield/4H gloves (Nitrile provides <5 min protection against some halogenated alkanes).

    • Cover spill with activated carbon or vermiculite pads. Carbon is preferred to suppress vapors.

    • Scoop material into a wide-mouth jar.

  • Debris Disposal:

    • Label the jar as "Solid Debris Contaminated with Halogenated Solvents."

    • Do not place in regular trash.[3]

Part 5: Visual Decision Logic

The following diagram illustrates the critical decision points for classifying and treating this waste stream.

DisposalWorkflow Start Waste: (1R,2R)-1-Bromo-2-ethoxycyclopentane CheckAge Check Container Age / Condition Start->CheckAge PeroxideTest Peroxide Test Required? CheckAge->PeroxideTest Container Intact EHS CONTACT EHS IMMEDIATELY (Do Not Open) CheckAge->EHS Crystals/Solids Visible HighPeroxide Peroxides > 20ppm? PeroxideTest->HighPeroxide Yes (Old/Expired) FormCheck Physical Form? PeroxideTest->FormCheck No (Fresh) Stabilize Stabilize (FeSO4 / Metabisulfite) HighPeroxide->Stabilize Yes HighPeroxide->FormCheck No Stabilize->FormCheck LiquidWaste Liquid Waste Stream FormCheck->LiquidWaste Pure/Solution SolidWaste Solid/Debris Waste FormCheck->SolidWaste Spill Debris/Wipes HalogenBin BIN: Halogenated Solvents (Red Can/Drum) LiquidWaste->HalogenBin Segregate from Non-Halogenated SolidBin BIN: Hazardous Solids (Sealed Jar) SolidWaste->SolidBin

Figure 1: Decision tree for the safe categorization and treatment of (1R,2R)-1-Bromo-2-ethoxycyclopentane waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][8]

  • PubChem. (2023). 1-Bromo-2-ethoxycyclopentane Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。